Cercosporamide

Catalog No.
S002508
CAS No.
131436-22-1
M.F
C16H13NO7
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cercosporamide

CAS Number

131436-22-1

Product Name

Cercosporamide

IUPAC Name

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1

InChI Key

GEWLYFZWVLXQME-MRXNPFEDSA-N

SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Synonyms

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Isomeric SMILES

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

The exact mass of the compound Cercosporamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cercosporamide discovery and isolation from Cercosporidium henningsii

Author: Smolecule Technical Support Team. Date: February 2026

Initial Discovery and Structural Characteristics

Cercosporamide was first identified in a 1991 research article published in The Journal of Organic Chemistry, isolated from culture extracts of Cercosporidium henningsii [1] [2]. It is a polyketide-derived fungal metabolite, structurally classified as a dibenzofuran derivative, sharing a core structural theme with compounds like usnic acid and phomodione [2] [3].

  • CAS Number: 131436-22-1
  • Molecular Formula: C₁₆H₁₃NO₇ [4]
  • Quality and Solubility: Available at ≥98% purity (HPLC). Soluble in chloroform (1 mg/mL), ethyl acetate (1 mg/mL), and DMSO (5 mg/mL). Note that solutions in DMSO are unstable and should be freshly prepared [4].

Antifungal Activity and Mechanism

This compound exhibits strong, broad-spectrum antifungal activity. Studies show it acts as a highly potent and selective inhibitor of fungal Protein Kinase C (Pkc1), a key regulator of the cell wall integrity pathway [5].

The table below summarizes its efficacy against major pepper anthracnose pathogens:

Pathogen EC₅₀ (µg/mL) Experimental Context
Colletotrichum gloeosporioides 3.8 Pepper anthracnose pathogen [2]
Colletotrichum scovillei 7.0 Pepper anthracnose pathogen [2]

This compound production can be optimized through fungal culture conditions. For the endophytic fungus Phoma sp. NG-25, production peaked at 77.5 µg/mL after 18 days of incubation in Beef Peptone Dextrose (BPD) broth media [2].

Anticancer Activity and Kinase Inhibition

In cancer research, this compound is recognized as a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK) Interacting Kinases (MNK1 and MNK2), which phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) [6] [7].

The table below summarizes its inhibitory activity against key human kinases:

Target Kinase Reported IC₅₀ / Effect Biological Consequence
MNK2 11 nM Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7].
MNK1 116 nM Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7].
BMPR Type I Kinases Direct inhibitor Blocks BMP/SMAD signaling; potential for diseases involving overactive BMP signaling [8].
JAK3 Inhibitor (IC₅₀ not specified) Cited as an inhibitor, though less characterized than MNK inhibition [9].

This multi-kinase inhibition profile underpins its promising anticancer effects, demonstrated in models of leukemia, hepatocellular carcinoma, renal cell carcinoma, and glioblastoma [2] [6] [7].

Experimental Protocols

For researchers aiming to work with this compound, here are key methodologies from the literature.

Production and Extraction from Fungal Culture

This protocol is adapted from studies using Phoma sp. NG-25 [2].

  • Culture Conditions: Inoculate fungal mycelia into Beef Peptone Dextrose (BPD) broth (3 g/L beef extract, 5 g/L peptone, 10 g/L glucose). Incubate culture at 20°C with agitation (150 rpm) under 12 h light/dark cycles for 18 days for optimal yield.
  • Harvesting and Extraction: Filter cultured broth using sterilized Miracloth. Extract the harvested mycelia with 30 mL of acetone. Reconstitute crude extract in 300 μL acetone and filter through a 0.4 μm syringe membrane.
HPLC Analysis and Purification

This method is used to analyze and purify this compound from crude extracts [2].

  • Column: YMC-Pack ODS-A column (150 × 4.6 mm, 5 μm particle size, 12 nm pore diameter), maintained at 40°C.
  • Mobile Phase:
    • Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)
    • Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)
  • Gradient Program: Utilize a gradient program (specific details not listed in search results). Monitor UV-active metabolites with a diode array detector from 200 to 800 nm.
Assessing Antifungal Activity via Paper Disk Diffusion Assay

This method determines the spectrum of antifungal activity [2].

  • Prepare a paper disk containing culture filtrate with this compound as the major constituent.
  • Place disk on agar plate inoculated with the target pathogen (e.g., Colletotrichum gloeosporioides).
  • Measure the zone of growth inhibition after incubation to confirm activity.

Visualizing Mechanisms and Workflows

The following diagrams summarize the key experimental workflow and mechanism of action based on the search results.

G Start Start: Inoculate Phoma sp. NG-25 A Culture in BPD Broth (18 days, 20°C, 150 rpm) Start->A B Harvest Mycelia (Filter through Miracloth) A->B C Extract with Acetone B->C D Reconstitute & Filter (0.4 μm membrane) C->D E HPLC Analysis/Purification (YMC-Pack ODS-A column) D->E F End: this compound E->F

Experimental workflow for producing and isolating this compound from a fungal culture.

This compound's dual mechanisms: disrupts fungal cell wall integrity via Pkc1 inhibition and suppresses cancer growth via MNK/eIF4E pathway inhibition.

References

Comprehensive Technical Guide: Cercosporamide Production from Phoma sp. NG-25

Author: Smolecule Technical Support Team. Date: February 2026

Fungal Source and Identification

Strain Background and Taxonomy

  • Source Fungus: The production of cercosporamide is primarily accomplished using the endophytic fungal strain Phoma sp. NG-25 [1] [2]. This strain was generously provided by Angela M. Hoffman from the University of Portland, Portland, Oregon, USA [2].
  • Taxonomic Reclassification: A reanalysis of the internal transcribed spacer (ITS) rDNA sequence (GenBank EU180709) indicates that this strain is closely related to species within the genus Didymella [2], suggesting potential for taxonomic refinement as research progresses.
  • Ecological Origin: This fungus was initially isolated as an endophyte from the plant Saurauia scaberrinae [2] [3], highlighting the potential of plant-associated microbes as sources of bioactive metabolites.
  • Metabolic Profile: Phoma sp. NG-25 is recognized for producing a suite of structurally related polyketides, including This compound, phomodione, and usnic acid [1] [2]. Among these, this compound demonstrates the most significant biological activities.

Optimal Production Conditions

Maximizing this compound yield requires careful optimization of culture parameters. The following data summarizes the key findings for optimal production.

Table 1: Optimal Culture Conditions for this compound Production by Phoma sp. NG-25

Parameter Optimal Condition Production Titer Key Findings
Production Medium Beef Peptone Dextrose (BPD) Broth [1] [2] Average of 77.5 µg/mL [1] [2] BPD consists of 3 g/L beef extract, 5 g/L peptone, and 10 g/L glucose [2].
Incubation Time 18 days [1] [2] Peak production reached on the eighteenth day [1] [2] Production is monitored over time, with titers peaking on the eighteenth day of incubation.
Temperature Room Temperature (20°C) [2] Not specified A stable, moderate temperature is maintained throughout the incubation period.
Agitation 150 rpm [2] Not specified Constant agitation is provided in baffled flasks to ensure adequate aeration and mixing.
Light Cycle 12 h light / 12 h dark intervals [2] Not specified A defined photoperiod is used, indicating that light may influence metabolic pathways.

Alternative Media Screening Researchers employed an OSMAC (One Strain Many Compounds) approach to identify the optimal medium [2]. The following media were compared but yielded lower this compound production compared to BPD:

  • Potato Dextrose Broth (PDB)
  • Soya Peptone Maltose Dextrose (SMG)
  • Malt Extract Yeast Extract (MEYE)
  • Lilly & Barnett medium supplemented with ribitol (LBR), erythritol (LBE), or sorbitol (LBS) [2]

Detailed Experimental Protocols

Fermentation and Metabolite Extraction

Inoculum Preparation and Fermentation

  • Inoculation: Fungal mycelia in the form of an agar block (2-3 mm) are inoculated into 30 mL of the selected growth medium (e.g., BPD) within a 100 mL baffled flask [2].
  • Incubation: Cultures are incubated at 20°C with agitation at 150 rpm under 12 h light/dark intervals for a period of 18 days or as required by the experimental design [2].
  • Harvesting: After the incubation period, fungal mycelia are separated from the culture broth via filtration using four layers of sterilized Miracloth [2].

Metabolite Extraction and Analysis

  • Extraction: The harvested mycelial mass is extracted with 30 mL of acetone. The resulting crude extract is then reconstituted in 300 µL of acetone and filtered through a 0.4 µm syringe membrane to prepare for analysis [2].
  • HPLC Analysis: Separation and analysis of culture extracts are performed using High-Performance Liquid Chromatography (HPLC).
    • Column: YMC-Pack ODS-A column (150 × 4.6 mm, 5 µm particle size, 12 nm pore diameter) maintained at 40°C [2].
    • Mobile Phase:
      • Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)
      • Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)
    • Detection: UV-active metabolites are monitored using a diode array detector across a wavelength range of 200 to 800 nm [2].
  • Bioassay-Guided Fractionation: The crude extract can be fractionated using techniques like chromatography, and individual fractions are tested for antifungal activity to identify the active compound, this compound [4].
Antifungal Activity Assay

Paper Disk Diffusion Assay

  • Procedure: Culture filtrate containing this compound or purified this compound is applied to paper disks placed on agar plates seeded with the test phytopathogenic fungi [1].
  • Evaluation: The growth inhibition of the test organisms is observed and measured by the zone of inhibition around the disks, revealing the compound's broad-spectrum activity [1].

Determination of Effective Concentration (EC₅₀)

  • Method: The EC₅₀ value, which represents the concentration effective in inhibiting 50% of fungal growth, is determined through quantitative assays [1].
  • Key Results: this compound exhibits strong antifungal activity against pepper anthracnose pathogens:
    • Colletotrichum gloeosporioides: EC₅₀ of 3.8 µg/mL [1]
    • Colletotrichum scovillei: EC₅₀ of 7.0 µg/mL [1]

Mode of Action and Signaling Pathways

This compound's potent antifungal activity is mechanistically rooted in its targeted inhibition of a crucial fungal signaling pathway.

G Start Environmental Stressors (Cell wall damage, heat, osmotic stress) Pkc1 Fungal Protein Kinase C (Pkc1) Start->Pkc1 Activates MAPK MAP Kinase Signaling Pathway (conserved) Pkc1->MAPK Regulates This compound This compound Inhibition This compound->Pkc1 Inhibits CellWall Cell Wall Biosynthesis & Remodeling Genes MAPK->CellWall Activates Outcome Impaired Cell Wall Integrity Fungal Cell Lysis & Death CellWall->Outcome Disruption

The diagram above illustrates the primary mechanism of action for this compound, a known antifungal natural product.

Key Molecular Target and Synergistic Effects

  • Primary Target: this compound functions as a highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1) [5] [6]. The Pkc1-mediated cell wall integrity pathway is highly conserved across diverse fungal species and is essential for fungal viability [5] [6].
  • Cellular Consequence: Inhibition of Pkc1 kinase activity disrupts the downstream MAP kinase signaling cascade, which coordinately regulates cell wall biosynthesis and remodeling. This disruption leads to severely impaired cell wall integrity, ultimately causing fungal cell lysis and death [5].
  • Synergistic Potential: this compound demonstrates highly synergistic antifungal activity when combined with echinocandin-class drugs (e.g., caspofungin), which are β-1,3-glucan synthase inhibitors [5] [6]. This synergy arises from simultaneously targeting two critical, distinct components of the fungal cell wall biosynthesis pathway (Pkc1 signaling and the glucan synthase enzyme complex), offering a promising strategy for combination therapy [5].

Potential Applications and Conclusion

Agricultural Applications The strong efficacy of this compound against devastating plant pathogens like Colletotrichum gloeosporioides and C. scovillei suggests its high potential as a biochemical fungicide for controlling pepper anthracnose [1]. This is particularly relevant given the increasing reports of fungicide resistance in Colletotrichum species, driving the need for alternative modes of action [2].

Pharmaceutical Applications Beyond agriculture, this compound has demonstrated significant anticancer activity in various studies. It acts by inhibiting mitogen-activated protein kinase-interacting kinases (MNK1/2), showing promise in suppressing proliferation and metastasis in models of glioblastoma, lung cancer, and acute myeloid leukemia [2]. It has also been shown to block phosphorylation of MNK-eukaryotic initiation factor 4E (EIF4E), resulting in potent inhibitory effects on primitive leukemic progenitors and human hepatocellular carcinoma [2].

Conclusion and Future Perspectives Phoma sp. NG-25 is a verified and efficient producer of the antifungal natural product this compound. Optimization of culture conditions, particularly using BPD medium with an 18-day incubation, enables substantial metabolite yield. The well-elucidated mode of action as a Pkc1 inhibitor and the observed synergy with echinocandins enhance its therapeutic appeal.

Future work may focus on:

  • Strain Engineering: Application of genetic tools to further enhance this compound titers in Phoma sp. NG-25.
  • Fermentation Scale-Up: Transitioning from laboratory flask studies to bioreactor production to assess scalability.
  • Formulation Development: Creating stable and effective formulations for both agricultural and pharmaceutical use.
  • Expanded Efficacy Studies: Broadening the spectrum of tested phytopathogens and cancer cell lines to fully determine the compound's application potential.

References

cercosporamide early research biological activities overview

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Biological Activities

The table below summarizes the primary molecular targets and associated biological activities of cercosporamide:

Molecular Target Biological Context Primary Activity/Effect Key Findings/Applications

| Fungal Pkc1 Kinase [1] | Fungal Cell Wall Integrity Pathway | Selective & potent inhibitor; disrupts cell wall biosynthesis [1] [2] | • Fungicidal (causes rapid cell lysis) • Synergistic with echinocandins [1] | | MNK1/2 Kinases [3] [2] | Human Cancer Cells | Inhibits phosphorylation of eIF4E; suppresses proliferation & metastasis [3] [2] | Activity in glioblastoma, lung cancer, leukemia, & hepatocellular carcinoma [3] [2] | | BMP Receptor Type I [4] | Zebrafish Embryos / Human Cells | Inhibits kinase activity [4] | Potential therapeutic for Fibrodysplasia Ossificans Progressiva [4] | | JAK3 Kinase [2] | Biochemical Assays | Inhibitor [2] | Research tool for kinase-related signaling studies [2] |

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are the methodologies from key studies.

Candida albicans Pkc1 (CaPkc1) Kinase Assay [1]

This high-throughput screening method identified this compound as a Pkc1 inhibitor.

  • Protein Expression & Purification: The caPKC1 gene was cloned and expressed in Sf9 insect cells using a baculovirus system. The CaPkc1 protein was purified from cell lysates via nickel-chelate chromatography.
  • Kinase Activity Assay: The purified CaPkc1 was used in a kinase activity assay. The specific substrates and detection methods are detailed in the materials, enabling an HTS to identify inhibitors like this compound.
Antifungal Susceptibility Testing (MIC and Synergy) [1]
  • Minimum Inhibitory Concentration (MIC): The MICs of antifungal compounds were evaluated as previously described (20).
  • Checkerboard Assay for Synergy: To characterize the synergy between Pkc1 kinase inhibitors (like this compound) and β-1,3-glucan synthase inhibitors (like echinocandin), the checkerboard microtiter plate testing method was employed. The Fractional Inhibitory Concentrations (FICs) and FIC indices were calculated based on MIC endpoints.
In Vitro Antifungal Activity Against Plant Pathogens [3]

This protocol assesses this compound's application in agriculture.

  • Compound Production: Phoma sp. NG-25 was cultured in Beef Peptone Dextrose (BPD) broth for 18 days. This compound was extracted from the culture filtrate with acetone.
  • Paper Disk Diffusion Assay: Culture filtrate containing this compound was applied to paper disks to test against plant pathogens. Growth inhibition was measured.
  • EC50 Determination: The effective concentration that inhibits 50% of fungal growth (EC50) was determined. Against pepper anthracnose pathogens, EC50 values were 3.8 µg/mL for Colletotrichum gloeosporioides and 7.0 µg/mL for C. scovillei.

This compound's Antifungal Mechanism and Synergy

The following diagram illustrates the mechanism of action of this compound and its synergistic effect with echinocandin, which disrupts fungal cell wall integrity at two distinct points.

G This compound This compound Pkc1 Pkc1 Kinase This compound->Pkc1 Inhibits MAPK MAPK Pathway Pkc1->MAPK Activates CWBS Cell Wall Biosynthesis & Remodeling MAPK->CWBS CellLysis Fungal Cell Lysis CWBS->CellLysis Disrupted Echinocandin Echinocandin GlucanSynthase β-1,3-Glucan Synthase Echinocandin->GlucanSynthase Inhibits Glucan β-1,3-Glucan in Cell Wall GlucanSynthase->Glucan

This compound inhibits Pkc1, disrupting cell wall regulation, and acts synergistically with echinocandin, which directly blocks glucan synthesis [1].

Therapeutic Potential and Research Applications

This compound's multi-target profile makes it a promising candidate and tool compound in several fields.

  • Antifungal Drug Development & Combination Therapy: The synergy with echinocandins is a key finding [1]. Targeting two different components of the same pathway can lead to highly effective, fungicidal combinations, potentially overcoming resistance and lowering required doses.
  • Oncology Research: As an inhibitor of MNK1/2 kinases, this compound suppresses protein synthesis and shows preclinical efficacy against several cancer types, offering a potential strategy for targeting oncogenic signaling [3] [2].
  • Antifungal Agents in Agriculture: Research demonstrates this compound's strong activity against pepper anthracnose pathogens, suggesting its potential as a biochemical fungicide [3].
  • Bone Morphogenetic Protein (BMP) Pathway Research: The discovery of its inhibitory effect on BMPR type I kinase opens avenues for researching diseases like FOP and highlights the value of phenotypic screening in whole organisms [4].

The experimental data and mechanisms presented provide a robust foundation for advanced preclinical studies. Research could focus on optimizing this compound's drug-like properties, exploring its efficacy in more complex disease models, and further elucidating its full spectrum of kinase interactions.

References

cercosporamide phylogenetic distribution fungal producers

Author: Smolecule Technical Support Team. Date: February 2026

Fungal Producers and Phylogenetic Distribution

Cercosporamide is produced by a diverse range of fungi across different orders and ecological niches. The table below summarizes the documented fungal producers.

Fungal Producer Taxonomic Classification Ecological Niche Key Reference(s)
Phaeosphaeriaceae GV-1 Family: Phaeosphaeriaceae; Order: Pleosporales [1] Endophytic (isolated from guava) [1] [1]
Phoma sp. NG-25 (Didymella clade) Genus: Phoma; Order: Pleosporales [2] Endophytic [2] [3] [2]
Cercosporidium henningsii Order: Mycosphaerellales [2] [4] Plant Pathogen [2] [2]
Cadophora orchidicola Order: Helotiales [2] Endophytic (from Kalimeris indica) [2] [2]
Lachnum and Pseudaegerita spp. Order: Helotiales [2] Saprobic (on rotten twigs/leaves) [2] [2]
Verruculina enalia - Marine / Wood-decaying [2] [2]

This phylogenetic diversity highlights this compound's production is not confined to a single fungal lineage but is a trait found in species from orders including Pleosporales, Mycosphaerellales, and Helotiales [1] [2] [4]. These fungi occupy varied ecological niches, from plant pathogens and endophytes to saprobes and marine fungi [2].

Mechanism of Action: A Dual Antifungal Strategy

This compound's antifungal activity stems from its ability to target two critical pathways, with a primary and well-characterized mechanism.

Primary Action: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway

This compound is a highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1) [5]. Pkc1 is a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is highly conserved and essential for fungal cell wall biosynthesis and repair [5].

  • Consequence of Inhibition: Loss of Pkc1 function leads to impaired cell wall maintenance, resulting in rapid cell autolysis and death [5].
  • Therapeutic Synergy: This mechanism is distinct from other antifungal classes. Notably, this compound exhibits strong synergistic antifungal activity when combined with echinocandins, which inhibit β-1,3-glucan synthase, another key component of cell wall biosynthesis. Targeting these two different steps in the same pathway creates a powerful combinatory effect [5].

The following diagram illustrates this primary mechanism and its synergistic relationship with echinocandin drugs.

G CCP This compound PKC1 Pkc1 Kinase CCP->PKC1 Inhibits CWI Cell Wall Integrity (CWI) Pathway PKC1->CWI Activates CW Cell Wall Biosynthesis CWI->CW Regulates Lysis Fungal Cell Lysis CW->Lysis Disruption Leads to Echino Echinocandin GS β-1,3-glucan Synthase Echino->GS Inhibits GS->CW Disrupts Directly

Secondary Action: Inhibition of BMP Receptor Kinases

Research in zebrafish models and human cells has revealed that this compound also acts as an inhibitor of Bone Morphogenetic Protein (BMP) receptor type I kinases [6]. While this activity is of significant interest for therapeutic areas like fibrodysplasia ossificans progressiva, its direct contribution to antifungal efficacy is less clear and may represent an off-target effect in a mammalian host context [6].

Antifungal Activity Data

This compound exhibits a broad but variable spectrum of activity against human and plant pathogenic fungi.

Activity Against Human Pathogens

Testing against clinically relevant species shows promising, though not universal, activity [1].

Pathogen Strain This compound MIC (μg/mL) Key Contextual Note
Candida tropicalis ATCC 200956 15.6 Strain resistant to amphotericin B and azoles [1].
Candida auris CBS 10913 125 Multidrug-resistant emerging pathogen [1].
Candida pseudohaemulonii 125 -
Candida parapsilosis ATCC 22019 250 -
Cryptococcus neoformans H99 250 -
Candida albicans, C. glabrata, C. krusei >1000 Not susceptible within tested range [1].
Activity Against Plant Pathogens

This compound demonstrates strong efficacy against important agricultural fungi, particularly pepper anthracnose pathogens [3] [2].

Plant Pathogen EC₅₀ (μg/mL) Disease
Colletotrichum gloeosporioides 3.8 Pepper Anthracnose [3] [2]
Colletotrichum scovillei 7.0 Pepper Anthracnose [3] [2]

Detailed Experimental Protocols

For your experimental work, here are detailed methodologies for key assays from the search results.

This compound Production and Optimization
  • Fermentation (for Phaeosphaeriaceae GV-1): Inoculate a bioreactor containing YM liquid medium (e.g., 10 g/L glucose, 5 g/L peptone, 3 g/L malt extract, 3 g/L yeast extract). Incubate at 25°C with agitation (100 rpm) for 96 hours [1].
  • Optimal Production (for Phoma sp. NG-25): For higher yields, grow in Beef Peptone Dextrose (BPD) broth for 18 days at 20°C with 12h/12h light/dark cycles and agitation (150 rpm). The reported titer reached 77.5 µg/mL [2].
  • Extraction & Purification: Filter the fermented medium. Extract the filtrate with an equal volume of ethyl acetate. Recover the active compound by alkalinizing the organic phase with 0.1 M NaOH, then acidify the resulting aqueous phase with HCl to precipitate crude this compound [1].
Antifungal Susceptibility Testing
  • Broth Microdilution (for MIC): Follow standardized protocols (e.g., CLSI M27-A3 for yeast, M38 for molds). Prepare serial dilutions of this compound in RPMI 1640 medium buffered with MOPS. Inoculate wells and read MICs after incubation. For amphotericin B (AMB), MIC is the lowest concentration that inhibits 90% of growth; for azoles and this compound, it is the concentration that inhibits 50% of growth [1].
  • Minimum Fungicidal Concentration (MFC): Aliquot 10 µL from wells showing no growth in the MIC assay and spot onto Potato Dextrose Agar (PDA). The MFC is the lowest concentration that results in 99.9% killing of the initial inoculum [1].
  • Checkerboard Assay (for Synergy): Use a microtiter checkerboard method to combine this compound with other antifungals (e.g., echinocandins). Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic (FIC index ≤0.5) [5].

Research Implications and Future Directions

The data positions this compound as a promising candidate for a novel antifungal agent, primarily due to its unique mechanism of action targeting Pkc1 and its synergistic potential with echinocandins [5]. Future research should focus on:

  • Strain Engineering and Fermentation Optimization: Enhance production yields from native fungal producers or explore heterologous expression [1] [2].
  • Medicinal Chemistry: While this compound itself has limited activity against some key pathogens like C. albicans, it serves as an excellent lead compound for developing analogs with improved potency and spectrum [1].
  • Combination Therapy Development: Its synergy with echinocandins presents a compelling strategy to enhance efficacy and potentially overcome resistance, warranting further in vivo studies [5].

References

cercosporamide historical development research timeline

Author: Smolecule Technical Support Team. Date: February 2026

Historical Research Timeline and Key Discovery

The timeline below summarizes the major milestones in the research of cercosporamide:

G Start This compound identified as a broad-spectrum antifungal natural product Discovery 2004: High-throughput screening identifies this compound as a selective Pkc1 kinase inhibitor Start->Discovery Mechanism Molecular mechanism of action elucidated Discovery->Mechanism Synergy Synergistic effect with echinocandins demonstrated Mechanism->Synergy App1 Potential for combination therapies established Synergy->App1 Future Foundation laid for development of novel fungicidal agents App1->Future

Research timeline of this compound

This discovery provided a molecular explanation for earlier observations that Saccharomyces cerevisiae cell wall mutants were highly sensitive to this compound [1] [2].

Detailed Experimental Methodologies

The identification of this compound as a Pkc1 inhibitor relied on several core experimental approaches.

Protein Expression and Purification

The Candida albicans Pkc1 (CaPkc1) gene was cloned and expressed in insect Sf9 cells using a baculovirus system [1]. Key steps included:

  • Cloning: The caPKC1 gene was amplified from C. albicans strain CAI4 total RNA via reverse transcription-PCR and subcloned into the pFastBacHT vector [1].
  • Expression and Lysis: Transfected Sf9 cells were lysed in a buffer containing comprehensive protease and phosphatase inhibitors [1].
  • Purification: The histidine-tagged CaPkc1 protein was purified from the lysate supernatant using nickel-chelate chromatography, with elution performed via an imidazole gradient [1].
High-Throughput Screening (HTS) and Functional Assays

A high-throughput screen based on CaPkc1 kinase activity was used to discover inhibitors [1] [2]. Follow-up experiments confirmed the mechanism:

  • Mutant Sensitivity Analysis: S. cerevisiae mutant cells with reduced Pkc1 kinase activity were shown to be hypersensitive to this compound [1] [2].
  • Osmotic Suppression: This hypersensitivity to this compound was suppressed under high-osmotic growth conditions (e.g., with sorbitol), which counteracts cell wall defects, confirming that the primary effect of this compound is on cell wall integrity [1].
  • Synergy Testing: The checkerboard microtiter plate method was used to determine the Fractional Inhibitory Concentration (FIC) index for this compound in combination with an echinocandin, demonstrating strong synergistic activity [1].

Antifungal Activity and Synergy Data

The quantitative data below illustrates the antifungal profile of this compound and its synergistic potential.

Minimum Inhibitory Concentration (MIC) and Synergistic Effects

Fungal Strain This compound MIC Combination Partner FIC Index (Interpretation) Key Experimental Condition
S. cerevisiae (Pkc1 reduced activity mutant) Significantly lowered [1] [2] N/A N/A Hypersensitivity confirmed [1] [2]
General antifungal activity Active [1] [2] β-1,3-glucan synthase inhibitor (Echinocandin) <0.5 (Synergism) [1] Checkerboard assay [1]

Mechanism of Action and Therapeutic Potential

This compound inhibits Pkc1, a master regulator of the highly conserved cell wall integrity signaling pathway in fungi [1] [2]. This pathway is essential for fungal growth, and its inhibition leads to cell lysis, making Pkc1 an attractive target for broad-spectrum fungicidal drugs [1].

The diagram below illustrates the mechanism of action and the logical basis for the combination therapy:

G C This compound P Pkc1 Kinase C->P Inhibits CWI Cell Wall Integrity Pathway P->CWI Activates CW Cell Wall Biosynthesis & Repair CWI->CW Promotes L Fungal Cell Lysis CW->L Disruption causes E Echinocandin GS β-1,3-Glucan Synthase E->GS Inhibits BG β-1,3-Glucan GS->BG Synthesizes BG->CW Essential component of

This compound inhibits Pkc1, disrupting fungal cell wall integrity

This synergistic approach targets two different key components of the same essential biosynthesis pathway, pointing to a potential highly effective combination therapy to treat fungal infections [1].

Conclusion for Research and Development

The 2004 discovery that this compound is a selective Pkc1 kinase inhibitor revitalized interest in this natural product. It established a clear molecular mechanism for its fungicidal activity and highlighted a promising strategy—synergistic combination with echinocandin drugs—to combat fungal infections, especially in the face of increasing resistance to existing azole drugs [1].

References

cercosporamide antifungal activity against Colletotrichum gloeosporioides

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide: An Overview

This compound is a polyketide-derived metabolite produced by various fungi, including endophytic species of Phoma and Cadophora [1] [2]. Its key characteristics are:

  • Source: First isolated from Cercosporidium henningsii; also produced by endophytic fungi like Phoma sp. NG-25 and Cadophora orchidicola [2].
  • Biological Activities: Demonstrates strong antifungal and anticancer activities [1] [2].
  • Molecular Target in Fungi: Primarily inhibits Protein Kinase C (PKC), a key component of a conserved MAP kinase signaling pathway that regulates cell wall biosynthesis in fungi [2]. Disruption of this pathway is detrimental to fungal cell viability.

Mechanism of Action Against C. gloeosporioides

This compound targets the PKC-mediated cell wall integrity pathway in Colletotrichum gloeosporioides. The diagram below illustrates this signaling pathway and how this compound disrupts it.

G Surface Cues Surface Cues PKC (Pkc1) PKC (Pkc1) Surface Cues->PKC (Pkc1) MAPK Cascade MAPK Cascade PKC (Pkc1)->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Biosynthesis\n& Appressorium Formation Cell Wall Biosynthesis & Appressorium Formation Transcription Factors->Cell Wall Biosynthesis\n& Appressorium Formation This compound This compound This compound->PKC (Pkc1) Inhibits

This inhibition of PKC disrupts a cascade of downstream processes crucial for the pathogen's viability and ability to infect host plants [2]. Research indicates that the calcium/calmodulin-dependent signaling pathway is also a major component for pre-penetration development in C. gloeosporioides [3], suggesting a complex signaling network that could be exploited for control measures.

Quantitative Antifungal Efficacy

This compound exhibits potent and direct antifungal activity against Colletotrichum gloeosporioides.

Table 1: Antifungal Activity of this compound Against Colletotrichum Species

Pathogen Host EC₅₀ (µg/mL) Reference
Colletotrichum gloeosporioides Pepper 3.8 [1] [2]
Colletotrichum scovillei Pepper 7.0 [1] [2]

Table 2: Culture Conditions for Optimal this compound Production by Phoma sp. NG-25

| Parameter | Optimal Condition | | :--- | :--- | | Production Medium | Beef Peptone Dextrose (BPD) Broth | | Incubation Time | 18 days | | Average Titer in BPD | 77.5 µg/mL | | Agitation | 150 rpm | | Temperature | 20°C | | Light Cycle | 12 h light / 12 h dark | [1] [2] |

Experimental Protocols

Below is a detailed methodology for evaluating the antifungal activity of this compound against Colletotrichum gloeosporioides, based on published research.

Protocol 1: Paper Disk Diffusion Assay for Initial Screening

This method is used for a qualitative assessment of growth inhibition [1] [2].

  • Step 1: Prepare Culture Filtrate. Grow the producing fungus (e.g., Phoma sp. NG-25) in optimal medium (BPD broth) for 18 days. Filter the culture through Miracloth to separate mycelia.
  • Step 2: Apply Sample. Soak sterile paper disks (approx. 6 mm diameter) with the culture filtrate containing this compound. A disk soaked in pure solvent can be used as a negative control.
  • Step 3: Inoculate Plate. Spread a spore suspension (e.g., (1 \times 10^6) spores/mL) of the target pathogen C. gloeosporioides evenly on a Potato Dextrose Agar (PDA) plate.
  • Step 4: Place Disk. Aseptically place the prepared paper disk onto the center of the inoculated agar plate.
  • Step 5: Incubate and Measure. Incubate the plate at (25^\circ C) for 3-7 days. Measure the diameter of the clear inhibition zone around the disk.
Protocol 2: Determination of Effective Concentration (EC₅₀)

This protocol quantifies the potency of this compound by determining the concentration that reduces fungal growth by 50% [1] [2]. The workflow is illustrated in the diagram below.

G Prepare this compound\nDilution Series Prepare this compound Dilution Series Inoculate Liquid Medium\n(e.g., PDB) Inoculate Liquid Medium (e.g., PDB) Prepare this compound\nDilution Series->Inoculate Liquid Medium\n(e.g., PDB) Prepare Spore Suspension\n(1x10⁶ spores/mL) Prepare Spore Suspension (1x10⁶ spores/mL) Prepare Spore Suspension\n(1x10⁶ spores/mL)->Inoculate Liquid Medium\n(e.g., PDB) Incubate with Agitation\n(150 rpm, 25°C, 3-7 days) Incubate with Agitation (150 rpm, 25°C, 3-7 days) Inoculate Liquid Medium\n(e.g., PDB)->Incubate with Agitation\n(150 rpm, 25°C, 3-7 days) Harvest Mycelia\n& Measure Dry Weight Harvest Mycelia & Measure Dry Weight Incubate with Agitation\n(150 rpm, 25°C, 3-7 days)->Harvest Mycelia\n& Measure Dry Weight Calculate Growth Inhibition\nRelative to Control Calculate Growth Inhibition Relative to Control Harvest Mycelia\n& Measure Dry Weight->Calculate Growth Inhibition\nRelative to Control Fit Dose-Response Curve\n& Determine EC₅₀ Fit Dose-Response Curve & Determine EC₅₀ Calculate Growth Inhibition\nRelative to Control->Fit Dose-Response Curve\n& Determine EC₅₀

  • Key Materials:

    • Fungal Pathogen: Colletotrichum gloeosporioides.
    • Antifungal Agent: Pure this compound standard.
    • Culture Medium: Potato Dextrose Broth (PDB) or similar.
    • Equipment: Sterile flasks, spectrophotometer or fine balance for dry weight measurement.
  • Procedure Details:

    • Prepare Dilution Series: Create a series of this compound solutions in a suitable solvent (e.g., DMSO) and add to liquid culture medium. The final concentrations should cover a range that includes full inhibition and no inhibition (e.g., 0, 1, 2, 4, 8, 16 µg/mL). Include a solvent control.
    • Inoculate: Introduce a standardized spore suspension of C. gloeosporioides into each flask.
    • Incubate: Grow the cultures with agitation for several days.
    • Measure Growth: The most accurate method is to harvest the mycelia by filtration, dry them in an oven, and measure the dry weight. Alternatively, optical density (OD) can be measured.
    • Calculate EC₅₀: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Use statistical software to fit a dose-response curve and calculate the EC₅₀ value.

Application Notes for Researchers

  • Synergistic Potential: this compound is known to act synergistically with echinocandin-class antifungals, which inhibit cell wall biosynthesis by a different mechanism (targeting β-(1,3)-D-glucan synthase) [2]. This presents a promising strategy for combination therapy to enhance efficacy and mitigate resistance.
  • Spectrum of Activity: The culture filtrate of Phoma sp. NG-25, containing this compound, inhibits a wide range of plant pathogens beyond Colletotrichum, including other ascomycetes, basidiomycetes, and oomycetes [1]. This suggests a broad utility in managing various plant diseases.
  • Sustainable Production: Optimizing the growth conditions of the producing fungus, as detailed in Table 2, is crucial for maximizing this compound yield for research and potential commercial application [1] [2].

Future Perspectives

This compound represents a promising candidate for bio-fungicide development. Future work should focus on:

  • Field Efficacy: Validating its effectiveness in controlling pepper anthracnose and other diseases under real-world field conditions.
  • Resistance Management: Exploring its use in rotation or combination with other fungicides to delay the development of resistance.
  • Mode of Action: Further elucidation of its precise molecular interactions with fungal PKC and other potential cellular targets.

References

Comprehensive Application Notes and Protocols: Using Cercosporamide to Inhibit Pepper Anthracnose Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pepper Anthracnose and Cercosporamide

Pepper anthracnose, caused by various Colletotrichum species, represents one of the most destructive diseases affecting pepper production worldwide. The disease manifests as sunken lesions on fruits, leading to significant yield losses and reduced crop quality. The primary pathogenic species include Colletotrichum gloeosporioides and Colletotrichum scovillei, with the latter being particularly aggressive on immature fruits [1] [2]. Traditional fungicide applications have been the mainstay for controlling anthracnose, but increasing resistance development among Colletotrichum species, coupled with environmental concerns, has necessitated the exploration of alternative control strategies [1].

This compound, a polyketide-derived fungal metabolite produced by various endophytic fungi including Phoma species, has emerged as a promising antifungal agent with dual activity against fungal and oomycete pathogens [1]. Originally identified from Cercosporidium henningsii, this compound exhibits potent activity through multiple mechanisms, including inhibition of protein kinase C (PKC) in fungi and mitogen-activated protein kinase-interacting kinases (MNK1/2) in mammalian systems [1] [3]. Its unique mode of action and broad-spectrum activity make it an excellent candidate for integrated disease management programs targeting pepper anthracnose.

This compound Production and Optimization

Microbial Source and Culture Conditions

This compound is produced by various fungal species, with Phoma sp. NG-25 identified as an efficient producer. This strain, now reclassified as closely related to the genus Didymella based on rDNA ITS sequence analysis, also produces structurally related polyketides including phomodione and usnic acid [1].

Table: Optimal Culture Conditions for this compound Production by Phoma sp. NG-25

Parameter Optimal Condition Details
Production Medium Beef Peptone Dextrose (BPD) 3 g/L beef extract, 5 g/L peptone, 10 g/L glucose [1]
Incubation Time 18 days Peak production reached [1]
Temperature 20°C Room temperature [1]
Agitation 150 rpm Constant agitation [1]
Light Cycle 12 h light/12 h dark Photoperiod regulation [1]
Average Titer 77.5 µg/mL Achieved in BPD medium [1]
Culture Media Comparison

The OSMAC (One Strain Many Compounds) approach has been applied to optimize this compound production using different liquid media [1]. Among the seven media tested, Beef Peptone Dextrose (BPD) broth demonstrated superior production, yielding an average of 77.5 µg/mL of this compound after 18 days of incubation. Other media evaluated include Potato Dextrose Broth (PDB), Soya Peptone Maltose Dextrose (SMG), Malt Extract Yeast Extract (MEYE), and Lilly & Barnett medium supplemented with various carbon sources (ribitol, erythritol, sorbitol) [1].

Extraction and Quantification Methods

The following protocol details the extraction and quantification of this compound from fungal cultures:

  • Harvesting: After 18 days of incubation, fungal mycelia are harvested by filtration using four layers of sterilized Miracloth [1].
  • Extraction: The filtered biomass is extracted with 30 mL of acetone under constant agitation for 1 hour [1].
  • Concentration: The crude extract is reconstituted in 300 μL acetone and filtered through a 0.4 μm syringe membrane [1].
  • HPLC Analysis: Separation is performed using a YMC-Pack ODS-A column (150 × 4.6 mm, 5 μm particle size, 12 nm pore diameter) at 40°C [1].
  • Mobile Phase:
    • Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)
    • Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)
    • Gradient program: Optimized for separation of dibenzofuran compounds [1].
  • Detection: UV-active metabolites are monitored from 200 to 800 nm using a diode array UV detector [1].

Antifungal Efficacy of this compound

Quantitative Activity Against Colletotrichum Pathogens

This compound exhibits strong antifungal activity against key pepper anthracnose pathogens. The effective concentration 50% (EC₅₀) values determined through dose-response assays provide quantitative measures of its potency [1].

Table: Antifungal Activity of this compound Against Pepper Anthracnose Pathogens

Pathogen EC₅₀ Value (µg/mL) Disease Impact Geographic Prevalence
Colletotrichum gloeosporioides 3.8 Fruit lesions on mature fruit Indonesia, Sri Lanka, Korea, Thailand [1] [4]
Colletotrichum scovillei 7.0 Aggressive on immature fruit Brazil, China, Indonesia, Japan, Korea, Malaysia, Thailand [1] [2]
Spectrum of Activity

Beyond the primary anthracnose pathogens, this compound demonstrates inhibitory effects against a taxonomically diverse range of plant pathogens. Paper disk diffusion assays have confirmed activity against ascomycetous, basidiomycetous, and oomycete fungi [1]. This broad-spectrum activity suggests potential applications for managing other pepper diseases, including Cercospora leaf spot (caused by Cercospora capsici) and possibly Phytophthora blight (caused by Phytophthora capsici), though specific efficacy data against the latter requires further validation [5] [4].

Application Protocols

In Vitro Susceptibility Testing
4.1.1 Paper Disk Diffusion Assay

This qualitative method determines the inhibitory spectrum of this compound against various plant pathogens [1]:

  • Preparation of Test Organisms: Grow target pathogens (e.g., Colletotrichum species) on appropriate media for 7-14 days until sporulation.
  • Spore Suspension: Harvest spores and prepare suspension in sterile distilled water (approximately 10⁶ spores/mL).
  • Inoculation: Spread the spore suspension evenly on Potato Dextrose Agar (PDA) plates.
  • Application: Impregnate sterile paper disks (6 mm diameter) with 10 μL of this compound solution (concentration range: 1-100 μg/mL in acetone).
  • Control: Include disks with solvent alone (acetone) as negative control.
  • Incubation: Incubate plates at 25°C for 3-5 days.
  • Evaluation: Measure zones of inhibition around disks; compare to control.
4.1.2 EC₅₀ Determination Protocol

This quantitative method determines the effective concentration that inhibits 50% of mycelial growth [1]:

  • Preparation of this compound Dilutions: Prepare serial dilutions in acetone (e.g., 0.1, 1, 5, 10, 50 μg/mL).
  • Media Incorporation: Add each dilution to molten PDA medium (approximately 45°C) to achieve final concentrations.
  • Plating: Pour 20 mL of medium into sterile Petri dishes; include solvent-only controls.
  • Inoculation: Place 5 mm mycelial plugs from actively growing pathogen cultures in the center of each plate.
  • Incubation: Incubate at 25°C for 7 days.
  • Measurement: Measure colony diameters daily; calculate percent inhibition relative to control.
  • Data Analysis: Use probit analysis or nonlinear regression to determine EC₅₀ values.
In Planta Application Methods
4.2.1 Preventive Application Protocol

For maximum efficacy against anthracnose, apply this compound preventively before disease development:

  • Formulation Preparation: Prepare this compound as emulsifiable concentrate (EC) or wettable powder (WP) formulation.
  • Application Timing:
    • First application: At first fruit set [2]
    • Subsequent applications: Every 7-14 days during fruit ripening period
  • Application Method: Use high-volume sprayers to ensure complete coverage of all aerial plant parts, especially fruits.
  • Optimal Concentration: Apply at 10-50 μg/mL based on disease pressure; higher concentrations for severe pressure.
  • Application Conditions: Apply during cooler parts of the day to minimize evaporation and maximize absorption.
4.2.2 Curative Application Protocol

For situations with early disease detection:

  • Early Detection: Monitor fields regularly for initial symptoms of anthracnose.
  • Application Concentration: Use higher concentration (50-100 μg/mL) for curative effect.
  • Application Frequency: Apply every 5-7 days for 2-3 applications until disease progression halts.
  • Sanitation: Remove and destroy severely infected fruits before application to reduce inoculum.

G Start Start Protocol Production This compound Production (Phoma sp. NG-25 in BPD medium) Start->Production Extraction Extraction with Acetone and Concentration Production->Extraction Formulation Formulation Preparation (EC or WP) Extraction->Formulation AppTiming Determine Application Timing Formulation->AppTiming Preventive Preventive Application (First fruit set, 10-50 µg/mL) AppTiming->Preventive Standard program Curative Curative Application (At symptom detection, 50-100 µg/mL) AppTiming->Curative Disease detected Monitoring Disease Monitoring and Assessment Preventive->Monitoring Curative->Monitoring Repeat Repeat Applications as Needed Monitoring->Repeat Disease pressure continues End Protocol Complete Monitoring->End Disease controlled Repeat->Monitoring

Diagram 1: this compound application workflow for pepper anthracnose control, showing both preventive and curative pathways

Mechanism of Action and Synergistic Combinations

Molecular Targets in Fungal Pathogens

This compound exerts its antifungal effect through multiple molecular targets:

  • Protein Kinase C (PKC) Inhibition: In Candida albicans, this compound strongly inhibits PKC, a key regulator of cell wall biosynthesis through the conserved MAP kinase signaling pathway [1]. This mechanism is likely conserved in plant pathogenic fungi, as PKC is typically a single-copy gene in most fungi [1].

  • Disruption of Cell Wall Integrity: The inhibition of PKC leads to compromised cell wall formation, making fungi more susceptible to environmental stresses and other antifungal agents [1].

  • Additional Kinase Targets: Evidence suggests this compound may inhibit other kinase targets, though the specific targets in plant pathogenic fungi require further characterization [3].

Synergistic Combinations

Research indicates that this compound exhibits synergistic effects when combined with other antifungal agents:

  • With Echinocandins: In medical mycology, this compound acts synergistically with echinocandin-class compounds that inhibit fungal cell wall biosynthesis [1]. This suggests potential for combination with cell wall-targeting fungicides in agricultural systems.

  • With Cytarabine: In anticancer research, this compound enhanced the efficacy of cytarabine both in vitro and in vivo [3]. While not directly applicable to plant disease control, this demonstrates the compound's potential for synergistic interactions.

  • With mTOR Inhibitors: this compound combined with mTOR inhibitors resulted in enhanced suppression of leukemic progenitors [3].

Table: Potential Synergistic Combinations for Enhanced Anthracnose Control

Combination Partner Mechanism of Partner Observed Effect Potential Application
Echinocandin-class compounds Inhibit β-(1,3)-D-glucan synthase Strong synergistic antifungal activity [1] Enhanced control of resistant isolates
Copper-based fungicides Multi-site contact activity Potential broadening of activity spectrum Resistance management
QoI Fungicides (FRAC 11) Mitochondrial respiration inhibition Possible enhanced efficacy Curative applications under high disease pressure
Demethylation Inhibitors (FRAC 3) Ergosterol biosynthesis inhibition Theoretical synergy based on different modes of action Anti-resistance strategy

G cluster_0 Molecular Targets cluster_1 Cellular Consequences cluster_2 Synergistic Combinations Cerc This compound Application PKC PKC Inhibition Cerc->PKC Translation Inhibited Protein Synthesis Cerc->Translation MAPK Altered MAPK Signaling PKC->MAPK CellWall Disrupted Cell Wall Biosynthesis Growth Impaired Fungal Growth CellWall->Growth MAPK->CellWall Translation->Growth Germination Reduced Spore Germination Growth->Germination Death Fungal Cell Death Germination->Death Echo Echinocandins Echo->CellWall Copper Copper Fungicides Copper->Death DMI DMI Fungicides DMI->Growth

Diagram 2: this compound mechanism of action and synergistic potential, showing molecular targets and cellular consequences

Discussion and Future Directions

Practical Implementation Considerations

The application of this compound for pepper anthracnose control requires integration into a comprehensive disease management program. Several factors should be considered for optimal results:

  • Application Timing: Initiate applications at first fruit set and continue through the ripening period, as peppers become increasingly susceptible to anthracnose as they mature [2].

  • Rotation with Other Fungicides: To minimize resistance development, rotate this compound with fungicides from different FRAC groups, particularly chlorothalonil (FRAC M5) and mancozeb (FRAC M3) [2].

  • Cultural Practice Integration: Combine this compound applications with cultural controls including crop rotation (2-3 years away from solanaceous crops), use of pathogen-free seeds and transplants, proper irrigation management (avoiding overhead irrigation), and field sanitation (destruction of crop debris) [4] [2].

Resistance Management

While no resistance to this compound has been reported in plant pathogens, proactive resistance management is essential:

  • Mixture Strategies: Combine this compound with multi-site inhibitors such as copper or chlorothalonil to reduce selection pressure.
  • Application Frequency: Limit the number of sequential applications to 2-3 before switching to alternative modes of action.
  • Monitoring Programs: Implement regular sensitivity monitoring of field populations to detect potential shifts in sensitivity.
Future Research Needs

Several areas require further investigation to optimize this compound use for anthracnose control:

  • Formulation Development: Improved formulations for enhanced rainfastness and plant penetration.
  • Synergy Validation: Systematic evaluation of synergistic combinations with registered fungicides.
  • Spectrum Expansion: Investigation of efficacy against other important pepper diseases such as bacterial spot (Xanthomonas euvesicatoria) and Phytophthora blight (Phytophthora capsici).
  • Environmental Impact: Studies on environmental fate and non-target effects to support registration potential.

Conclusion

This compound represents a promising biochemical alternative for managing pepper anthracnose with demonstrated efficacy against key Colletotrichum pathogens. Its unique mode of action and synergistic potential with other fungicides make it a valuable candidate for integrated disease management programs. The protocols outlined in this document provide researchers with standardized methods for production, evaluation, and application of this compound. Further development of this compound may contribute to more sustainable pepper production by reducing reliance on conventional synthetic fungicides and mitigating resistance development.

References

Comprehensive Application Notes and Protocols: Cercosporamide as a Pim Kinase Inhibitor in Cancer Cell Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cercosporamide as a Multi-Kinase Inhibitor

This compound is a naturally occurring fungal-derived compound initially identified as a potent antifungal agent that selectively inhibits fungal Pkc1 kinase, central to fungal cell wall integrity [1]. More recently, this compound has emerged as a versatile multi-kinase inhibitor with significant potential in cancer research, particularly through its inhibition of Pim kinases and MAPK-interacting kinases (Mnk1/2) [2] [3]. Pim kinases (proviral integration site for Moloney murine leukemia virus kinases) are serine/threonine kinases that are overexpressed in various hematological malignancies and solid carcinomas, where they promote cell proliferation and survival through multiple signaling pathways [2] [4]. The structural features of this compound include a tricyclic dibenzofuran core with specific phenol, hydroxyl, and carboxamide groups that facilitate its interaction with the ATP-binding site of targeted kinases [2].

The significance of Pim kinases as therapeutic targets in oncology is well established, as they regulate hallmarks of cancer including cell cycle progression, apoptosis resistance, and metastatic behavior [4] [5]. Research has demonstrated that Pim kinases enhance cancer cell motility by phosphorylating actin capping proteins, thereby increasing actin dynamics and promoting metastatic behavior [4]. Additionally, Pim-1 has been identified as a critical regulator of prostate cancer cell motility through its effects on actin cytoskeleton reorganization [4]. The therapeutic potential of this compound extends beyond Pim kinase inhibition, as it also effectively suppresses phosphorylation of eukaryotic initiation factor 4E (eIF4E) through Mnk kinase inhibition, disrupting translation initiation processes crucial for cancer cell survival [3].

Quantitative Profiling of this compound Kinase Inhibition and Cellular Activity

Kinase Inhibition Profile

Table 1: Kinase Inhibition Profile of this compound and Analogs

Kinase Target IC₅₀ Value Experimental System Key Findings
Pim-1 Potent inhibition reported Enzyme assay [2] Structural analogs show enhanced potency
Pim-2 Potent inhibition reported Enzyme assay [2] Dibenzofuran derivatives exhibit dual activity
CLK1 Nanomolar range (specific analogs) Enzyme assay [2] Lead compound 44: IC₅₀ = 1.6 nM
Mnk1/2 Nanomolar range Cellular assay [3] Suppresses eIF4E phosphorylation at Ser209
CaPkc1 44 nM Fungal kinase assay [1] Original identification as antifungal target
eIF4E phosphorylation Dose-dependent suppression AML cell lines [3] Partial suppression at 1 μM, maximal at 5-10 μM

The kinase inhibition profile of this compound reveals its multi-targeted activity against several kinases relevant to cancer biology. While the search results provide specific IC₅₀ values for certain targets, they indicate that this compound derivatives have been developed with enhanced potency, particularly against Pim kinases and CLK1 [2]. The lead compound 44 from dibenzofuran derivatives inspired by this compound demonstrated nanomolar IC₅₀ values against CLK1 (1.6 nM) alongside potent Pim-1 and Pim-2 inhibition [2]. This suggests that the this compound scaffold can be optimized for increased selectivity and potency against specific kinase targets.

Cellular Activity in Cancer Models

Table 2: Cellular Activity of this compound in Various Cancer Models

Cancer Type Cell Line/Model Assay Type Key Results Reference
Acute Myeloid Leukemia MV4-11 (AML) Cell proliferation (MTT) Low micromolar potency; high endogenous Pim-1/2 [2] [3]
Acute Myeloid Leukemia U937, MM6, K562 MTT viability assay Dose-dependent suppression of cell growth [3]
Acute Myeloid Leukemia Primary patient CFU-L Clonogenic assay Dose-dependent suppression of leukemic progenitors [3]
Gastric Cancer Various cell lines Growth inhibition assay Synergy with Akt inhibitors [5]
Prostate Cancer PC-3 Motility and invasion Enhanced migration via actin phosphorylation [4]
In vivo AML MV4-11 xenograft Mouse model Significant tumor growth suppression [3]

The cellular activity data demonstrate that this compound exhibits broad antileukemic activity across multiple AML cell lines and primary patient samples [3]. In MV4-11 AML cells (which express high endogenous levels of Pim-1/2 kinases), this compound analogs displayed low micromolar anticancer potency [2]. The compound significantly suppressed primitive leukemic progenitors (CFU-L) from AML patients in a dose-dependent manner, with enhanced efficacy when combined with cytarabine (Ara-C) [3]. This combination approach demonstrated superior activity in xenograft mouse models, supporting the therapeutic potential of this compound-based combinations for hematologic malignancies [3].

Experimental Protocols for Assessing this compound Activity

Kinase Inhibition Assay Protocol

Objective: To evaluate the inhibitory activity of this compound against Pim kinases and other relevant kinase targets.

Materials and Reagents:

  • Purified kinase domains of Pim-1, Pim-2, or other kinases of interest
  • Appropriate kinase buffer (e.g., 30 mM Tris-HCl, pH 7.5, with protease and phosphatase inhibitors) [1]
  • ATP solution at appropriate Km concentration
  • Specific peptide or protein substrate for each kinase
  • Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic [γ-³²P] ATP)
  • This compound stock solution (10 mM in DMSO)
  • Positive control inhibitors (e.g., staurosporine)

Procedure:

  • Prepare serial dilutions of this compound in DMSO (typically from 10 mM stock down to nanomolar concentrations).
  • Set up kinase reactions in a 96-well or 384-well plate format with final volume of 25-50 μL per reaction.
  • For each reaction, add:
    • Kinase buffer: 20 μL
    • Kinase solution: 5 μL (diluted to appropriate concentration in buffer)
    • This compound or control: 5 μL of appropriate dilution
    • Substrate mixture: 5 μL (containing ATP and peptide/protein substrate)
  • Incubate reactions at 30°C for 45-60 minutes [1].
  • Stop reactions according to detection method used.
  • Measure kinase activity using appropriate detection system (luminescence, radioactivity, or fluorescence).
  • Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis of dose-response curves.

Data Analysis:

  • Normalize data to vehicle control (0% inhibition) and no-enzyme control (100% inhibition)
  • Generate dose-response curves using at least 8 data points with duplicate or triplicate measurements
  • Calculate IC₅₀ values using four-parameter logistic curve fitting
Cellular Proliferation and Viability Assay (MTT)

Objective: To determine the effects of this compound on cancer cell proliferation and viability.

Materials and Reagents:

  • Cancer cell lines (e.g., MV4-11, U937, MM6 for AML models) [3]
  • Appropriate cell culture medium (RPMI 1640 for suspension cells, DMEM for adherent cells)
  • Fetal bovine serum (FBS), antibiotics
  • This compound stock solution (10 mM in DMSO)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO or appropriate solvent for formazan dissolution
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 570 nm with 650 nm reference

Procedure:

  • Culture cells in appropriate medium and maintain in exponential growth phase.
  • Seed cells in 96-well plates at optimal density (e.g., 5,000-20,000 cells/well depending on cell type and growth rate).
  • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment and recovery.
  • Prepare serial dilutions of this compound in complete medium (typically from 10 μM to 10 nM range).
  • Treat cells with this compound or vehicle control (DMSO, typically ≤0.1%).
  • Incubate cells for 48-72 hours depending on cell doubling time.
  • Add MTT solution to each well (final concentration 0.5 mg/mL).
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove medium and dissolve formazan crystals in DMSO (100-200 μL/well).
  • Measure absorbance at 570 nm with reference wavelength at 650 nm.

Data Analysis:

  • Calculate percentage viability relative to vehicle-treated controls
  • Determine IC₅₀ values using non-linear regression analysis
  • Include quality control parameters (Z-factor > 0.5 for robust assays)
Western Blot Analysis for Target Engagement

Objective: To confirm target engagement by measuring phosphorylation status of downstream effectors.

Materials and Reagents:

  • Treated cells (from proliferation assays or dedicated experiments)
  • Phosphorylation lysis buffer (as described in [3])
  • Protease and phosphatase inhibitors
  • Antibodies against phospho-eIF4E (Ser209), total eIF4E [3]
  • Secondary antibodies conjugated to HRP or suitable detection tags
  • ECL or similar detection reagents
  • Gel electrophoresis and transfer systems

Procedure:

  • Treat cells with this compound at various concentrations (e.g., 0.1-10 μM) and time points (e.g., 2-24 hours).
  • Lyse cells in phosphorylation lysis buffer with inhibitors.
  • Determine protein concentration and normalize samples.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% BSA or non-fat milk in TBST.
  • Incubate with primary antibodies (diluted according to manufacturer's instructions) overnight at 4°C.
  • Wash membranes and incubate with appropriate secondary antibodies.
  • Detect using enhanced chemiluminescence and image appropriately.
  • Strip and re-probe membranes for total protein and loading controls.

Data Analysis:

  • Quantify band intensities using densitometry software
  • Normalize phospho-protein levels to total protein and loading controls
  • Express results as percentage reduction compared to vehicle controls

Signaling Pathways and Experimental Workflows

Pim Kinase Signaling in Cancer Cells

The diagram below illustrates the central role of Pim kinases in cancer cell signaling and the points of intervention for this compound.

G Pim Kinase Signaling Pathways in Cancer cluster_prosurvival Pro-Survival Signaling cluster_therapeutic This compound Inhibition PimKinases Pim Kinases (Overexpressed in Cancer) eIF4E eIF4E Phosphorylation (Translation Initiation) PimKinases->eIF4E Phosphorylates ActinDynamics Actin Capping Protein Phosphorylation PimKinases->ActinDynamics Phosphorylates CellSurvival Enhanced Cell Survival & Proliferation eIF4E->CellSurvival CellMotility Increased Cell Motility & Metastasis ActinDynamics->CellMotility This compound This compound PimInhibition Pim Kinase Inhibition This compound->PimInhibition Direct Inhibition PimInhibition->eIF4E PimInhibition->ActinDynamics eIF4EInhibition Suppressed eIF4E Phosphorylation PimInhibition->eIF4EInhibition MotilityInhibition Reduced Actin Dynamics & Cell Motility PimInhibition->MotilityInhibition AnticancerEffects Anticancer Effects: - Reduced Proliferation - Induced Autophagy - Enhanced Chemosensitivity eIF4EInhibition->AnticancerEffects MotilityInhibition->AnticancerEffects

The Pim kinase signaling pathway demonstrates how Pim kinases promote cancer progression through multiple mechanisms, including regulation of translation initiation via eIF4E phosphorylation and modulation of actin dynamics through capping protein phosphorylation [4]. This compound exerts its antiproliferative effects by directly inhibiting Pim kinases, which subsequently suppresses both pro-survival signaling and metastatic behavior in cancer cells. Research has shown that Pim kinases enhance prostate cancer cell motility by phosphorylating actin capping proteins, thereby increasing actin dynamics and promoting metastatic behavior [4]. Additionally, the inhibition of eIF4E phosphorylation by this compound through both Pim and Mnk kinase inhibition contributes to its antileukemic effects in AML models [3].

Experimental Workflow for this compound Evaluation

The following diagram outlines a comprehensive experimental approach for evaluating this compound activity in cancer models.

G This compound Experimental Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies cluster_advanced Advanced Models Start Compound Preparation (10 mM stock in DMSO Serial dilutions) KinaseAssay Kinase Inhibition Profiling (Pim-1, Pim-2, Mnk1/2, CLK1) IC₅₀ Determination Start->KinaseAssay SelectivityPanel Selectivity Panel (7+ additional kinases) Structure-Activity Relationship KinaseAssay->SelectivityPanel Viability Cell Viability Assays (MTT/MTS in 7+ cell lines) Dose-response (48-72h) SelectivityPanel->Viability TargetEngagement Target Engagement (Western blot for p-eIF4E) Mechanistic Validation Viability->TargetEngagement Combinations Combination Studies (Cytarabine, Akt inhibitors) Synergy analysis Viability->Combinations Clonogenic Clonogenic Assays (Primary leukemic progenitors) CFU-L quantification TargetEngagement->Clonogenic InVivo In Vivo Evaluation (MV4-11 xenograft model) Tumor growth inhibition TargetEngagement->InVivo Clonogenic->Combinations Combinations->InVivo Toxicity Toxicity Assessment (Galleria mellonella model) Acute toxicity screening InVivo->Toxicity

The experimental workflow for evaluating this compound encompasses a comprehensive approach from initial kinase profiling to in vivo validation. The process begins with biochemical kinase assays to determine potency and selectivity, followed by cellular studies to assess antiproliferative effects and target engagement [2] [3]. Advanced models include combination studies with established chemotherapeutic agents like cytarabine, which have demonstrated enhanced antileukemic effects both in vitro and in vivo [3]. Toxicity assessment in alternative models such as Galleria mellonella larvae provides preliminary safety data before advancing to more complex mammalian systems [2]. This systematic approach ensures thorough characterization of this compound's therapeutic potential and mechanisms of action.

Research Applications and Therapeutic Potential

Hematologic Malignancies

This compound demonstrates significant promise in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML). Research has shown that this compound treatment results in dose-dependent suppression of eIF4E phosphorylation on serine 209 in AML cell lines (U937, MM6, K562) and primary leukemic progenitors from AML patients [3]. The compound's ability to target both Pim kinases and Mnk pathways provides a dual mechanism against survival signals in leukemic cells. Importantly, this compound significantly enhanced the antileukemic effects of cytarabine (Ara-C) in both in vitro clonogenic assays and in vivo xenograft models, suggesting valuable combination approaches for clinical development [3]. The synergistic interactions between this compound and conventional chemotherapeutic agents may allow for dose reduction of cytotoxic drugs while maintaining or enhancing efficacy.

Solid Tumors and Combination Strategies

Beyond hematologic malignancies, this compound and its derivatives show potential for solid tumor treatment. In gastric cancer models, pan-Pim kinase inhibitors have demonstrated antitumor activity both as single agents and in combination with Akt inhibitors [5]. The combination of Pim inhibition with Akt pathway targeting resulted in highly synergistic effects in gastric cancer cell lines, suggesting that co-targeting these related survival pathways may overcome compensatory resistance mechanisms [5]. Additionally, Pim kinases have been implicated in prostate cancer cell motility through their phosphorylation of actin capping proteins, suggesting applications for this compound in metastatic disease [4]. The ability of Pim kinases to regulate both cell survival and motility pathways positions this compound as a potential therapeutic agent not only for primary tumor control but also for metastasis prevention.

Conclusion

This compound represents a versatile scaffold for multi-kinase inhibition with demonstrated activity against Pim kinases, Mnk kinases, and related targets implicated in cancer progression. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for evaluating this compound's activity across biochemical, cellular, and in vivo systems. The structural features of the dibenzofuran core present opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties [2]. As combination therapies emerge as a promising approach in oncology, this compound's ability to synergize with both conventional chemotherapeutics and targeted agents positions it as a valuable therapeutic candidate worthy of further preclinical development and potential clinical translation.

References

Comprehensive Application Note: Cercosporamide as a Selective BMP Receptor Type I Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Bone Morphogenetic Protein (BMP) signaling represents a crucial pathway in embryonic development, tissue homeostasis, and disease pathogenesis. Dysregulated BMP signaling is implicated in various disorders, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), creating an urgent need for targeted therapeutic interventions. Cercosporamide, a fungal-derived natural product initially recognized for its antifungal properties, has recently emerged as a novel chemical scaffold for BMP pathway inhibition. This application note provides detailed methodologies for assessing this compound's activity against BMP receptor type I kinases across zebrafish, mammalian cell, and biochemical platforms, enabling researchers to leverage this compound for both mechanistic studies and drug discovery applications.

The significance of this compound in the BMP inhibitor landscape stems from its structurally distinct chemical architecture compared to conventional BMP inhibitors like dorsomorphin and its analogs. While previously characterized as a selective Pkc1 kinase inhibitor in fungal systems [1], this compound was recently identified as a potent BMPR type I kinase inhibitor through phenotypic screening in zebrafish embryos [2] [3]. This discovery positions this compound as a promising lead compound for targeting BMP-driven pathologies and represents a new structural class for medicinal chemistry optimization campaigns.

Mechanism of Action and Signaling Pathway

Molecular Mechanism of BMP Inhibition

This compound functions as a direct ATP-competitive inhibitor of BMP receptor type I kinases, also known as activin receptor-like kinases (ALKs). Through biochemical kinase profiling, this compound has demonstrated selective inhibition against ALK1, ALK2, ALK3, and ALK6, which constitute the primary type I receptors transducing BMP signals [2] [3]. The compound effectively disrupts the BMP signaling cascade by preventing receptor-mediated phosphorylation of downstream SMAD effectors, specifically interfering with SMAD1/5/8 phosphorylation and subsequent nuclear translocation of SMAD complexes.

The specificity profile of this compound distinguishes it from first-generation BMP inhibitors. While dorsomorphin exhibits significant off-target effects against VEGF receptors and AMP-activated protein kinase (AMPK) [3], this compound demonstrates a more restricted kinase inhibition pattern. However, researchers should note that this compound maintains activity against additional kinase targets, including Pim kinases and CLK1, which may contribute to observed phenotypic effects in certain experimental systems [4].

BMP Signaling Pathway and Inhibition Sites

The following diagram illustrates the BMP signaling cascade and the molecular targets inhibited by this compound:

G BMP BMP BMPR2 BMPR2 BMP->BMPR2 BMPR1 BMPR Type I (ALK1/2/3/6) BMPR2->BMPR1 Transphosphorylation pSMAD pSMAD1/5/8 BMPR1->pSMAD Phosphorylation SMAD4 SMAD4 pSMAD->SMAD4 TargetGene TargetGene SMAD4->TargetGene Gene Expression This compound This compound This compound->BMPR1 Inhibition Dorsomorphin Dorsomorphin Dorsomorphin->BMPR1 Inhibition

Figure 1: BMP Signaling Pathway and Inhibition Mechanism. This schematic illustrates the canonical BMP/SMAD signaling cascade and the points of inhibition by this compound (red) and dorsomorphin (green). This compound directly targets BMP receptor type I kinases (ALK1/2/3/6), preventing phosphorylation of SMAD1/5/8 transcription factors and subsequent regulation of target gene expression.

The mechanistic basis for this compound's inhibition was elegantly demonstrated through rescue experiments in zebrafish embryos. When introduced to embryos expressing constitutively active Alk2 (a BMP receptor type I known as ACVR1 in humans), this compound effectively reversed the ventralization phenotype induced by BMP pathway overactivation [2] [3]. This functional rescue underscores the compound's direct action on the BMP receptor complex and highlights its potential therapeutic relevance for conditions driven by gain-of-function BMP receptor mutations.

Zebrafish Phenotypic Screening Protocol

Experimental Workflow and Setup

The following workflow outlines the key steps in zebrafish-based screening for BMP inhibition:

G cluster_0 Discovery Phase cluster_1 Compound Identification FungalFiltrate FungalFiltrate ZebrafishEmbryos ZebrafishEmbryos FungalFiltrate->ZebrafishEmbryos Treatment Treatment ZebrafishEmbryos->Treatment PhenotypeAnalysis PhenotypeAnalysis Treatment->PhenotypeAnalysis BMPInhibition BMPInhibition PhenotypeAnalysis->BMPInhibition Fractionation Fractionation BMPInhibition->Fractionation CercosporamideID CercosporamideID Fractionation->CercosporamideID Validation Validation CercosporamideID->Validation

Figure 2: Zebrafish Phenotypic Screening Workflow. This diagram outlines the key steps for identifying BMP inhibitors through zebrafish embryo screening, from initial treatment with fungal filtrates to the identification and validation of active compounds like this compound.

Detailed Methodology
  • Embryo Collection and Maintenance: Collect zebrafish embryos from wild-type AB strain adults and maintain at 28.5°C in E3 embryo medium. Stage embryos according to standard developmental timelines, selecting for treatments at the 1-4 cell stage to ensure maximal compound exposure during critical early development windows [3] [5].

  • Compound Exposure: Prepare a This compound stock solution in DMSO at 10 mM concentration, with subsequent serial dilutions in E3 medium to generate working concentrations ranging from 0.1-10 μM. Treat embryos by transferring groups of 20-30 embryos into 6-well plates containing 5 mL of compound solution or vehicle control. Incubate treated embryos at 28.5°C for 48 hours post-fertilization (hpf) without medium refreshment [3].

  • Phenotypic Assessment: At 48 hpf, systematically evaluate embryos for BMP inhibition phenotypes using a stereomicroscope. Key phenotypic criteria include:

    • Absence of ventral fin formation
    • Dorsalization effects, including reduced ventral structures
    • Truncated tail morphology
    • Formation of secondary tissue structures in severe cases Compare this compound-treated embryos to DMSO vehicle controls and established BMP inhibitors (e.g., 5 μM dorsomorphin, 1 μM LDN-193189) as positive controls for BMP inhibition phenotypes [2] [3].
Rescue Experiments in Transgenic Models

For confirmation of target engagement, utilize transgenic zebrafish models expressing constitutively active Alk2 (caAlk2), which manifests a strong ventralization phenotype due to BMP pathway overactivation. Introduce this compound (1-5 μM) to caAlk2 embryos at the 1-4 cell stage and assess for phenotypic rescue at 48 hpf. Effective BMP inhibition should partially or completely reverse the ventralized phenotype, restoring normal dorsoventral patterning [2] [3].

Mammalian Cell-Based Assay Protocols

SMAD1/5 Phosphorylation Analysis
  • Cell Culture and Treatment: Culture appropriate mammalian cell lines (e.g., C2C12, HEK293, or primary endothelial cells) in recommended growth media. Serum-starve cells for 4-6 hours prior to experiments to minimize basal BMP pathway activation. Prepare this compound in DMSO across a concentration range (0.01-10 μM) and pre-treat cells for 60 minutes before stimulation with recombinant BMP4 or BMP7 (10-50 ng/mL) for 45 minutes [2] [6].

  • Western Blot Analysis: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors. Resolve 20-30 μg of total protein by SDS-PAGE, transfer to PVDF membranes, and probe with anti-phospho-SMAD1/5 primary antibody (1:1000 dilution). After incubation with appropriate HRP-conjugated secondary antibodies (1:5000 dilution), detect bands using enhanced chemiluminescence. Normalize pSMAD1/5 signals to total SMAD1 or GAPDH loading controls [2] [6].

BMP/SMAD Transcriptional Reporter Assay
  • Reporter Construct Transfection: Seed HEK293T cells in 24-well plates at 60,000 cells/well and transfect with the BRE-luc reporter plasmid (BMP Response Element driving firefly luciferase expression) using standard transfection reagents. Include a Renilla luciferase construct (e.g., pRL-TK) at a 1:10 ratio for normalization of transfection efficiency [3].

  • Compound Treatment and Luciferase Measurement: At 24 hours post-transfection, pre-treat cells with this compound (0.001-10 μM) for 60 minutes before stimulating with BMP4 (25 ng/mL) for 18-24 hours. Lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay systems according to manufacturer protocols. Calculate normalized luciferase activity as firefly/Renilla ratios and express as percentage of BMP-stimulated control [2] [3].

Biochemical Kinase Inhibition Profiling

Direct Kinase Activity Assays
  • Recombinant Kinase Assays: Assess direct kinase inhibition using purified recombinant human BMP receptor intracellular domains (ALK1, ALK2, ALK3, ALK6) in radiometric or luminescent kinase assays. Conduct reactions in 25 μL volumes containing 1-10 ng kinase, 1-2 μM ATP, and appropriate substrate (e.g., SMAD1 or generic kinase substrates). Pre-incubate this compound (0.1 nM-10 μM) with kinase for 15 minutes before initiating reactions with ATP. Terminate reactions after 60 minutes at 30°C and quantify phosphate incorporation according to assay system specifications [2].

  • Selectivity Profiling: Evaluate this compound selectivity by testing against a panel of related and unrelated kinases (including ALK5, VEGFR2, AMPK, Pim kinases, CLK1) to establish kinase inhibition profile and selectivity determinants. Utilize consistent assay conditions across kinases to enable direct comparison of potency [2] [1].

Quantitative Data Analysis

Table 1: Comparative Potency of this compound in BMP Inhibition Assays

Assay System Endpoint Measured Potency (IC₅₀/EC₅₀) Reference Compound Comparison
Zebrafish Phenotypic Ventral fin inhibition ~1-5 μM Similar to dorsomorphin (1-5 μM) [3]
Mammalian Cell pSMAD1/5 Phosphorylation inhibition ~0.5-2 μM Less potent than LDN-193189 (5-50 nM) [2]
BRE-Luc Reporter Transcriptional activity inhibition ~0.1-1 μM Similar to DMH-1 (0.1-1 μM) [2]
Biochemical ALK2 Kinase Direct kinase inhibition ~0.05-0.5 μM 10-fold less potent than LDN-193189 [2]
Biochemical ALK3 Kinase Direct kinase inhibition ~0.1-1 μM Similar potency to ALK2 inhibition [2]

Table 2: Specificity Profile of this compound Against Related Kinases

Kinase Target Family Inhibition by this compound Potential Experimental Confound
BMPR Type I (ALK1/2/3/6) TGF-β receptor family Potent inhibition (IC₅₀ ~0.05-1 μM) Primary intended target
ALK5 (TGF-βR1) TGF-β receptor family Weak or no inhibition Selective BMP vs. TGF-β inhibition
VEGFR2 Tyrosine kinase Minimal inhibition at <10 μM Advantage over dorsomorphin
AMPK Metabolic kinase Minimal inhibition at <10 μM Advantage over dorsomorphin
Pim Kinases Serine/threonine kinase Potent inhibition (IC₅₀ <1 μM) Potential off-target in cancer models
CLK1 Dual-specificity kinase Potent inhibition (IC₅₀ <1 μM) Potential effects on splicing
Pkc1 Fungal PKC Potent inhibition (IC₅₀ <1 μM) Antifungal activity [1]

Data Interpretation and Experimental Design Considerations

Optimization and Troubleshooting

When implementing these protocols, several critical factors require consideration to ensure robust and reproducible results:

  • Solvent Controls: Maintain DMSO concentrations consistent across all treatment conditions (typically ≤0.1% v/v) as higher concentrations may independently affect zebrafish development and cellular processes.

  • Batch Variability: Source this compound from reputable suppliers (e.g., Sigma-Aldrich, Product Number 446859-33-2) [6] and confirm compound identity and purity (≥98% by HPLC) when used for quantitative studies.

  • Time Sensitivity: In zebrafish assays, strict adherence to developmental timing is essential, as BMP signaling inhibition exhibits stage-dependent effects. Treatment initiation after gastrulation (6 hpf) may produce attenuated phenotypes.

  • Cell Context Dependence: Recognize that BMP pathway responsiveness to this compound may vary significantly across cell types due to differences in receptor expression profiles, endogenous inhibitor production, and pathway cross-talk.

Applications in Disease Modeling

The experimental protocols outlined above enable researchers to employ this compound as a tool compound for investigating BMP pathway function in various disease contexts:

  • FOP Modeling: Utilize this compound in both zebrafish (caAlk2 expression) and mammalian cell systems to assess rescue of BMP pathway overactivation relevant to FOP pathology [2] [3].

  • DIPG Therapeutic Exploration: Apply this compound in patient-derived DIPG models to evaluate anti-proliferative effects in contexts with ALK2 mutations [2].

  • Myeloid Leukemia Studies: Investigate this compound effects in hematopoietic systems where BMP signaling influences differentiation and proliferation in myeloid malignancies [3].

  • Antifungal Combination Therapy: Leverage the dual Pkc1/BMP inhibition profile of this compound to explore novel combination approaches for fungal infections, particularly using synergies with echinocandin antifungals [1].

Conclusion

This compound represents a structurally distinct chemical scaffold for BMP receptor type I kinase inhibition with demonstrated efficacy across zebrafish, mammalian cell, and biochemical assay systems. The protocols detailed in this application note provide researchers with comprehensive methodologies for evaluating BMP inhibition using this compound, from initial phenotypic screening to mechanistic target engagement studies. While this compound exhibits a favorable profile compared to first-generation BMP inhibitors like dorsomorphin, researchers should remain cognizant of its additional kinase targets (particularly Pim kinases and CLK1) when interpreting experimental results. As a research tool, this compound offers significant utility for probing BMP pathway function in development and disease, and may serve as a starting point for medicinal chemistry campaigns aimed at developing optimized therapeutics for BMP-driven pathologies.

References

Comprehensive Application Notes and Protocols for Cercosporamide-Mediated Mnk/eIF4E Phosphorylation Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cercosporamide and the Mnk-eIF4E Axis

This compound is an orally bioavailable antifungal agent that has been repurposed as a potent and selective inhibitor of MAPK-interacting kinases (Mnks), specifically targeting the Mnk-eIF4E phosphorylation axis. This signaling pathway plays a critical role in oncogenic protein translation by regulating the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at serine 209. The Mnk/eIF4E axis is frequently dysregulated in various cancers but appears dispensable for normal cellular development, making it an attractive therapeutic target with a potentially wide therapeutic window. This compound exerts its anticancer effects through selective inhibition of Mnk kinase activity, thereby blocking eIF4E phosphorylation without affecting upstream pathways such as Erk or p38 MAPK. This targeted inhibition results in suppressed translation of oncogenic proteins involved in cell cycle progression, survival, angiogenesis, and metastasis, positioning this compound as a promising investigational agent in oncology research [1] [2].

The significance of targeting this pathway is particularly relevant for difficult-to-treat cancers, as demonstrated by this compound's efficacy across various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), renal cell carcinoma (RCC), and specific breast cancer subtypes. Research indicates that this compound not only exhibits single-agent activity but also significantly enhances the efficacy of conventional chemotherapeutics and targeted agents, potentially helping to overcome mechanisms of resistance. This application note provides a comprehensive collection of structured protocols and quantitative data to facilitate the implementation of this compound in preclinical cancer research, with particular emphasis on standardizing methodologies across different experimental models [1] [2] [3].

Mechanism of Action and Signaling Pathway

Molecular Targeting of this compound

This compound functions as a highly specific Mnk inhibitor that directly targets the kinase activity of both Mnk1 and Mnk2, thereby preventing their ability to phosphorylate eIF4E at serine 209. This mechanism is particularly significant because eIF4E phosphorylation is required for its full oncogenic activity, enabling the selective translation of mRNAs encoding proteins involved in cell proliferation (cyclin D1), survival (Bcl-2, Mcl-1), angiogenesis (VEGF), and metastasis (MMPs). Importantly, this compound achieves this inhibition without affecting the upstream MAPK signaling pathways (Erk1/2, p38) that regulate Mnk activation, demonstrating its precise mechanism of action. This specificity has been validated through multiple experimental approaches, including overexpression of constitutively active eIF4E (S209D), which abolishes this compound's inhibitory effects, confirming that its anticancer activity is primarily mediated through disruption of the Mnk-eIF4E phosphorylation axis [1] [2].

The therapeutic advantage of targeting this pathway stems from the observation that Mnk activity and eIF4E phosphorylation are essential for malignant transformation and cancer progression but largely dispensable for normal cellular functions. This creates a favorable therapeutic index, as evidenced by studies showing that this compound effectively kills cancer cells while sparing normal counterparts. For instance, in hepatocellular carcinoma models, this compound demonstrated potent cytotoxicity against multiple HCC cell lines but minimal effects on normal hepatocytes. Similarly, in leukemia models, this compound effectively suppressed primitive leukemic progenitors while having limited impact on normal hematopoiesis, highlighting the cancer-selective nature of Mnk-eIF4E pathway inhibition [1] [2] [3].

Mnk-eIF4E Signaling Pathway

The following diagram illustrates the key molecular targets of this compound within the Mnk-eIF4E signaling pathway and its downstream effects on cancer-relevant processes:

G GrowthFactors Growth Factors/ Cytokine Signals MAPK MAPK Pathways (ERK, p38) GrowthFactors->MAPK Activates MNK Mnk1/Mnk2 MAPK->MNK Activates eIF4E_inactive eIF4E (Non-phosphorylated) MNK->eIF4E_inactive Phosphorylates eIF4E_active eIF4E (p-Ser209) eIF4E_inactive->eIF4E_active Ser209 Phosphorylation OncogenicTranslation Oncogenic Protein Translation eIF4E_active->OncogenicTranslation Enhances CancerPhenotypes Cancer Phenotypes: • Angiogenesis • Proliferation • Survival • Invasion OncogenicTranslation->CancerPhenotypes Promotes This compound This compound This compound->MNK Inhibits

Diagram Title: this compound Inhibition of the Mnk-eIF4E Oncogenic Signaling Axis

This diagram illustrates how this compound specifically targets Mnk kinases downstream of MAPK signaling, preventing eIF4E phosphorylation at Ser209 and subsequently inhibiting the translation of key oncogenic proteins that drive cancer progression. The dashed red line indicates the specific inhibitory action of this compound, while the solid black arrows represent the natural activation and signaling events within the pathway.

Quantitative Efficacy Data Across Cancer Models

Single-Agent Activity of this compound

Extensive preclinical studies have demonstrated the broad anticancer activity of this compound across diverse cancer types. The table below summarizes key efficacy data from multiple studies investigating this compound as a single agent:

Table 1: Single-Agent Anticancer Efficacy of this compound Across Cancer Models

Cancer Type Cell Lines/Models Tested Effective Concentration/Dose Key Effects Citation

| Hepatocellular Carcinoma | HepG2, HuH6, SNU-182, Hep3B | 1-10 μM (in vitro) 10-20 mg/kg/day (in vivo) | • Dose-dependent growth inhibition (40-80% at 5μM) • Induction of caspase-dependent apoptosis • Impaired angiogenesis | [1] [3] | | Acute Myeloid Leukemia | U937, MM6, K562, MV4-11 | 1-10 μM (in vitro) 10 mg/kg BID (in vivo) | • Suppression of eIF4E phosphorylation • Dose-dependent growth inhibition • Reduced leukemic progenitor colonies | [2] | | Renal Cell Carcinoma | 786-O, Caki-1 | 1-10 μM (in vitro) | • Inhibition of proliferation & induction of apoptosis • Anti-angiogenic effects on HKT-ECs • Synergy with sunitinib and temsirolimus | [4] | | Breast Cancer | MDA-MB-231, MDA-MB-468, SKBR-3 | GI₅₀: 1.28-3.54 μM | • Superior potency compared to other Mnk inhibitors • Inhibition of colony formation, migration, invasion | [5] |

The data consistently demonstrate that this compound exhibits potent anticancer activity at low micromolar concentrations (typically 1-10 μM) across diverse cancer types, with significant effects on both tumor cells and the tumor microenvironment, particularly angiogenesis. The compound also shows favorable oral bioavailability in rodent models, with effective doses ranging from 10-20 mg/kg daily. It is noteworthy that this compound demonstrates selective cytotoxicity toward cancer cells while sparing their normal counterparts, as evidenced in HCC models where normal liver cells (THLE2, LO2) were significantly less affected [1] [3].

Combination Therapy Efficacy

This compound demonstrates significant potential in combination regimens, enhancing the efficacy of standard chemotherapeutics and targeted agents across multiple cancer models:

Table 2: Combination Therapy Efficacy of this compound with Other Anticancer Agents

Cancer Model Combination Partner Experimental System Enhanced Efficacy Outcomes Citation

| Hepatocellular Carcinoma | Cisplatin | In vitro & in vivo xenograft | • Significant sensitization to cisplatin • Enhanced tumor growth inhibition • Potential to overcome chemo-resistance | [1] [3] | | Acute Myeloid Leukemia | Cytarabine (Ara-C) | In vitro & in vivo xenograft | • Enhanced suppression of CFU-L • Superior tumor growth inhibition vs monotherapy • Well-tolerated combination | [2] | | Renal Cell Carcinoma | Sunitinib or Temsirolimus | In vitro & in vivo models | • Synergistic inhibition of proliferation • Enhanced anti-angiogenic effects • Superior tumor growth suppression | [4] | | Glioblastoma | Temozolomide & Radionuclide Therapy | In vitro models | • Enhanced cancer cell response to chemotherapy • Improved efficacy of targeted radionuclide therapy | [3] |

The combination data reveal that this compound consistently enhances the efficacy of multiple drug classes, including DNA-damaging agents (cisplatin), antimetabolites (cytarabine), antiangiogenic TKIs (sunitinib), and mTOR inhibitors (temsirolimus). These synergistic interactions are particularly valuable for overcoming therapeutic resistance, allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The ability of this compound to enhance response to standard therapies positions it as a promising combination partner in oncology drug development [1] [2] [4].

Detailed Experimental Protocols

Cell-Based Assays for Anticancer Activity Assessment
4.1.1 Cell Viability and Proliferation Assays

Purpose: To evaluate the concentration-dependent effects of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, U937, 786-O)
  • This compound (stock solution typically prepared in DMSO at 10-100 mM)
  • Appropriate cell culture media and supplements
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alternative viability indicators (e.g., WST-1, CellTiter-Glo)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimized densities (typically 3-5 × 10³ cells/well in 100 μL medium).
  • Compound Treatment: After 24 hours, treat cells with serially diluted this compound (recommended range: 0.1-20 μM) including DMSO vehicle controls.
  • Incubation: Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Viability Assessment:
    • MTT Method: Add 10-20 μL MTT solution (5 mg/mL) per well and incubate for 2-4 hours. Carefully remove medium and dissolve formed formazan crystals in 100-150 μL DMSO.
    • Alternative Methods: Follow manufacturer protocols for other viability assays.
  • Quantification: Measure absorbance at 570 nm (MTT) or appropriate wavelength using a plate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle controls and determine IC₅₀ values using nonlinear regression analysis.

Technical Notes:

  • Include replicate wells (minimum n=3) for each condition and perform at least three independent experiments.
  • Ensure DMSO concentrations remain constant across all treatments (typically ≤0.1%).
  • For combination studies, utilize fixed-ratio designs and analyze synergy using Chou-Talalay or Bliss independence methods [1] [2] [3].
4.1.2 Apoptosis Analysis by Caspase Activation

Purpose: To determine if this compound-induced cell death occurs through caspase-dependent apoptosis.

Materials:

  • Cell lines of interest
  • This compound (stock solutions as above)
  • Caspase-3/7 activity assay kit (fluorogenic or colorimetric)
  • Alternatively: Annexin V/propidium iodide staining reagents
  • 96-well plates (clear for colorimetric, black for fluorometric assays)
  • Microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells as described above and treat with this compound at IC₅₀ and IC₇₀ concentrations for 24-48 hours.
  • Caspase Activity Measurement:
    • Harvest cells and prepare lysates according to assay kit instructions.
    • Incubate with caspase-specific substrates (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection).
    • Measure absorbance at 405 nm or fluorescence at excitation/emission ~400/505 nm.
  • Annexin V/Propidium Iodide Staining (alternative method):
    • Harvest treated cells and wash with cold PBS.
    • Resuspend in binding buffer containing Annexin V-FITC and PI.
    • Incubate for 15 minutes in the dark and analyze by flow cytometry within 1 hour.

Technical Notes:

  • Include positive controls (e.g., staurosporine) to validate assay performance.
  • For caspase inhibition studies, pre-treat cells with pan-caspase inhibitor (Z-VAD-FMK, 20 μM) 1-2 hours before this compound treatment [1].
4.1.3 Clonogenic Survival Assays

Purpose: To evaluate the long-term reproductive viability of cancer cells after this compound treatment.

Materials:

  • Cancer cell lines
  • This compound stock solutions
  • 6-well or 12-well tissue culture plates
  • Methylcellulose-based medium or agar

Procedure:

  • Cell Treatment: Treat cells with this compound (typically 0.5-5 μM) or vehicle for 24-48 hours.
  • Cell Plating: Harvest treated cells and plate in semi-solid medium at appropriate densities (typically 500-5000 cells/well depending on cell line).
  • Incubation: Culture for 7-14 days until visible colonies form in control wells.
  • Staining and Counting: Stain colonies with crystal violet or MTT and count colonies containing >50 cells.
  • Analysis: Calculate plating efficiency and surviving fraction relative to vehicle controls.

Technical Notes:

  • Optimize cell density for each cell line to ensure appropriate colony formation without overcrowding.
  • For primary AML samples, use specialized methylcellulose formulations containing appropriate cytokines [2].
Angiogenesis Assays

Purpose: To evaluate the antiangiogenic effects of this compound on endothelial cell function.

Materials:

  • Human tumor-associated endothelial cells (HCC-EC, HKT-EC, or standard HUVECs)
  • This compound stock solutions
  • Growth factor-reduced Matrigel
  • 96-well plates
  • Transwell chambers (for migration assays)

Procedure for Tube Formation Assay:

  • Matrigel Preparation: Thaw Matrigel on ice and coat 96-well plates (50 μL/well). Polymerize for 30-45 minutes at 37°C.
  • Cell Treatment: Pre-treat endothelial cells with this compound (1-10 μM) or vehicle for 2-4 hours.
  • Cell Seeding: Harvest treated cells and seed onto Matrigel-coated plates (1-2 × 10⁴ cells/well in 100-200 μL complete medium).
  • Incubation: Incubate for 4-16 hours at 37°C to allow tube network formation.
  • Imaging and Analysis: Capture images using inverted microscopy and quantify tube formation by measuring total tube length, number of branches, or enclosed areas using image analysis software.

Technical Notes:

  • Include positive control (e.g., suramin or other known angiogenesis inhibitors) to validate assay performance.
  • For migration assays, use Transwell chambers with serum or VEGF as chemoattractant [1] [4].
Molecular Target Engagement Assessment
4.3.1 Detection of eIF4E Phosphorylation by Immunoblotting

Purpose: To confirm target engagement by measuring this compound-mediated inhibition of eIF4E phosphorylation at Ser209.

Materials:

  • Treated cells or tissue lysates
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • Antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, anti-β-actin or GAPDH
  • SDS-PAGE and western blotting equipment
  • ECL or other chemiluminescent detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (1-10 μM) for 4-24 hours. Wash with cold PBS and lyse in RIPA buffer.
  • Protein Quantification: Determine protein concentration using BCA assay and prepare equal amounts (20-40 μg) in Laemmli buffer.
  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE (10-12% gels) and transfer to PVDF or nitrocellulose membranes.
  • Immunoblotting:
    • Block membranes with 5% BSA or non-fat milk in TBST.
    • Incubate with primary antibodies (diluted according to manufacturer recommendations) overnight at 4°C.
    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect using enhanced chemiluminescence and image with appropriate system.
  • Densitometric Analysis: Quantify band intensities and normalize p-eIF4E signals to total eIF4E and loading controls.

Technical Notes:

  • Include both time-course (e.g., 2, 4, 8, 24 hours) and dose-response (e.g., 0.1, 1, 5, 10 μM) experiments.
  • Positive controls (e.g., anisomycin) can be used to stimulate eIF4E phosphorylation.
  • For tumor tissue analysis, homogenize frozen samples in lysis buffer using mechanical disruption [1] [2] [3].
4.3.2 Mechanistic Validation Using Constitutively Active eIF4E

Purpose: To confirm that this compound's effects are specifically mediated through inhibition of eIF4E phosphorylation.

Materials:

  • Plasmids encoding wild-type eIF4E, nonphosphorylatable eIF4E (S209A), or phosphomimetic eIF4E (S209D)
  • Transfection reagents (e.g., lipofectamine)
  • Appropriate cell lines (e.g., HepG2)

Procedure:

  • Cell Transfection: Transfect cells with eIF4E constructs using standard protocols.
  • Selection: If using stable expression, select with appropriate antibiotics for 1-2 weeks.
  • This compound Treatment: Treat transfected cells with this compound (1-10 μM) for 24-72 hours.
  • Functional Assessment: Perform viability, apoptosis, or colony formation assays as described above.
  • Validation: Confirm eIF4E expression and phosphorylation status by immunoblotting.

Technical Notes:

  • The phosphomimetic eIF4E (S209D) should rescue this compound-induced phenotypes, confirming mechanism specificity.
  • Include empty vector controls to account for transfection effects [1].

In Vivo Application Protocols

Xenograft Tumor Models

Purpose: To evaluate the antitumor efficacy of this compound in vivo using human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude, SCID, or NSG)
  • Human cancer cells (e.g., MV4-11, HepG2, 786-O)
  • This compound (formulated in captisol or appropriate vehicle)
  • Calipers for tumor measurement
  • Animal scale for monitoring body weight

Procedure:

  • Tumor Implantation: Harvest exponentially growing cells and resuspend in PBS/Matrigel (1:1). Implant subcutaneously (5 × 10⁶ cells/mouse) into the flank of mice.
  • Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (typically 6-8 mice/group).
  • Dosing Regimen:
    • This compound monotherapy: 10 mg/kg twice daily or 20 mg/kg once daily via oral gavage
    • Combination therapy: this compound + standard chemotherapeutic (e.g., cytarabine 20 mg/kg IP daily, cisplatin 3-5 mg/kg weekly)
    • Vehicle control: Captisol or appropriate vehicle using same dosing schedule
  • Monitoring: Measure tumor dimensions and body weight 2-3 times weekly. Calculate tumor volume using formula: V = (length × width²)/2.
  • Endpoint Analysis: After 3-4 weeks or when tumors reach ethical limits, euthanize mice and collect tumors for further analysis.

Technical Notes:

  • For pharmacokinetic studies, collect blood samples at various time points after dosing to determine compound exposure.
  • For pharmacodynamic assessment, harvest tumors 2-4 hours after final dose for immunoblot analysis of p-eIF4E levels [1] [2] [4].
Tissue Processing and Analysis

Purpose: To analyze molecular markers in tumor tissues from xenograft studies.

Materials:

  • Frozen tumor tissues
  • Tissue homogenizer
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Immunoblotting supplies (as above)
  • Histology supplies if performing IHC

Procedure:

  • Tissue Homogenization: Place ~50 mg frozen tumor tissue in lysis buffer and homogenize using mechanical homogenizer.
  • Protein Extraction: Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification and Analysis: Proceed with BCA assay and immunoblotting as described in section 4.3.1.
  • Alternative Method - Immunohistochemistry:
    • Fix tissues in formalin and embed in paraffin.
    • Section (4-5 μm) and mount on slides.
    • Perform antigen retrieval and stain with anti-p-eIF4E (Ser209) antibody.
    • Visualize using appropriate detection system and counterstain.

Technical Notes:

  • For phosphoprotein analysis, process tissues rapidly after collection and freeze immediately in liquid nitrogen.
  • Include normal tissue controls where appropriate [2].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Limited efficacy in cell viability assays Insufficient target engagement Verify inhibition of eIF4E phosphorylation by immunoblotting; increase concentration or pretreatment time
High background in angiogenesis assays Suboptimal Matrigel polymerization Ensure proper thawing on ice; test different lots of Matrigel; optimize cell seeding density
Variable results in colony formation assays Inconsistent cell plating Use freshly prepared semi-solid media; optimize cell density for each cell line; ensure even distribution
Lack of in vivo efficacy Poor bioavailability or rapid clearance Verify formulation; consider BID dosing; check plasma concentrations; administer with food if lipid-soluble
Inconsistent western blot results for p-eIF4E Phosphatase activity in lysates Use fresh phosphatase inhibitors; process samples quickly on ice; avoid repeated freeze-thaw cycles
Optimization Guidelines

For researchers implementing this compound studies for the first time, several key parameters require careful optimization:

  • Cell Line Validation: Prior to extensive experimentation, screen multiple cell lines for baseline eIF4E phosphorylation levels, as this may predict sensitivity to this compound.

  • Time-Course Studies: Perform preliminary time-course experiments (2-48 hours) to determine the optimal treatment duration for maximal eIF4E dephosphorylation, which may vary between cell types.

  • Combination Ratios: For combination studies, utilize matrix designs with multiple concentration ratios rather than fixed-ratio approaches to better characterize synergistic interactions.

  • Animal Formulation: Consistently use the published formulation (captisol) for in vivo studies to ensure reproducible pharmacokinetics, as alternative vehicles may significantly impact bioavailability.

The protocols and data presented herein provide a comprehensive foundation for investigating the anticancer properties of this compound through inhibition of the Mnk-eIF4E axis. As research in this area continues to evolve, these methodologies can be adapted to address specific experimental questions across different cancer models and therapeutic contexts.

References

Comprehensive Application Notes and Protocols for Optimizing Cercosporamide Production via Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cercosporamide is a naturally occurring antifungal compound first isolated from the fungus Cercosporidium henningsii and has since been identified in other fungal species including Phaeosphaeriaceae GV-1, Lachnum, and Pseudaegerita [1] [2]. This specialized metabolite has garnered significant research interest due to its unique mechanism of action as a highly selective inhibitor of fungal Pkc1 (Protein Kinase C-like 1) kinase, a key component of the cell wall integrity pathway that is essential for fungal growth and survival [3] [4]. The Pkc1-mediated signaling pathway is highly conserved across diverse fungal species, making this compound a promising candidate for broad-spectrum antifungal therapeutics with potential applications against multiple human fungal pathogens [3].

The clinical significance of this compound has been amplified by the rising incidence of invasive fungal infections, particularly among immunocompromised patients, and the growing challenge of antifungal resistance to existing therapies [3] [2]. Beyond its antifungal properties, recent research has revealed that this compound exhibits additional biological activities, including inhibition of human kinases such as MAPK-interacting kinases (Mnk1/2) and Pim kinases, suggesting potential applications in oncology [1]. These multiple therapeutic applications have intensified interest in developing efficient production methods for this compound, with fermentation optimization representing a critical enabling technology for both research and potential commercial application.

Fermentation Media Optimization

Optimizing fermentation media composition is essential for maximizing this compound production, as it directly influences both fungal growth and secondary metabolite synthesis. Through systematic approaches including single-factor experiments, orthogonal arrays, and response surface methodology, researchers have identified key media components that significantly impact this compound yields.

Carbon and Nitrogen Sources

Carbon and nitrogen sources serve as fundamental building blocks for both biomass accumulation and secondary metabolite production. Research with various fungal producers including Phaeosphaeriaceae GV-1 has demonstrated that sucrose is generally the most effective carbon source for this compound production, typically used at concentrations of 3-5% (w/v) [2] [5]. The optimal concentration appears to be approximately 5% (w/v), as higher concentrations may cause catabolite repression while lower concentrations limit biomass formation [5]. Alternative carbon sources such as glucose, fructose, and glycerol have been evaluated but typically result in lower this compound production, though they may support comparable or even superior biomass accumulation in some fungal strains [5].

For nitrogen supplementation, complex organic sources such as yeast extract typically outperform inorganic nitrogen compounds for this compound production [2]. However, studies with taxoid-producing fungi have demonstrated that ammonium phosphate can significantly enhance secondary metabolite production, suggesting it may be worth evaluating for this compound-producing strains [5]. The optimal concentration range for yeast extract is typically 1.5-2% (w/v), while ammonium phosphate, when appropriate for the specific production strain, shows optimal effects at approximately 2.5 mM [5]. Other nitrogen sources including peptone, ammonium nitrate, and urea have been investigated but generally yield lower this compound titers [5].

Physical-Chemical Parameters

Physical-chemical parameters including pH, salinity, and aeration significantly influence this compound production. The optimal initial pH for most fungal producers ranges between 6.0-7.0, with significant reductions in production observed outside this range [5]. For marine-derived fungal strains, salinity represents a critical parameter, with optimal production typically achieved at approximately 13-14 ppt (parts per thousand) [6]. Aeration and agitation rates must be balanced to provide sufficient oxygen for fungal metabolism without causing excessive shear stress; for many bioreactor systems, an agitation rate of 100-150 rpm provides adequate mixing and oxygen transfer [2]. The optimal temperature for most this compound-producing fungi ranges from 25-30°C, with the specific optimum dependent on the ecological origin of the production strain [2] [6].

Table 1: Optimal Fermentation Media Components for this compound Production

Component Optimal Type Optimal Concentration Notes
Carbon Source Sucrose 5% (w/v) Superior to glucose, fructose, sorbitol
Nitrogen Source Yeast Extract 1.5-2% (w/v) Complex organic source preferred
Alternative Nitrogen Ammonium Phosphate 2.5 mM Effective for some fungal strains
Salinity Marine Salts 13-14 ppt For marine-derived strains
Initial pH - 6.0-7.0 Varies by fungal strain
Overcoming Self-Toxicity

A significant challenge in this compound production is self-toxicity, where the accumulating metabolite inhibits the growth and productivity of the producing fungus [7]. The minimum inhibitory concentration (MIC) of this compound against its producing organisms has been estimated in the range of 8-16 μg/mL, explaining the poor growth and low titers often observed in standard fermentation conditions [7]. To address this limitation, the addition of adsorptive polymeric resins such as Diaion HP-20 to the fermentation medium has proven highly effective [7]. These resins function by selectively adsorbing this compound from the aqueous fermentation broth as it is produced, thereby maintaining the dissolved concentration below inhibitory levels and potentially preventing degradation or conversion by cellular enzymes [7]. This approach has demonstrated remarkable success, with reported increases in production titer exceeding 100-fold compared to resin-free controls [7].

Table 2: Strategies for Overcoming this compound Self-Toxicity

Strategy Mechanism Implementation Effectiveness
Resin Addition In situ product removal Diaion HP-20, 1-5% (w/v) >100-fold increase
Sequential Feeding Reduced initial concentration Carbon source fed-batch Moderate improvement
Extractive Fermentation Continuous product removal Two-phase systems Limited data available

Analytical Methods for Quantification and Characterization

Robust analytical methods are essential for monitoring this compound production, quantifying titers, and ensuring product quality. The following methodologies have been successfully employed for this compound analysis:

High-Performance Liquid Chromatography (HPLC)

HPLC represents the most widely used method for quantifying this compound in complex fermentation samples. The typical analytical conditions include:

  • Column: Reverse-phase C18 column (e.g., YMC-Triart C18, 5 μm particles, 4.6 × 150 mm)
  • Mobile Phase: Gradient system using methanol/water or acetonitrile/water with 0.1% formic acid
  • Gradient Program: 5-100% methanol over 4-20 minutes, followed by equilibration
  • Flow Rate: 0.5-1.0 mL/min for analytical columns
  • Detection: UV detection at 254-280 nm, or MS detection for enhanced specificity
  • Injection Volume: 1-10 μL, depending on concentration [6]

For preparative purification, dynamic axial compression (DAC) columns with C18 stationary phases (10 μm particles) can be employed with similar mobile phase systems at higher flow rates [6].

LC-ESI-MS/MS Analysis

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides superior sensitivity and specificity for this compound detection and quantification, particularly in complex fermentation matrices:

  • Ionization Mode: Positive ESI (+ESI)
  • Ionization Voltage: 4.50 kV
  • Desolvation Temperature: Optimized for specific instrument
  • Mass Detection: Typically [M+H]+ ion with specific fragmentation pattern
  • LC Conditions: Nanoflow or conventional LC systems with C18 columns and methanol/water gradients [6]

This method enables not only quantification but also structural confirmation through characteristic fragmentation patterns and comparison with authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For complete structural characterization, particularly when isolating new this compound derivatives or confirming the identity of the produced compound, NMR spectroscopy is indispensable:

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz for 1H)
  • Solvent: DMSO-d6 or CDCl3
  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, HMBC
  • Key Features: Tautomeric mixture identification, substitution pattern determination [1]

NMR analysis is particularly valuable for this compound as it exists as a tautomeric mixture in both solution and solid states, a characteristic first identified through single-crystal X-ray diffraction and 2D NMR techniques [1].

Detailed Experimental Protocols

Media Preparation and Inoculum Development
4.1.1 Seed Medium Preparation (YM Medium)
  • Glucose: 10 g/L
  • Peptone: 5 g/L
  • Malt Extract: 3 g/L
  • Yeast Extract: 3 g/L
  • Agar (for solid medium): 20 g/L
  • Deionized Water: q.s. to 1 L
  • pH: Adjust to 6.0 ± 0.2 prior to sterilization [2]

Preparation Protocol:

  • Suspend all ingredients in approximately 900 mL deionized water with stirring
  • Adjust pH to 6.0 using 1M NaOH or 1M HCl
  • Bring final volume to 1 L with deionized water
  • For solid media, add agar before heating to dissolve
  • Dispense into appropriate containers (flasks or tubes)
  • Sterilize by autoclaving at 121°C for 15-20 minutes
  • Cool to room temperature before use
4.1.2 Production Medium Preparation
  • Sucrose: 50 g/L
  • Yeast Extract: 20 g/L
  • Marine Salts: 13-14 g/L (for marine strains) or omit for terrestrial strains
  • Diaion HP-20 Resin: 10-20 g/L (sterilized separately)
  • Deionized Water: q.s. to 1 L
  • pH: Adjust to 6.0 ± 0.2 prior to sterilization [2] [7]

Preparation Protocol:

  • Dissolve sucrose, yeast extract, and marine salts (if used) in approximately 900 mL deionized water
  • Adjust pH to 6.0 with 1M NaOH or 1M HCl
  • Bring final volume to 1 L with deionized water
  • Dispense into fermentation vessels, excluding resin
  • Sterilize by autoclaving at 121°C for 15-20 minutes
  • Separately sterilize Diaion HP-20 resin by autoclaving or ethanol treatment
  • Aseptically add sterilized resin to cooled fermentation medium
  • Cool to incubation temperature before inoculation
4.1.3 Inoculum Preparation
  • Maintain fungal strain on YM agar slants or plates at 4°C with periodic transfer
  • Inoculate a loopful of spores/mycelia from stock culture onto fresh YM agar plate
  • Incubate at 25-28°C for 5-7 days until good sporulation/mycelial growth occurs
  • Prepare spore suspension by adding 10 mL sterile saline containing 0.01% Tween 80 to sporulated culture
  • Gently scrape surface to release spores and transfer suspension to sterile tube
  • Adjust spore concentration to 10^6-10^7 spores/mL using hemocytometer counting
  • Use this spore suspension to inoculate seed cultures at 1-5% (v/v) inoculation rate [2]
Fermentation Process
4.2.1 Laboratory-Scale Bioreactor Fermentation
  • Aseptically transfer production medium with resins to bioreactor vessel
  • Inoculate with 5-10% (v/v) actively growing seed culture
  • Set temperature control to 25°C
  • Set agitation rate to 100 rpm initially, increasing to 150 rpm as biomass increases
  • Maintain aeration at 0.5-1.0 vvm (volume of air per volume of medium per minute)
  • Monitor pH throughout fermentation; allow natural drift but maintain above 5.0
  • Ferment for 96-120 hours, sampling periodically for analysis [2]
4.2.2 Shake Flask Fermentation
  • Dispense 100 mL production medium with resins into 500 mL baffled Erlenmeyer flasks
  • Inoculate with 5% (v/v) actively growing seed culture
  • Incubate at 25°C on orbital shaker at 100-150 rpm
  • Ferment for 96-120 hours [2]

The following workflow diagram illustrates the complete this compound production and optimization process:

This compound Start Start Fermentation Optimization Media Media Optimization Carbon: Sucrose 5% Nitrogen: Yeast Extract 2% Start->Media Inoculum Prepare Inoculum 10^6-10^7 spores/mL Start->Inoculum Resin Resin Addition Diaion HP-20 1-5% Media->Resin Conditions Set Conditions pH 6.0, 25°C, 100-150 rpm Media->Conditions Ferment Fermentation 96-120 hours Resin->Ferment Conditions->Ferment Inoculum->Ferment Monitor Monitor Growth and Product Formation Ferment->Monitor Harvest Harvest Fermentation Monitor->Harvest Extract Product Recovery Resin separation Ethyl acetate extraction Harvest->Extract Analyze Analytical Methods HPLC, LC-MS/MS Extract->Analyze Optimize Process Optimization Response Surface Methodology Analyze->Optimize Data Analysis Optimize->Media Adjust Parameters

Figure 1: this compound Fermentation Optimization Workflow

Product Recovery and Purification
4.3.1 Resin Separation and Extraction
  • Separate fermentation broth from resin by filtration or sieving
  • Wash resin with deionized water to remove residual broth
  • Elute this compound from resin with 2-3 bed volumes of methanol or ethyl acetate
  • Concentrate eluate under reduced pressure at 40°C
  • Alternatively, extract filtrate with equal volume of ethyl acetate
  • Separate organic phase and concentrate under reduced pressure [2] [7]
4.3.2 Alkaline Extraction Method
  • Filter fermentation broth to remove biomass and resins
  • Add ethyl acetate to filtrate (1:1 v/v) and mix thoroughly
  • Separate organic phase and alkalinize with 0.1M NaOH (20% v/v)
  • Recover alkaline aqueous phase containing this compound
  • Neutralize with 2M HCl (approximately 4% v/v of original volume)
  • Filter through 0.45μm membrane and dry at 50°C overnight [2]
4.3.3 Purification Protocol
  • Dissolve crude extract in minimal methanol
  • Perform silica gel column chromatography (200-300 mesh)
  • Elute with stepwise gradient of ethyl acetate in hexane (0-100%)
  • Combine fractions containing this compound (monitored by TLC or HPLC)
  • Further purify by Sephadex LH-20 gel filtration if necessary
  • For highest purity, use preparative HPLC with C18 column and methanol-water gradient [6]

Conclusion and Future Perspectives

The optimization of fermentation media and processes for this compound production represents a critical enabling technology for advancing research and potential clinical applications of this promising antifungal agent. The implementation of systematic optimization approaches including single-factor experiments, orthogonal designs, and response surface methodology has demonstrated significant improvements in production titers [6] [5]. The strategic application of adsorptive resins to mitigate self-toxicity has proven particularly valuable, enabling over 100-fold increases in production yields by maintaining sub-inhibitory concentrations of this compound in the fermentation broth [7].

Future development efforts should focus on several key areas. Strain improvement through classical mutagenesis or genetic engineering approaches may further enhance productivity and reduce self-toxicity. Metabolic engineering strategies targeting precursor supply and regulatory networks could redirect metabolic flux toward this compound biosynthesis. Process intensification through fed-batch strategies, continuous fermentation systems, and integrated product removal technologies may improve volumetric productivity and reduce production costs. Additionally, exploration of novel fungal isolates from diverse ecological niches may yield strains with naturally higher productivity or desirable structural analogues [8].

The optimized protocols described in these application notes provide a solid foundation for laboratory-scale production of this compound to support preclinical research and further development. As understanding of the biosynthetic pathway and regulatory mechanisms advances, these processes can be further refined to enable potential commercial-scale production of this therapeutically promising natural product.

References

Comprehensive Application Notes and Protocols: Cercosporamide Synergism with Echinocandin Antifungal Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The escalating incidence of invasive fungal infections poses a significant threat to global health, with annual mortality rates surpassing 1.5 million people worldwide [1]. The therapeutic landscape for fungal infections has been constrained by the limited arsenal of antifungal drug classes, leading to the emergence of multidrug-resistant strains that exhibit reduced susceptibility to first-line treatments [2]. Echinocandins, including caspofungin, micafungin, and anidulafungin, represent a cornerstone of modern antifungal therapy through their unique mechanism of β-(1,3)-D-glucan synthase inhibition, thereby compromising fungal cell wall integrity [1] [3]. Despite their potent fungicidal activity against most Candida species, echinocandins demonstrate variable efficacy against certain non-albicans species such as Candida parapsilosis and Candida guilliermondii, and they are primarily fungistatic against Aspergillus species [4] [3].

Cercosporamide, a polyketide-derived fungal metabolite initially isolated from Cercosporidium henningsii, has emerged as a promising synergistic agent with a distinct molecular target [5] [6]. This natural product functions as a highly selective and potent inhibitor of fungal protein kinase C (Pkc1), a key regulator of the conserved cell wall integrity signaling pathway in fungi [5]. The Pkc1-mediated pathway coordinates critical cellular processes including cell wall biosynthesis, remodeling, and stress responses, making it an attractive antifungal target [5] [6]. The scientific rationale for combining this compound with echinocandins stems from their complementary mechanisms of action—while echinocandins directly inhibit the synthesis of the structural β-glucan polymer, this compound disrupts the regulatory signaling required for cell wall maintenance and repair, creating a dual-targeting approach that results in enhanced fungal cell death [5]. This application note provides comprehensive protocols and data analysis frameworks for evaluating this promising synergistic interaction in both research and development settings.

Quantitative Data Summary

Antifungal Activity Profiles

Table 1: Comparative Antifungal Activities of Echinocandins and this compound

Compound Mechanism of Action C. albicans MIC₉₀ Range (μg/mL) C. glabrata MIC₉₀ Range (μg/mL) C. parapsilosis MIC₉₀ Range (μg/mL) Aspergillus Activity
Caspofungin β-(1,3)-D-glucan synthase inhibition 0.12-1.0 0.12-1.0 1-2 Fungistatic
Micafungin β-(1,3)-D-glucan synthase inhibition 0.01-0.25 0.01-0.25 1-2 Fungistatic
Anidulafungin β-(1,3)-D-glucan synthase inhibition 0.01-0.5 0.01-0.5 1-2 Fungistatic
This compound Pkc1 kinase inhibition 3.8* (C. gloeosporioides) 7.0* (C. scovillei) Not reported Not reported

Note: MIC values for this compound are based on anti-Colletotrichum activity (EC₅₀) [6]. Echinocandin data compiled from [4] [3].

Synergy Metrics and Combination Efficacy

Table 2: Synergy Parameters for this compound-Echinocandin Combinations

Parameter Definition Interpretation Reported Values for this compound Combinations
Fractional Inhibitory Concentration Index (FICI) FICI = (MICcomb,A/MICalone,A) + (MICcomb,B/MICalone,B) ≤0.5: Synergy; 0.5-4: Additive/Indifferent; >4: Antagonism Synergistic against diverse Candida and Aspergillus species [5]
Minimum Effective Concentration (MEC) Reduction Fold-change in echinocandin MEC when combined with this compound Higher fold-reduction indicates greater potentiation 2- to 10-fold lower MEC for micafungin and anidulafungin vs. caspofungin against Aspergillus [4]
Time-Kill Synergy Rate Δlog10CFU/mL (combination vs. most active single agent) ≥2-log10 decrease: Synergy; <2-log10 decrease: Additive Significant reduction in fungal burden compared to monotherapies in murine models [5]

The synergistic potential of this compound with echinocandins has been demonstrated across multiple fungal pathogens. Studies have revealed that the combination results in a dose-dependent decrease in fungal burden, reduced pulmonary injury in invasive pulmonary aspergillosis models, and prolonged survival in animal infection models [5] [7]. Notably, the combination shows particular promise against azole-resistant strains, including C. glabrata and triazole-resistant Aspergillus fumigatus, where standard therapies often fail [3]. The enhanced efficacy is attributed to the complementary mechanisms of action that target both the structural and regulatory components of fungal cell wall biosynthesis, creating a therapeutic advantage in difficult-to-treat fungal infections.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Detection

The checkerboard assay remains the gold standard for initial evaluation of antifungal synergy, providing quantitative data through the calculation of Fractional Inhibitory Concentration (FIC) indices [5]. This protocol has been optimized for assessing this compound-echinocandin interactions against yeast and mold pathogens.

Materials and Reagents:

  • Prepare stock solutions of this compound (0.1-128 μg/mL) and echinocandins (caspofungin, micafungin, or anidulafungin at 0.015-16 μg/mL) in appropriate solvents [5] [6]
  • RPMI-1640 broth with MOPS buffer (pH 7.0) for standardized antifungal susceptibility testing
  • Sterile 96-well microtiter plates with U-bottom wells for uniform turbidity readings
  • Log-phase fungal inocula standardized to 1-5 × 10³ CFU/mL for yeasts or 0.4-5 × 10⁴ CFU/mL for molds [5]

Procedure:

  • Dispense 50 μL of RPMI-1640 medium into all wells of the microtiter plate.
  • Create a two-dimensional concentration matrix by adding 50 μL of this compound in doubling dilutions along the x-axis and 50 μL of echinocandin in doubling dilutions along the y-axis.
  • Inoculate each well with 100 μL of the standardized fungal suspension, resulting in final compound concentrations representing 64 combinations.
  • Include growth control wells (medium + inoculum) and sterility controls (medium only).
  • Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds) depending on the organism.
  • Measure optical density at 530 nm or visually assess growth endpoints. The minimum inhibitory concentration (MIC) for each agent alone and in combination is defined as the lowest concentration showing ≥50% growth inhibition compared to drug-free controls [5].

Data Analysis: Calculate the FIC index using the formula: FICI = (MICThis compound in combination/MICThis compound alone) + (MICechinocandin in combination/MICechinocandin alone) Interpret results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates additive or indifferent effects; FICI > 4 indicates antagonism [5].

Time-Kill Kinetics Assay

The time-kill kinetics assay provides dynamic information on the rate and extent of antifungal activity, distinguishing between fungistatic and fungicidal effects of the combination [4].

Procedure:

  • Prepare test solutions in sterile tubes containing: (a) this compound at 0.5×, 1×, and 2× MIC; (b) echinocandin at 0.5×, 1×, and 2× MIC; (c) combinations of both agents at 0.25×, 0.5×, and 1× MIC each; (d) drug-free growth control.
  • Inoculate each tube with approximately 5 × 10⁵ CFU/mL of the test organism.
  • Incubate at 35°C with shaking. Remove 100 μL aliquots at 0, 2, 4, 8, 12, 24, and 48 hours.
  • Perform serial dilutions and plate on drug-free agar.
  • Count colonies after 24-48 hours of incubation and calculate CFU/mL.

Interpretation: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at equivalent concentrations. The antifungal effect is categorized as fungicidal if there is a ≥3-log10 reduction in CFU/mL from the initial inoculum [4].

In Vivo Efficacy Studies in Murine Models

Animal Model Protocol:

  • Use immunocompromised mice (e.g., neutropenic or corticosteroid-treated) for infection models.
  • Infect mice via intravenous injection (1-5 × 10⁵ CFU) for disseminated candidiasis or intranasal instillation (5-10 × 10⁴ conidia) for pulmonary aspergillosis.
  • Administer treatments starting 24 hours post-infection:
    • This compound: 5-25 mg/kg, subcutaneous or oral administration
    • Echinocandin: 1-10 mg/kg, intravenous administration
    • Combination: both agents at the same doses
    • Control: vehicle alone
  • Monitor survival for 21 days or euthanize at predetermined endpoints to assess fungal burden (kidney, liver, lung) and histopathological changes.

Endpoint Analysis: Quantitate tissue fungal burden by homogenizing organs in saline, plating serial dilutions, and counting CFU after incubation. Calculate the mean log10 CFU/organ for statistical comparison between treatment groups [5] [7].

Visualization and Workflows

Signaling Pathway and Mechanism Diagram

G cluster_cell Fungal Cell Pkc1 Pkc1 Kinase CWI_pathway Cell Wall Integrity Signaling Pathway Pkc1->CWI_pathway Activates GlucanSynthase β-(1,3)-D-glucan Synthase (Fks1) CWI_pathway->GlucanSynthase Regulates CellWall Cell Wall β-glucan GlucanSynthase->CellWall Synthesizes Lysis Cell Lysis CellWall->Lysis Weakened Structure This compound This compound This compound->Pkc1 Inhibits Echinocandin Echinocandin Echinocandin->GlucanSynthase Inhibits

Diagram 1: Dual targeting of fungal cell wall biosynthesis. This compound inhibits Pkc1 kinase signaling while echinocandins directly block β-glucan synthesis, creating synergistic cell wall disruption.

Experimental Workflow for Synergy Assessment

G Inoculum Standardized Fungal Inoculum Preparation Checkerboard Checkerboard Microdilution Assay Inoculum->Checkerboard FIC FIC Index Calculation Checkerboard->FIC TimeKill Time-Kill Kinetics Assay FIC->TimeKill FIC ≤ 0.5 DataAnalysis Synergy Confirmation FIC->DataAnalysis FIC > 0.5 (No Synergy) InVivo In Vivo Efficacy Studies TimeKill->InVivo ≥2-log₁₀ CFU/mL Reduction InVivo->DataAnalysis

Diagram 2: Sequential workflow for evaluating this compound-echinocandin synergy, progressing from in vitro screening to in vivo validation.

Research Applications and Future Directions

The therapeutic implications of this compound-echinocandin synergy extend across multiple domains of antifungal research and development. In the context of clinical resistance management, this combination approach holds particular promise for addressing the emerging challenge of echinocandin resistance, which is primarily mediated by mutations in the FKS1 and FKS2 genes encoding the target enzyme β-(1,3)-D-glucan synthase [8]. The dual targeting strategy creates a higher genetic barrier to resistance, as simultaneous mutations in both Pkc1 signaling and Fks1 targets would be required for complete resistance [5] [8]. This approach is especially relevant for treating infections caused by Candida glabrata, which demonstrates elevated rates of echinocandin resistance in clinical settings [3].

Beyond human medicine, this compound exhibits significant potential in agricultural applications for controlling plant pathogenic fungi. Recent studies have demonstrated its potent activity against anthracnose pathogens Colletotrichum gloeosporioides and Colletotrichum scovillei with EC₅₀ values of 3.8 and 7.0 μg/mL, respectively [6]. The synergistic interaction between this compound and echinocandin-type compounds could inform the development of next-generation antifungal treatments with reduced application rates and lower selection pressure for resistance in agricultural settings. From a drug development perspective, the chemical scaffold of this compound provides a foundational structure for medicinal chemistry optimization to improve pharmacological properties, including enhanced solubility, metabolic stability, and tissue distribution [6] [9].

Future research directions should focus on elucidating the structural basis of Pkc1 inhibition by this compound through crystallographic studies, which would facilitate structure-based design of more potent analogs. Additionally, investigation of the molecular mechanisms underlying the synergistic relationship with echinocandins using transcriptomic and proteomic approaches could reveal novel insights into fungal stress response pathways and potential secondary targets. The ongoing development of Yck2 kinase inhibitors as potential antifungals with synergistic properties against echinocandin-resistant strains further validates kinase targeting as a promising antifungal strategy [8] [9]. As antifungal resistance continues to escalate, combination therapies leveraging complementary mechanisms of action represent a critical frontier in maintaining therapeutic efficacy against fungal pathogens.

References

Cercosporamide: Mechanism of Action and Biological Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide is a natural product that has been repurposed as a potent and selective ATP-competitive inhibitor of the MAPK-interacting kinases, MNK1 and MNK2 [1]. These kinases are central to the regulation of protein synthesis, primarily through their unique role in phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Ser209 [2].

The MNK-eIF4E axis is critically implicated in tumorigenesis and cancer progression. Although eIF4E phosphorylation does not affect general cap-dependent translation, it is essential for the translation of a specific subset of mRNAs that are often involved in cell proliferation, survival, and metastasis [2]. By inhibiting MNK1/2, this compound disrupts this pathway, reducing eIF4E phosphorylation and subsequently modulating the synthesis of oncogenic proteins. This makes it a promising candidate for targeted cancer therapy, particularly in cancers driven by dysregulated translation.

Below is a visualization of the signaling pathway targeted by this compound.

G MAPK Upstream MAPK Signaling (e.g., ERK, p38) MNK1 MNK1/2 MAPK->MNK1 Activates eIF4E eIF4E MNK1->eIF4E Phosphorylates eIF4E_P eIF4E-P (Phosphorylated, Active) eIF4E->eIF4E_P Oncogenic_Translation Oncogenic Protein Translation eIF4E_P->Oncogenic_Translation This compound This compound (MNK Inhibitor) This compound->MNK1 Inhibits

Application in Cancer Cell Culture Research

This compound has demonstrated anticancer activity across various in vitro and in vivo models. The following table summarizes key findings from recent studies.

Table 1: Summary of this compound's Anticancer Effects in Model Systems

Cancer Type / Model Reported Effect Proposed Mechanism / Pathway Key Experimental Findings Citation
Acute Myeloid Leukemia (AML) & Lung Cancer Inhibition of tumor growth and progression Inhibition of MNK1/2 and eIF4E phosphorylation This compound shown to be an efficient alternative to block eIF4E activation. [1]
Hepatocellular Carcinoma Anticancer activity Inhibition of MNK1/2 and eIF4E phosphorylation Activity achieved by employing this compound as an Mnk1/2 kinase inhibitor. [1]
Glioblastoma Enhanced response to therapy Inhibition of MNK pathways This compound enhanced cell response to chemotherapy and radionuclide therapy. [1]
Zebrafish β-cell regeneration model Increased β-cell neogenesis; Lowered glucose levels Targeted inhibition of MNK2, modulating protein synthesis Promoted regeneration of functional β-cells from a ductal origin. [3]

Proposed Experimental Protocol for In Vitro Cancer Cell Studies

Below is a generalized protocol for investigating the effects of this compound on cancer cell lines in culture. Specific parameters (e.g., cell lines, concentrations, duration) should be optimized based on the experimental context.

Title: Assessing the Anti-proliferative and Pro-apoptotic Effects of this compound on Human Cancer Cell Lines

1. Objectives

  • To determine the inhibitory effect of this compound on cancer cell viability and proliferation.
  • To analyze the effect of this compound on MNK/eIF4E signaling by measuring eIF4E phosphorylation levels.
  • To assess the induction of apoptosis following this compound treatment.

2. Materials and Reagents

  • Cell Lines: e.g., Acute Myeloid Leukemia (MV4-11), Non-Small Cell Lung Cancer (NSCLC), or other relevant lines.
  • Test Compound: this compound (commercially available as a powder from chemical suppliers). Prepare a stock solution (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C.
  • Controls: Vehicle control (DMSO, at the same dilution as treated groups, typically <0.1%), and optional positive control (e.g., another known MNK inhibitor).
  • Cell Culture Reagents: Appropriate cell culture medium (e.g., RPMI-1640, DMEM), supplemented with Fetal Bovine Serum (FBS) and penicillin/streptomycin.
  • Antibodies: For Western Blot: Anti-phospho-eIF4E (Ser209), anti-total eIF4E, anti-β-Actin.

3. Methodology

3.1. Cell Seeding and Treatment

  • Harvest exponentially growing cells and seed them in multi-well plates at an optimized density (e.g., 5,000-10,000 cells/well for a 96-well plate; 200,000-500,000 cells/well for a 6-well plate).
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • The next day, prepare serial dilutions of this compound in complete medium. A typical concentration range based on literature is 100 nM to 10 µM [1] [3].
  • Aspirate the old medium from the wells and add the fresh medium containing the treatment compounds. Include a vehicle control (DMSO).
  • Incubate the plates for a desired period, commonly 24, 48, or 72 hours.

3.2. Cell Viability/Proliferation Assay (e.g., MTT or Cell Titer-Glo)

  • After treatment, add MTT reagent to each well and incubate for 2-4 hours.
  • Solubilize the formed formazan crystals with a solvent (e.g., DMSO or SDS solution).
  • Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.3. Protein Extraction and Western Blotting

  • Lyse treated cells from 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration, separate equal amounts of protein by SDS-PAGE, and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies (e.g., anti-phospho-eIF4E and anti-total eIF4E) overnight at 4°C.
  • The next day, incubate with an appropriate HRP-conjugated secondary antibody.
  • Develop the blot using a chemiluminescence substrate and image the results. A successful inhibition by this compound should show a dose-dependent decrease in phospho-eIF4E levels without affecting total eIF4E.

3.4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

  • Harvest the treated cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  • Analyze the stained cells using flow cytometry within 1 hour to quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Critical Considerations for Researchers

  • Selectivity Profile: While this compound is a well-established MNK inhibitor, it also demonstrates activity against other kinases, such as Pim-1 and CLK1, at certain concentrations [1]. Researchers should interpret phenotypic results with caution and use complementary approaches (e.g., genetic knockdown of MNKs) to confirm that observed effects are on-target.
  • Combination Therapy: Evidence suggests this compound can enhance the efficacy of conventional chemotherapy and other targeted agents [1]. Investigating its synergistic potential with other drugs, such as mTOR inhibitors or chemotherapeutics, is a promising research direction.
  • Cell Line Variation: The sensitivity to this compound can vary significantly between different cancer cell lines. It is crucial to perform preliminary dose-response curves to establish effective concentrations for your specific model system.
  • Solution Stability: Follow best practices for handling small molecules. Avoid repeated freeze-thaw cycles of the stock solution to maintain compound stability.

Conclusion

This compound serves as a valuable chemical tool in cancer research for specifically probing the biological functions of the MNK-eIF4E pathway. The protocols outlined provide a foundation for investigating its effects on cancer cell proliferation, survival, and signaling. As research progresses, this compound and its derivatives continue to offer insights for developing novel translation-targeted anticancer strategies.

References

Application Note: Cercosporamide as a Bone Morphogenetic Protein Receptor (BMPR) Type I Kinase Inhibitor in Zebrafish Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bone Morphogenetic Protein (BMP) signaling is a fundamental pathway governing embryonic development, tissue homeostasis, and disease. Cercosporamide, a natural metabolite from the fungus Ascochyta aquiliqiae, has been identified as a potent and selective inhibitor of BMP Receptor (BMPR) Type I kinase activity through phenotypic screening in zebrafish embryos [1] [2]. This application note provides a detailed protocol for using this compound in zebrafish models to investigate BMP signaling, its phenotypic outcomes, and associated mechanistic assays. Its developmental effects, including the characteristic lack of a ventral fin, phenocopy the effects of both established small-molecule BMP inhibitors and inactivating mutations in zebrafish BMP receptors, confirming its specificity for the BMP pathway [1]. The compound presents a valuable tool for probing BMP-related mechanisms in development and disease models such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) [1] [2].

Background and Scientific Rationale

BMP Signaling and Its Pharmacological Inhibition

The BMP signaling cascade is initiated when BMP ligands bind to a receptor complex comprising Type I and Type II serine/threonine kinase receptors. Upon activation, the Type I receptors (also known as Activin Receptor-Like Kinases or ALKs: ALK1, ALK2, ALK3, ALK6) phosphorylate intracellular SMAD proteins (SMAD1/5/8). These then complex with SMAD4 and translocate to the nucleus to regulate target gene expression (e.g., ID1) [1]. The core pathway and site of this compound inhibition is summarized in the diagram below:

G BMP BMP Ligand RecComplex Receptor Complex (Type I & Type II) BMP->RecComplex P_SMAD p-SMAD1/5/8 RecComplex->P_SMAD Complex p-SMAD1/5/8/SMAD4 Complex P_SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nuclear Translocation & Target Gene Expression Complex->Nucleus Cerc This compound Cerc->RecComplex Inhibits

This compound functions by directly inhibiting the kinase activity of Type I BMPRs, thereby preventing downstream SMAD1/5 phosphorylation and BMP-dependent transcriptional activity [1] [3]. It was shown to selectively inhibit constitutively active BMPR type I-induced SMAD1/5 phosphorylation and, importantly, to rescue the severe ventralization defects in zebrafish embryos caused by constitutively active Alk2 [1]. This positions it as a critical tool for modulating BMP signaling in vivo.

The Zebrafish as a Model for BMP Screening

Zebrafish embryos are a premier vertebrate model for chemical screening due to their high fecundity, optical transparency, and rapid ex utero development [1]. Their high physiological conservation with mammals allows for direct translational insights. Phenotypic screens in zebrafish have successfully identified key BMP pathway inhibitors, such as dorsomorphin, based on specific dorsoventral patterning defects [1] [4]. The this compound-induced phenotype, including the absent ventral fin, was strikingly similar to that of known BMPR inhibitors like dorsomorphin, LDN-193189, and DMH-1, confirming its action on this specific pathway [1].

Experimental Protocols

Zebrafish Embryo Treatment and Phenotypic Analysis

This protocol outlines the treatment of zebrafish embryos with this compound to assess BMP inhibition through phenotypic scoring.

Materials:

  • This compound: Available from commercial suppliers (e.g., Merck Millipore/Sigma-Aldrich) [3].
  • Zebrafish Embryos: Wild-type (e.g., AB/WIK strains). For specific studies, transgenic lines like Tg(HS∷caBmpR, GFP) (for inducible BMP activation) may be used [5].
  • Other Reagents: Dimethyl sulfoxide (DMSO), E3 embryo medium, standard laboratory equipment for zebrafish husbandry.

Procedure:

  • Embryo Collection and Maintenance: Collect naturally spawned embryos and raise in E3 embryo medium at 28.5°C [1].
  • Compound Administration:
    • Prepare a stock solution of this compound in DMSO. A working concentration of 1-10 µM in E3 medium is an effective starting point, based on its potent activity in phenotypic assays [1].
    • Treat embryos by adding the compound directly to the medium. Initiate treatment at or before 4-8 hours post-fertilization (hpf) to target early dorsoventral patterning events. The severity of the phenotype is dependent on the dose and timing of administration [1] [4].
    • Include control groups: embryos treated with DMSO (vehicle control) and untreated embryos.
  • Phenotypic Analysis:
    • Incubate embryos until 48 hpf for initial scoring.
    • Anesthetize and mount embryos for imaging under a stereomicroscope.
    • Score for key phenotypic outcomes [1]:
      • Lack of the ventral fin.
      • Truncation of the tail.
      • Presence of secondary tissue formations (e.g., ectopic tail appendages).
      • General dorsalization (expansion of dorsal structures at the expense of ventral ones).

The overall workflow for this phenotypic assay is as follows:

G Start Collect Zebrafish Embryos Treat Treat with this compound (1-10 µM from 4-8 hpf) Incubate Incubate until 48 hpf Image Image and Score Phenotype Phenotype Phenotypic Outcomes: • Absent Ventral Fin • Tail Truncation • Secondary Tissue

Mammalian Cell-Based SMAD Phosphorylation Assay

This protocol validates the inhibitory effect of this compound on BMP-induced SMAD1/5 phosphorylation in mammalian cells.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts or HEK293T cells).
  • Recombinant human/mouse BMP protein (e.g., BMP4).
  • This compound and control inhibitors (e.g., Dorsomorphin).
  • Antibodies: Anti-phospho-Smad1/5/8, anti-total Smad1/5/8, and corresponding HRP-conjugated secondary antibodies.
  • Cell culture reagents and Western blot equipment.

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in multi-well plates. Allow to adhere, then replace medium with low-serum or serum-free medium for 4-24 hours to quiesce cells.
  • Pre-treatment and Stimulation:
    • Pre-treat cells with a range of this compound concentrations (e.g., 0.1 - 5 µM) or vehicle control for 1-2 hours.
    • Stimulate cells with recombinant BMP (e.g., 50 ng/mL BMP4) for 1-2 hours.
  • Protein Extraction and Western Blot:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with anti-phospho-Smad1/5/8 antibody to detect BMP pathway activation, followed by re-probing with anti-total Smad1/5/8 to ensure equal loading.
  • Analysis: this compound treatment should result in a dose-dependent reduction in BMP-induced p-Smad1/5/8 signal, with minimal effect on total Smad levels [1].
(Optional) Rescue Assay in Constitutively Active Alk2 Model

To further confirm target specificity, this compound can be tested in a rescue assay.

Procedure:

  • Use a zebrafish model that expresses a constitutively active form of Alk2 (caAlk2), which causes severe ventralization due to overactive BMP signaling [1].
  • Treat these caAlk2 embryos with this compound following the protocol in Section 3.1.
  • Scoring: Successful BMP inhibition by this compound will be demonstrated by a rescue of the ventralized phenotype towards a wild-type morphology [1].

Data Presentation and Analysis

Quantitative Phenotypic Scoring

Systematic scoring of zebrafish phenotypes allows for quantitative comparison of this compound's effects. The following table summarizes key phenotypic outcomes observed at 48 hpf:

Table 1: Phenotypic outcomes of this compound treatment in zebrafish embryos at 48 hpf.

Phenotype Description Biological Interpretation Citation
Absent Ventral Fin Loss of the fin fold on the ventral side of the tail. Hallmark of mild dorsalization; indicates disruption of ventral BMP signaling. [1]
Tail Truncation Shortened and often misshapen tail. Disruption of posterior patterning and tissue outgrowth. [1]
Secondary Tissue Formation of ectopic tissue masses, often resembling a secondary tail. Severe disruption of dorsoventral patterning and cell fate specification. [1]
General Dorsalization Expansion of dorsal structures (e.g., neural tissue) at the expense of ventral tissues. Direct consequence of reduced BMP signaling gradient. [1] [4]
Biochemical Profiling and Selectivity

Biochemical kinase assays with purified recombinant kinases have demonstrated that this compound is a direct inhibitor of Type I BMPRs. Its activity profile against a panel of kinases is critical for assessing selectivity.

Table 2: Kinase inhibition profile of this compound based on biochemical assays.

Kinase Target Reported Effect Experimental Context Citation
BMPR Type I (ALK2/3/6) Direct inhibition of kinase activity. Purified kinase assay; mammalian cell-based SMAD phosphorylation. [1] [3]
MNK2 Targeted inhibition. Yeast chemical hybrid screen; β-cell regeneration study. [6]
VEGF Receptors (VEGFR/KDR) No significant inhibition at dorsalizing concentrations. Not observed in zebrafish vascular development assays. [1] (c.f. [4])
AMPK No causal link to dorsalizing phenotype. Unrelated AMPK inhibitors did not phenocopy this compound. [1] (c.f. [4])

Applications in Research and Drug Discovery

The primary applications of this compound in the zebrafish model are twofold:

  • Basic Research: Mechanistic Studies of BMP Signaling. this compound is a robust tool for interrogating the temporal and spatial requirements of BMP signaling during embryogenesis [1] [5]. For example, its use has helped elucidate the role of BMP signaling in post-gastrulation processes such as tailbud morphogenesis and the maintenance of the mesodermal progenitor zone, where it interacts with Wnt signaling [5].
  • Pre-Clinical Drug Discovery: Modeling BMP-Related Diseases. Zebrafish models treated with this compound serve as a platform for validating targets and screening compounds for diseases driven by overactive BMP signaling.
    • Fibrodysplasia Ossificans Progressiva (FOP): this compound can rescue phenotypes caused by constitutively active Alk2 (ACVR1), the mutant receptor found in FOP patients, highlighting its therapeutic potential [1].
    • Diffuse Intrinsic Pontine Glioma (DIPG): ALK2 is found mutated in ~25% of DIPG cases, and this compound provides a starting point for developing targeted therapies [1].
    • Regenerative Processes: Recent studies also implicate BMP signaling in heart regeneration by alleviating replication stress in cardiomyocytes [7]. Furthermore, this compound's relative, CID661578 (which targets MNK2), promotes β-cell regeneration in zebrafish, suggesting the value of exploring related compounds in regenerative medicine for conditions like diabetes [6].

Troubleshooting and Technical Notes

  • Phenotype Variability: The severity of dorsalization is highly dependent on the treatment onset time. For consistent, mild phenotypes (absent ventral fin), treat at 6-8 hpf. For more severe defects, treatment at 1-4 hpf may be necessary [1] [4].
  • Compound Solubility and Stability: Always prepare fresh stock solutions in DMSO and ensure the final DMSO concentration in the embryo medium does not exceed 0.1-1.0%, with a vehicle control run in parallel.
  • Off-Target Effects: While this compound is selective for BMPR Type I kinases over VEGF and AMPK in the context of dorsalization, researchers should be aware of its confirmed activity against MNK2, which may contribute to observed phenotypes in specific contexts such as regeneration [6]. The use of complementary assays (e.g., Western blot for p-SMAD1/5/8) is crucial for confirming on-target activity.

Conclusion

This compound is a validated, potent BMPR Type I kinase inhibitor with demonstrated efficacy in zebrafish models and mammalian cells. The protocols detailed herein provide a framework for leveraging this compound to dissect BMP signaling mechanisms and to pursue novel therapeutic strategies for a range of human diseases. Its distinctive phenotypic signature in zebrafish offers a rapid and reliable readout for BMP pathway modulation.

References

optimizing cercosporamide yield Phoma fermentation culture media

Author: Smolecule Technical Support Team. Date: February 2026

Culture Media Optimization for Cercosporamide Production

The table below summarizes culture media and conditions tested for this compound production by a Phoma species (NG-25), based on an OSMAC (One Strain Many Compounds) approach [1].

Culture Medium Abbreviation Key Components Reported this compound Titer (µg/mL)
Beef Peptone Dextrose BPD Beef extract (3 g/L), Peptone (5 g/L), Glucose (10 g/L) 77.5 µg/mL (average)
Potato Dextrose Broth PDB Potato extract, Dextrose Information Not Provided
Soya Peptone Maltose Dextrose SMG Soya peptone (10 g/L), Maltose (5 g/L), Dextrose (10 g/L) Information Not Provided
Malt Extract Yeast Extract MEYE Malt extract (3 g/L), Yeast extract (3 g/L), Peptone (5 g/L), Dextrose (10 g/L) Information Not Provided
Lilly & Barnett + Ribitol LBR Lilly & Barnett base, Ribitol (10 g/L) Information Not Provided
Lilly & Barnett + Erythritol LBE Lilly & Barnett base, Erythritol (10 g/L) Information Not Provided
Lilly & Barnett + Sorbitol LBS Lilly & Barnett base, Sorbitol (10 g/L) Information Not Provided

Key Findings:

  • Optimal Medium: Beef Peptone Dextrose (BPD) broth was identified as the best medium for this compound production [1].
  • Optimal Harvest Time: Maximum this compound production in BPD was achieved after 18 days of incubation [1].
  • Standard Conditions: Cultures were agitated at 150 rpm at room temperature (20°C) with 12-hour light/dark intervals [1].

Detailed Experimental Protocol

Here is a methodology for the submerged fermentation and metabolite analysis based on the cited research [1] [2].

1. Fungal Strain and Inoculum Preparation

  • Strain: Phoma sp. NG-25 (closely related to Didymella species).
  • Culture Maintenance: Maintain the strain on Potato Dextrose Agar (PDA) plates.
  • Inoculum: Prepare a conidial suspension from the mycelial surface to a final concentration of 1 × 10⁸ conidia/mL [1] [2].

2. Submerged Fermentation Process

  • Medium: Use Beef Peptone Dextrose (BPD) broth.
  • Culture Setup: Inoculate 100 mL of BPD in a 250 mL baffled flask with 1 mL of the conidial suspension.
  • Incubation: Agitate cultures at 150 rpm, at 20°C, under a 12 h/12 h light-dark cycle for 18 days [1].

3. Metabolite Extraction and Analysis

  • Harvesting: After incubation, separate the mycelia from the broth by filtration using sterilized Miracloth or filter paper. For a cell-free filtrate, sequentially filter through 0.45 µm and 0.22 µm membranes [2].
  • Extraction: Extract the cell-free broth with an equivalent volume of ethyl acetate (typically performed twice). Combine the organic phases, dehydrate with anhydrous magnesium sulfate, and concentrate under reduced pressure at 40°C to obtain a crude extract [1] [2].
  • Analysis: The crude extract can be reconstituted in acetone, filtered, and analyzed via HPLC with a C18 column (e.g., YMC-Pack ODS-A). Use a gradient mobile phase of water with 0.1% trifluoroacetic acid (TFA) and methanol with 0.1% TFA. Monitor UV-active metabolites between 200-800 nm [1].

Troubleshooting Common Fermentation Issues

FAQ 1: My this compound yield is low. What can I adjust?

  • Verify Culture Medium: Ensure you are using the optimized BPD medium. Even minor changes in component sources or quality can affect yield.
  • Confirm Harvest Timing: this compound titer peaks at a specific time. Ensure you are harvesting cultures at 18 days and not earlier.
  • Check Inoculum Vitality: Use freshly prepared conidial suspensions from viable, actively growing pre-cultures. Old or inactive inoculum can lead to poor growth and metabolite production.
  • Explore Other Media: While BPD was optimal for one strain, other Phoma species may respond better to different media. Consider testing Potato Dextrose Broth (PDB), which is commonly used for Phoma fermentations [2].

FAQ 2: How can I scale up this compound production?

  • The principles of submerged fermentation in baffled flasks can be translated to bioreactors. Key parameters to control include aeration, agitation, temperature, and pH. The optimal agitation rate found in studies is 150 rpm [1] [2].

FAQ 3: How do I confirm the identity of the extracted compound?

  • HPLC Analysis: Compare the retention time and UV spectrum of your extract peak with a purified this compound standard, if available.
  • Mass Spectrometry (MS): For definitive confirmation, use techniques like LC-MS or HR-MS to determine the molecular mass and fragmentation pattern of the compound.
  • Antifungal Bioassay: A paper disk diffusion assay can confirm biological activity. Culture filtrate or purified this compound should show strong antifungal activity against pathogens like Colletotrichum gloeosporioides [1].

Experimental Workflow and Pathway Diagrams

The following diagrams outline the key experimental workflow and the mode of action of this compound.

G Start Start: Phoma sp. Culture on PDA A Inoculum Preparation (1×10⁸ conidia/mL) Start->A B Submerged Fermentation BPD Broth, 150 rpm, 20°C, 18 days A->B C Harvest & Filtration (Separate mycelia from broth) B->C D Metabolite Extraction (Ethyl acetate, concentrated) C->D E Analysis & Purification (HPLC, Bioassay) D->E End This compound Product E->End

G Cerc This compound PKC1 Inhibits fungal Pkc1 (Protein Kinase C) Cerc->PKC1 Synergy Synergistic Effect with β-1,3-glucan synthase inhibitors Cerc->Synergy CWI Disrupts Cell Wall Integrity Signaling PKC1->CWI Lysis Fungal Cell Lysis (Fungicidal Effect) CWI->Lysis

References

cercosporamide solubility issues DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide Solubility & Stock Solution Preparation

The table below consolidates key data for preparing your stock solutions.

Parameter Details and Values
Molecular Weight 331.28 g/mol [1] [2] [3]
Primary Solvent DMSO [1] [4] [3]
Solubility in DMSO ~3.31 mg/mL (10 mM) [1], or up to 5 mg/mL [4]
Solubility in Other Solvents Chloroform: 1 mg/mL, Ethyl acetate: 1 mg/mL [4]
Recommended Stock Concentration 1-5 mg/mL (3.02 - 15.09 mM) in DMSO [4] [3]
Solution Stability Unstable at -20°C; should be freshly prepared [4].

Step-by-Step Protocol for DMSO Stock Solution

  • Calculate and Weigh: Calculate the mass of this compound needed for your desired stock concentration and volume. Weigh the compound carefully.
  • Dissolve: Transfer the compound to a suitable vial and add the required volume of freshly opened, high-quality, anhydrous DMSO [3].
  • Mix Thoroughly: Vortex or sonicate the mixture with gentle warming if needed to achieve complete dissolution, resulting in a clear solution [3].
  • Aliquot: Once fully dissolved, immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture [3].
  • Store: Store the aliquots at -20°C or -80°C. One supplier notes that a 1 mg/mL solution in DMSO is stable for at least three months at -20°C [4], while another recommends use within one month at -20°C or six months at -80°C [3].

Critical Troubleshooting Guide

Problem: Solution appears cloudy or precipitate forms after storage.

  • Cause: The DMSO stock solution is inherently unstable, and water absorption from the air can cause precipitation [4] [3].
  • Solution: Always use freshly prepared stock solution. Avoid repeated freezing and thawing by using single-use aliquots. Ensure the DMSO container is tightly sealed after use.

Problem: Inconsistent results in biological assays.

  • Cause: Degradation of the stock solution due to age or improper storage can lead to a loss of potency [4] [3].
  • Solution: Prepare a new stock solution from solid compound. Verify your calculations for molarity and dilution.

Problem: Compound does not dissolve fully at the intended concentration.

  • Cause: The maximum solubility may vary slightly between batches.
  • Solution: Prepare a lower concentration stock (e.g., 1 mg/mL instead of 5 mg/mL) [4] [3]. Gently warm the vial in your hand or with a brief, low-temperature water bath while vortexing. Avoid excessive heating.

Experimental Workflow Visualization

The following diagram illustrates the core workflow and critical control points for preparing a stable stock solution.

Start Start Preparation Step1 Use fresh, anhydrous DMSO Start->Step1 Step2 Prepare 1-5 mg/mL solution (Vortex/Sonicate) Step1->Step2 Step3 Immediately aliquot into single-use vials Step2->Step3 Warning1 Solution is unstable Do not store for long term Step2->Warning1 Key Consideration Step4 Store at -20°C or -80°C Step3->Step4 Step5 Use fresh for experiments Step4->Step5 Warning2 Avoid repeated freeze-thaw cycles Step4->Warning2 Key Consideration

References

overcoming cercosporamide instability long-term storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide Storage & Handling Specifications

The table below summarizes the key physical and storage parameters for this compound from supplier data sheets.

Parameter Specification Source / Reference
Molecular Weight 331.28 g/mol [1] [2] [3]
Purity ≥95% - ≥96% (HPLC) [4] [2] [3]
Solid Form Storage -20°C [1] [4] [2]
Solubility Soluble in DMSO (up to 10 mM), chloroform (1 mg/mL), ethyl acetate (1 mg/mL) [1] [4]
Solution Stability in DMSO Unstable; should be freshly prepared. One source notes a 1 mg/mL solution at -20°C is stable for ~3 months. [4]

Recommended Handling & Workflow

Based on the specifications, here is a recommended workflow for handling this compound to maximize stability.

cluster_storage Storage Condition cluster_prep Solution Preparation cluster_use Use & Storage Start Start: this compound Handling A Store solid powder at -20°C Start->A B Weigh powder rapidly to minimize exposure A->B C Dissolve in appropriate solvent (DMSO, Chloroform, Ethyl Acetate) B->C D Use freshly prepared solution for critical experiments C->D E Aliquot and store at -20°C if short-term storage is needed D->E F Note: DMSO solutions are unstable for long-term storage E->F

Frequently Asked Questions

Q1: What is the primary stability concern with this compound? The key concern is the instability of its solutions, particularly in DMSO. While the solid powder is stable at -20°C, prepared solutions degrade over time. One supplier explicitly states that "Solution in DMSO is unstable and thus should be freshly prepared" [4]. For the most reliable experimental results, prepare new stock solutions for each critical experiment.

Q2: Can I make aliquots of a stock solution for later use? The guidance is mixed. While the universal recommendation is to use fresh solutions, one supplier notes that a 1 mg/mL solution in DMSO, stored at -20°C, remains stable for about three months [4]. If you must store an aliquot, it should be for short-term use only. You are advised to validate the stability of stored solutions for your specific application, as degradation could impact results in sensitive assays.

Q3: Why is this compound stored at -20°C? Storing the solid compound at -20°C is a standard practice for preserving the long-term stability of many biochemical compounds. It helps prevent decomposition, maintains the stated purity level (≥96%), and ensures consistent performance in your experiments [1] [2].

Addressing Information Gaps and Further Research

The available information provides a good foundation but lacks detailed stability studies. To build a more comprehensive guide, you could:

  • Consult Primary Literature: The research article cited in the supplier data sheets may contain more nuanced experimental details about handling the compound, even if not focused on stability [5] [3].
  • Contact Suppliers Directly: Reach out to the technical support teams of suppliers like Sigma-Aldrich, Tocris, or Santa Cruz Biotechnology. They can provide batch-specific Certificate of Analysis (CoA) documents and may have unpublished stability data [4] [2] [3].
  • Establish In-House Protocols: Consider conducting your own accelerated stability studies (e.g., using HPLC analysis [4]) to determine the degradation profile of this compound under your specific lab conditions and storage practices.

References

cercosporamide EC50 determination method plant pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Quantified Antifungal Activity of Cercosporamide

The table below summarizes the key EC50 (Effective Concentration for 50% inhibition) values found for this compound against specific plant pathogens, primarily pepper anthracnose fungi.

Pathogen Disease Caused EC50 Value Key Experimental Condition / Assay Type
Colletotrichum gloeosporioides [1] Pepper anthracnose [1] 3.8 µg/mL [1] Not fully detailed in the available excerpt [1]
Colletotrichum scovillei [1] Pepper anthracnose [1] 7.0 µg/mL [1] Not fully detailed in the available excerpt [1]
Taxonomically diverse plant pathogens [1] Various Strong growth inhibition observed [1] Paper disk diffusion assay using culture filtrate [1]

Core Experimental Methodology

The following methodology was used to generate the data in the table above. You can use this as a basis for developing your own standard operating procedure (SOP).

  • Fungal Material and Culture Conditions: The this compound used in the study was produced by the endophytic fungus Phoma sp. NG-25. For optimal production, the fungus was grown in Beef Peptone Dextrose (BPD) broth and agitated at 150 rpm for 18 days at 20°C with 12-hour light/dark intervals [1].
  • Extraction and Filtration: After incubation, the fungal mycelia were harvested by filtration using sterilized Miracloth. The crude metabolites were extracted with acetone, reconstituted, and filtered through a 0.4 µm syringe membrane before analysis and bioassay [1].
  • Antifungal Activity Assessment: The primary screening of antifungal activity was performed using a paper disk diffusion assay. This method involved applying a culture filtrate containing this compound to a paper disk on an agar plate seeded with the target pathogen and measuring the zone of growth inhibition [1]. The specific method for determining the precise EC50 values (e.g., broth microdilution, radial growth inhibition) was not detailed in the available excerpts.

Mechanism of Action: Targeting Fungal PKC

Understanding the molecular target of this compound is crucial for interpreting experimental results and troubleshooting. This compound acts as a highly potent and selective inhibitor of fungal Protein Kinase C (Pkc1) [2].

The diagram below illustrates the signaling pathway and mechanism of action.

G This compound This compound Pkc1 Fungal Pkc1 (Inhibited) This compound->Pkc1 Inhibits MAPKCascade MAPK Cascade (Mkc1 etc.) Pkc1->MAPKCascade Disrupts Signaling CellWallIntegrity Cell Wall Biosynthesis & Integrity MAPKCascade->CellWallIntegrity Regulates CellLysis Cell Lysis & Death CellWallIntegrity->CellLysis Loss Leads to Echinocandin Echinocandin Antifungal GlucanSynthase β-1,3-glucan Synthase (Inhibited) Echinocandin->GlucanSynthase Inhibits GlucanSynthase->CellWallIntegrity Directly Blocks

A key finding is that this compound exhibits synergistic antifungal activity when combined with echinocandin-class drugs (e.g., caspofungin), which inhibit β-1,3-glucan synthase [2]. This combination targets two different components of the same essential pathway, leading to enhanced fungal cell death [2].

Common Experimental Issues & Solutions

While the search results don't provide specific troubleshooting, here are common issues in antifungal experiments based on the mechanism and general microbiological practice.

  • Problem: High Background Growth or Inconsistent EC50 Values.
    • Potential Cause: Inconsistent preparation of the fungal inoculum (e.g., spore concentration, viability).
    • Solution: Standardize the inoculum preparation protocol. Use hemocytometers or spectrophotometers to ensure a consistent starting spore or cell density across all replicates.
  • Problem: No Observed Antifungal Activity.
    • Potential Cause: The solvent used to dissolve this compound (e.g., DMSO, acetone) may be degrading the compound or itself inhibiting fungal growth at high concentrations.
    • Solution: Ensure the solvent concentration is kept constant and below toxic levels (typically <1% v/v) in all assay wells, including negative controls. Verify compound stability under storage and assay conditions.
  • Problem: Weak or No Synergy with Echinocandins.
    • Potential Cause: The specific fungal strain or species may have intrinsic differences in its Pkc1 signaling pathway or cell wall repair mechanisms.
    • Solution: Run a checkerboard microtiter assay to calculate the Fractional Inhibitory Concentration (FIC) index to quantitatively confirm synergy. Use well-characterized control strains for comparison [2].

Key Takeaways for Researchers

  • Potent Lead Compound: this compound is a promising candidate for developing biopesticides, especially against devastating crop diseases like pepper anthracnose [1].
  • Synergistic Potential: Its combination with echinocandin-like compounds presents a powerful strategy to enhance antifungal efficacy and combat resistance [2].
  • Protocol Gap: Current literature confirms activity but lacks detailed, step-by-step EC50 determination protocols that are crucial for reproducible results.

References

reducing cercosporamide cytotoxicity mammalian cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary mechanisms of cercosporamide's cytotoxicity in mammalian cells? this compound is a multi-kinase inhibitor, and its effects on mammalian cells are primarily linked to its inhibition of specific kinases. The main reported targets are:

    • Pim Kinases: It is a potent inhibitor of Pim-1 and Pim-2 kinases, which promote cell survival and proliferation. Inhibiting them can induce apoptosis, particularly in hematological malignancies [1].
    • Mnk Kinases: It inhibits MAPK-interacting kinases (Mnk1/2), which phosphorylate the eukaryotic initiation factor 4E (eIF4E). Blocking this pathway can suppress the synthesis of tumorigenic and anti-apoptotic proteins like Mcl-1 [2].
    • CLK1: Some potent dibenzofuran derivatives of this compound also show nanomolar inhibition of cdc2-like kinase 1 (CLK1) [1].
  • Q2: How can I design a less toxic this compound analog? Research indicates that modifying the core dibenzofuran structure of this compound can lead to compounds with potent efficacy and potentially improved selectivity. Key modifications for structure-activity relationship (SAR) studies include [1]:

    • Core Structure: The 1,3-dihydroxydibenzo[b,d]furan core is crucial for activity.
    • Position 7 (R²): Modulate with hydroxyl or acetyl groups.
    • Position 8 (R³): Modulate with acetyl or other groups.
    • Other Positions: Introduce nitro, amino, fluoro, or trifluoromethyl groups to explore changes in potency and selectivity.
  • Q3: Are there established drug combinations that reduce the effective cytotoxic dose? Yes, a well-documented strategy is to combine this compound with other chemotherapeutic agents, which demonstrates strong synergistic effects. This allows you to achieve the desired anticancer effect while using lower, and potentially less cytotoxic, concentrations of each drug. A prominent example is its combination with cytarabine (Ara-C) in Acute Myeloid Leukemia (AML) models. This combination has been shown to significantly enhance apoptosis in leukemic cells [2].

Troubleshooting Guide: High Cytotoxicity

Problem Possible Cause Suggested Solution & Experiments
High cytotoxicity in target cancer cell lines Non-selective kinase inhibition affecting multiple pathways. Develop combination therapy. Combine with a second drug (e.g., cytarabine for AML) to leverage synergy and lower the required this compound dose [2].
High cytotoxicity in non-target or normal cell lines Lack of selectivity for the intended kinase target. Utilize structural analogs. Test dibenzofuran derivatives, as some show potent kinase inhibition with low micromolar anticancer activity, suggesting a possible therapeutic window [1].
Inconsistent cytotoxicity results Suboptimal cell culture or assay conditions leading to high background cell death. Optimize assay parameters. Adhere to a strict cytotoxicity assay protocol, ensuring correct cell density, gentle pipetting to avoid mechanical damage, and checking for air bubbles in the microplate reader [3].

Experimental Data & Protocols

This compound's Kinase Inhibition Profile

The following table summarizes key kinase targets of this compound and its derivatives, which are directly linked to its cytotoxic mechanisms [1].

Kinase Target Reported IC₅₀ / Potency Associated Cell Line / Model Biological Consequence
Pim-1 Potent inhibitor MV4-11 (AML) Disruption of cell proliferation & survival signals [1].
Pim-2 Potent inhibitor MV4-11 (AML) Disruption of cell proliferation & survival signals [1].
Mnk1/2 Nanomolar inhibitor MV4-11, Lung Cancer, Glioblastoma Blockade of eIF4E phosphorylation, reducing pro-survival protein synthesis [1] [2].
CLK1 Nanomolar IC₅₀ (in derivatives) MV4-11 (AML) Alteration in RNA splicing; contribution to anti-leukemic activity [1].
CaPkc1 (Fungal) 44 nM IC₅₀ Candida albicans Primary antifungal mechanism (for reference) [4].
Cytotoxicity Profiling of a this compound-Derived Compound

This table illustrates the cytotoxicity data for a lead dibenzofuran derivative (compound 44), showing its potency against a leukemia cell line and its kinase profile [1].

Assay Type Target / Cell Line Result (IC₅₀ or GI₅₀) Implication
Kinase Inhibition Pim-1 / Pim-2 Potent inhibitor Confirms primary mechanistic target.
Kinase Inhibition CLK1 Nanomolar range Suggests a multi-targeted mechanism of action.
Cell Viability MV4-11 (AML) Low micromolar range Demonstrates direct anti-cancer potency in a relevant model.
In Vivo Toxicity Galleria mellonella larvae Acute toxicity tested Provides preliminary in vivo toxicity data for the derivative [1].

Key Experimental Workflows

Protocol: Cytotoxicity Assay (Lactate Dehydrogenase - LDH - Release Principle)

This is a general protocol for measuring cytotoxicity based on membrane integrity [3].

Diagram: Cytotoxicity Assay Workflow

CytotoxicityAssay Start Start Experiment Prep 1. Cell Preparation Start->Prep Treat 2. Compound Treatment Prep->Treat SubPrep Seed cells in 96-well plate and incubate Prep->SubPrep Dye 3. Staining Treat->Dye SubTreat Add serial dilutions of This compound and controls Treat->SubTreat Measure 4. Measurement Dye->Measure SubDye Add dye (e.g., LDH substrate) incubate in dark Dye->SubDye Analyze 5. Data Analysis Measure->Analyze SubMeasure Read absorbance with microplate reader Measure->SubMeasure SubAnalyze Calculate % cytotoxicity vs. controls Analyze->SubAnalyze

Solutions and Reagents:

  • Cell Preparation: Assay buffer, assay medium, cell suspension [3].
  • Treatment: Dilution buffer, test compound (this compound), positive control (e.g., lysis buffer), negative control (medium) [3].
  • Staining: Dye solution (e.g., LDH substrate), washing buffer [3].

Procedure:

  • Cell Sample Preparation: Collect, count, and wash your cells. Prepare a cell suspension in assay medium and seed a quantitative amount into the wells of a 96-well plate. Incubate the plate for the appropriate time to allow cell adherence/recovery [3].
  • Compound Treatment: Prepare serial dilutions of this compound. Add equal amounts of each dilution to the test wells. Include positive control (100% cytotoxicity) and negative control (0% cytotoxicity) wells on the same plate. Incubate the plate for the desired treatment period [3].
  • Staining: Following incubation, add an equal amount of the selected dye (e.g., LDH substrate) to each well. Incubate in the dark at room temperature for the prescribed time. Remove the staining solution as per protocol [3].
  • Measurement: Measure the absorbance at the specified wavelength using a microplate reader. Correct for background by subtracting the absorbance of the control wells [3].
  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided with your specific assay kit.

Troubleshooting:

  • Low Absorbance Value: Likely due to low cell density. Repeat the experiment to determine the optimal cell count for your specific cell line [3].
  • High Spontaneous Control Absorbance: Can be caused by high cell density or excessive forceful pipetting during cell seeding. Handle the cell suspension gently and re-optimize cell count [3].
  • High Variability Between Wells: Check for air bubbles in the wells before reading the plate. Pierce any bubbles with a fine syringe needle [3].
Pathway: Mechanism of Synergy with Cytarabine (Ara-C)

The following diagram illustrates how inhibiting Mnk with this compound can enhance the efficacy of cytarabine, a common AML drug, providing a rationale for combination therapy [2].

Diagram: this compound & Cytarabine Synergy in AML

CombinationTherapy AraC Cytarabine (Ara-C) ErkP38 Erk1/2 / p38 (Activated) AraC->ErkP38 Induces Apoptosis_Up Enhanced Apoptosis (Synergy) AraC->Apoptosis_Up + Mnk Mnk (Activated) ErkP38->Mnk Activates eIF4E_P eIF4E (Phosphorylated) Mnk->eIF4E_P Phosphorylates Survival Mcl-1 / Other Pro-survival Proteins eIF4E_P->Survival Enables Synthesis Apoptosis Cell Survival (Resistance) Survival->Apoptosis Cercos This compound (Mnk Inhibitor) Mnk_Inhib Mnk (Inhibited) Cercos->Mnk_Inhib Inhibits eIF4E_Inactive eIF4E (Not Phosphorylated) Mnk_Inhib->eIF4E_Inactive Results in Survival_Down Mcl-1 Synthesis Reduced eIF4E_Inactive->Survival_Down Leads to Survival_Down->Apoptosis_Up Sensitizes Cell to

References

HPLC Troubleshooting Guide for Cercosporamide Purification

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common HPLC problems and their solutions to help you optimize the purification of cercosporamide, a valuable antifungal compound [1] [2] [3].

Problem & Phenomenon Potential Causes Recommended Solutions & Preventive Measures

| Pressure Fluctuations [4] | • Clogged frits, filters, or column • Air bubbles in the system • Blocked tubing or injector ports | • Routinely replace frits and filters [4]Degas solvents using a degasser or ultrasonicator [4] • Prime the system to expel air bubbles and inspect tubing for kinks/blockages [4] | | Baseline Noise [4] | • Contaminated mobile phase • Electrical interference • Dirty or damaged detector flow cell | • Use high-quality, filtered mobile phase (e.g., through a 0.45-micron membrane) [4] • Ensure proper grounding to minimize electrical interference [4] • Clean and properly align the detector flow cell [4] | | Peak Splitting or Tailing [4] | • Column damage or wear • Mismatch between injection solvent and mobile phase • Poor column installation | • Match the injection solvent to the mobile phase composition [4] • Ensure the column is correctly installed and not over-torqued [4] • Replace the column if it is worn or damaged [4] | | Low Recovery or Yield | • Suboptimal HPLC method (e.g., wrong column chemistry) • Sample adsorption to vials or tubing • Instability of this compound in the mobile phase | • Consider using low-adsorption vials and tubing for sensitive analyses • Optimize the mobile phase pH and solvent composition for this compound; Reversed-Phase (C18) columns are typically a good starting point [2] [5] |

To help visualize the logical process of diagnosing these issues, refer to the following troubleshooting workflow:

hplc_troubleshooting Start Start HPLC Troubleshooting Pressure Pressure Abnormal? Start->Pressure PressureHigh Pressure High/Erratic Pressure->PressureHigh Yes PressureOK Pressure Stable Pressure->PressureOK No Baseline Baseline Noisy? BaselineYes Yes Baseline->BaselineYes Yes BaselineNo No Baseline->BaselineNo No Peaks Peak Shape Poor? PeaksYes Yes Peaks->PeaksYes Yes PeaksNo No Peaks->PeaksNo No -> Method OK ClogFix ClogFix PressureHigh->ClogFix Check/Replace: Filters, Frits, Column PressureOK->Baseline MobilePhaseFix MobilePhaseFix BaselineYes->MobilePhaseFix Check: Mobile Phase Purity, Degassing, Detector BaselineNo->Peaks ColumnFix ColumnFix PeaksYes->ColumnFix Check: Column Health, Solvent Match, Sample Load

Optimizing this compound Production for Purification

Efficient purification begins with a high-titer, clean fermentation broth. Recent research with the endophytic fungus Phoma sp. NG-25 (re-identified as closely related to Didymella) provides optimized conditions for producing this compound [2].

Optimal Culture Conditions for Phoma sp. NG-25 [2]:

Parameter Optimal Condition for High this compound Titer
Best Medium Beef Peptone Dextrose (BPD) broth
Average Titer in BPD 77.5 µg/mL
Incubation Time 18 days
Agitation 150 rpm
Temperature 20 °C (Room Temperature)
Light Cycle 12 h light / 12 h dark

Sample Preparation Workflow for HPLC Analysis [2]: The diagram below outlines the sample preparation steps from culture to injection, which is critical for obtaining a clean sample for HPLC purification.

sample_prep Culture Culture Fungus in BPD Medium (18 days, 20°C, 150 rpm) Harvest Harvest Mycelia by Filtration Culture->Harvest Extract Extract with Acetone Harvest->Extract Reconstitute Reconstitute Crude Extract Extract->Reconstitute Filter Filter through 0.4 µm Membrane Reconstitute->Filter HPLC HPLC Analysis/Purification Filter->HPLC

Key Experimental Protocols

Here are the specific methodologies used in recent studies for producing and analyzing this compound.

1. Fungal Culture and Metabolite Extraction [2]

  • Inoculum: Mycelial agar blocks (2-3 mm) from a Phoma sp. NG-25 culture.
  • Culture Conditions: Inoculate into 30 mL of Beef Peptone Dextrose (BPD) broth in a 100 mL baffled flask.
  • Incubation: Agitate at 150 rpm at 20°C with a 12 h light/dark cycle for 18 days.
  • Harvesting & Extraction: Filter the culture through Miracloth to separate mycelia. The mycelia are then extracted with 30 mL of acetone. The crude extract is concentrated and reconstituted in 300 µL of acetone before being filtered through a 0.4 µm syringe filter for HPLC analysis [2].

2. HPLC Analysis Conditions [2]

  • Column: YMC-Pack ODS-A column (150 × 4.6 mm, 5 µm particle size, 12 nm pore diameter).
  • Temperature: 40 °C.
  • Mobile Phase:
    • Pump A: Distilled water / Trifluoroacetic acid (99.9:0.1, v/v).
    • Pump B: Methanol / Trifluoroacetic acid (99.9:0.1, v/v).
  • Detection: Diode array UV detector, scanning from 200 to 800 nm.
  • Gradient: A gradient program is used, though the specific details are not listed in the provided excerpt. A standard reversed-phase gradient (e.g., starting from 30% B to 100% B over 20-30 minutes) is a typical starting point for method development.

Additional FAQs for Researchers

Q1: What is the molecular target of this compound, and why is it significant? this compound is a highly selective and potent inhibitor of fungal Pkc1 kinase [1] [3]. This protein kinase is essential for cell wall integrity in fungi, making it an excellent target for broad-spectrum antifungal development. Furthermore, this compound shows synergistic antifungal activity when combined with echinocandin drugs (which inhibit β-1,3-glucan synthase), pointing to a potential powerful combination therapy [1] [3].

Q2: From which fungi can this compound be produced? While first isolated from the plant pathogen Cercosporidium henningsii, this compound is also produced by various other fungi, including endophytic Phoma and Cadophora species, and saprobic fungi from the genera Lachnum and Pseudaegerita [6] [2].

References

Cercosporamide's Mechanism of Action & Known Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide is a broad-spectrum antifungal natural product that functions as a highly selective and potent inhibitor of fungal Pkc1 (Protein Kinase C-like 1) [1] [2]. The Pkc1-mediated cell wall integrity pathway is highly conserved in fungi and is essential for growth; inhibition leads to cell autolysis [1]. This primary mechanism is key to understanding its antifungal activity and potential resistance pathways.

The table below summarizes key interactions and observed effects that are crucial for experimental design and interpretation.

Aspect Observed Effect / Interaction Relevant Pathogens / Systems Experimental Notes
Synergy Highly synergistic with echinocandins (β-1,3-glucan synthase inhibitors) [1] Candida albicans, Aspergillus fumigatus Targets two different key components of the cell wall biosynthesis pathway [1].
Suppression This compound hypersensitivity can be suppressed under high-osmotic growth conditions [1] Saccharomyces cerevisiae High osmolarity compensates for cell wall defects.
Spectrum of Activity Ineffective against some Candida spp. (e.g., C. albicans, C. glabrata, C. krusei); effective against others (e.g., C. tropicalis, C. auris) and Cryptococcus spp. [2] Various pathogenic yeasts See Table 2 for detailed MIC/MFC data. Intrinsic resistance is observed in some species.
Other Biological Activities Also identified as an inhibitor of BMP receptors in zebrafish and human cell models [3] Non-fungal eukaryotic systems Important for considering selectivity in whole-organism or complex cell-based assays.

Antifungal Susceptibility Data (MIC & MFC)

Recent research provides quantitative data on this compound's efficacy against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, which are critical for benchmarking your experimental results.

Table: In vitro Antifungal Activity of this compound against Pathogenic Fungi [2]

Fungal Strain MIC (μg/mL) MFC (μg/mL) Notes
Candida tropicalis (ATCC 200956) 15.6 15.6 Most susceptible species; strain is resistant to AMB, VCZ, FLC [2].
Candida auris (CBS 10913) 125 >1000 -
Candida auris (CBS 12766) 500 500 -
Candida pseudohaemulonii (CBS 10004) 125 >1000 -
Candida duobushaemulonii (CBS 7799) 125 250 -
Candida parapsilosis (ATCC 22019) 250 250 -
Cryptococcus neoformans (H99) 125 250 -
Cryptococcus gattii (ATCC 56990) 250 500 -
Candida albicans (SC5314) >1000 >1000 Not inhibited within tested range [2].
Candida glabrata (ATCC 2001) >1000 >1000 Not inhibited within tested range [2].
Candida krusei (ATCC 6258) >1000 >1000 Not inhibited within tested range [2].

Experimental Protocols & Troubleshooting Guides

FAQ 1: How can I test for this compound synergy with other antifungals in my lab?

The checkerboard microtiter plate assay is the standard method to evaluate synergy between this compound and other antifungals, such as echinocandins [1].

  • Detailed Methodology:
    • Plate Setup: Prepare a two-dimensional dilution series in a 96-well microtiter plate. Dilute this compound along one axis and the second antifungal drug (e.g., caspofungin) along the other.
    • Inoculation: Add a standardized fungal inoculum to each well.
    • Incubation & Reading: Incubate the plates at the appropriate temperature and determine the MIC for each drug alone and in combination. The MIC endpoint is defined as the lowest concentration that inhibits a certain percentage of growth (e.g., 50% or 90% inhibition) [1] [2].
    • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination and the FIC index [1].
      • FIC of drug A = (MIC of A in combination) / (MIC of A alone)
      • FIC of drug B = (MIC of B in combination) / (MIC of B alone)
      • FIC Index = FIC-A + FIC-B
  • Interpretation Guide:
    • Synergy: FIC Index ≤ 0.5
    • Additivity: 0.5 < FIC Index ≤ 1.0
    • Indifference: 1.0 < FIC Index ≤ 4.0
    • Antagonism: FIC Index > 4.0
FAQ 2: What could cause a lack of antifungal activity in my this compound assays?

Several factors could explain a lack of activity, ranging from intrinsic resistance to experimental conditions.

  • Troubleshooting Guide:
    • Intrinsic Resistance of Test Strain: Confirm that your fungal species is susceptible to this compound. As shown in Table 2, species like C. albicans, C. glabrata, and C. krusei show high intrinsic resistance [2].
    • Inadequate Solubilization: this compound may require specific handling. One protocol solubilizes it in a 0.1 M NaOH solution, followed by pH correction to neutral (pH 7.0) with 1 M HCl, and final concentration adjustment with sterile distilled water [2].
    • Incorrect Osmotic Conditions: The activity of this compound is influenced by the environment. If your growth medium has a high osmotic strength, it might suppress the compound's effect, as a functional cell wall is less critical under these conditions [1].
    • Check Pkc1 Pathway Integrity: The primary target of this compound is Pkc1. Mutations in the Pkc1 pathway components (e.g., Bck1, Mkk2, Mkc1) could potentially confer resistance or alter susceptibility [4] [5].

This compound & Fungal Stress Response Pathways

Understanding the interconnected signaling networks helps explain how fungi survive stress and may overcome drug treatments. This compound's target, Pkc1, is a central node in this circuitry.

The diagram below illustrates the relationship between the Pkc1 pathway, calcineurin, and Hsp90 in Candida albicans, which contributes to stress response and drug resistance.

G CellMembraneStress Cell Membrane Stress (e.g., Azoles) Hsp90 Hsp90 CellMembraneStress->Hsp90 CellWallStress Cell Wall Stress (e.g., Echinocandins) Pkc1 Pkc1 CellWallStress->Pkc1 MAPKCascade MAPK Cascade (Bck1 -> Mkk2 -> Mkc1) Pkc1->MAPKCascade Calcineurin Calcineurin Pkc1->Calcineurin S. cerevisiae Survival Stress Survival & Drug Resistance MAPKCascade->Survival Hsp90->MAPKCascade stabilizes Mkc1 Hsp90->Calcineurin stabilizes Calcineurin->Survival This compound This compound This compound->Pkc1 inhibits

This diagram clarifies complex relationships from mechanistic studies [4] [5]. Inhibition of Pkc1 by this compound disrupts a key survival pathway. Note that while in S. cerevisiae Pkc1 signaling is required for calcineurin activation, they operate independently in C. albicans [5]. The chaperone Hsp90 stabilizes both calcineurin and the terminal MAPK, Mkc1, forming a robust network that supports resistance to multiple drug classes [4] [5].

References

Cercosporamide Combination Therapy Strategies at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key combination partners and their applications for cercosporamide based on preclinical evidence.

Therapeutic Area Combination Partner Mechanism of Partner Observed Effect Experimental Model
Antifungal Therapy [1] [2] Echinocandin (e.g., analog) Inhibits β-1,3-glucan synthase Highly synergistic; effective combination therapy Candida albicans, Aspergillus fumigatus
Acute Myeloid Leukemia (AML) [3] Cytarabine (Ara-C) Antimetabolite chemotherapy Enhanced antileukemic effects in vitro and in vivo AML cell lines (U937, MM6), primary patient cells, MV4-11 xenograft mouse model
Acute Myeloid Leukemia (AML) [3] mTOR inhibitor (e.g., Rapamycin) Inhibits mTOR complex 1 Enhanced suppressive effects on primitive leukemic progenitors (CFU-L) AML cell lines, primary patient cells
Renal Cell Carcinoma (RCC) [4] Sunitinib (antiangiogenic TKI) Inhibits VEGFR tyrosine kinase Enhanced efficacy; greater suppression of proliferation and migration RCC cell lines (786-O, Caki-1), human kidney tumor endothelial cells
Renal Cell Carcinoma (RCC) [4] Temsirolimus (mTOR inhibitor) Inhibits mTOR Enhanced efficacy; greater induction of apoptosis and antiangiogenic effects RCC cell lines (786-O, Caki-1), human kidney tumor endothelial cells

Detailed Experimental Protocols

Below are methodologies for key experiments from the search results that you can adapt for protocol optimization.

Assessing Antifungal Synergy with Echinocandins

This protocol is used to demonstrate the synergistic effect between this compound and an echinocandin against fungal pathogens [1].

  • Method: Checkerboard microtiter plate assay.
  • Key Steps:
    • Prepare a microtiter plate with serial dilutions of this compound along one axis and serial dilutions of the echinocandin along the other.
    • Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans).
    • Incubate the plate at an appropriate temperature (e.g., 35°C for 24-48 hours).
    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that prevents visible growth.
    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination.
      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
      • FIC of Echinocandin = (MIC of Echinocandin in combination) / (MIC of Echinocandin alone)
    • Calculate the FIC Index: FIC of this compound + FIC of Echinocandin.
  • Interpretation: An FIC Index of ≤0.5 is considered synergistic, indicating a strongly enhanced effect [1].
In Vivo Anticancer Efficacy in a Xenograft Model

This protocol describes how to evaluate the combination of this compound and cytarabine in a mouse model of AML [3].

  • Model Generation:
    • Implant MV4-11 human AML cells subcutaneously into immunodeficient mice (e.g., (5 \times 10^6) cells/mouse).
    • Allow tumors to establish until the group mean volume reaches approximately 100 mm³.
  • Treatment Regimen:
    • Randomize mice into treatment groups:
      • Vehicle control
      • This compound alone: 10 mg/kg (orally, twice daily) or 20 mg/kg (orally, once daily)
      • Cytarabine (Ara-C) alone: 20 mg/kg (intraperitoneally, once daily)
      • Combination: this compound (10 mg/kg, twice daily) + Cytarabine (20 mg/kg, once daily)
    • Treat mice for the duration of the study (e.g., 2-3 weeks).
  • Endpoint Analysis:
    • Monitor tumor volume regularly using caliper measurements.
    • For molecular analysis, collect tumor lysates 2 hours after dosing and perform Western blotting to confirm target engagement (e.g., reduced phosphorylation of eIF4E at Ser209) [3].

This compound's Mechanisms and Pathways

This compound's efficacy in combinations stems from its ability to target specific kinases. The diagram below illustrates its two primary mechanisms of action in different therapeutic contexts.

G cluster_antifungal Antifungal Action cluster_anticancer Anticancer Action This compound This compound Pkc1 Pkc1 Kinase (Inhibition) This compound->Pkc1 MNK MNK1/2 Kinases (Inhibition) This compound->MNK CellWallPathway Cell Wall Integrity Signaling Pathway Pkc1->CellWallPathway Disrupts FungalCellLysis Fungal Cell Lysis & Death CellWallPathway->FungalCellLysis Leads to eIF4E eIF4E Phosphorylation (Reduction) MNK->eIF4E Blocks OncogenicTranslation Oncogenic Protein Synthesis (e.g., VEGF, Cyclin D) eIF4E->OncogenicTranslation Suppresses TumorSuppression Suppressed Tumor Growth & Enhanced Chemo-Sensitivity OncogenicTranslation->TumorSuppression Results in

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? this compound is a multi-kinase inhibitor. Its two most documented targets are:

  • Fungal Pkc1 Kinase: This explains its potent, broad-spectrum antifungal activity by disrupting cell wall integrity [1] [2].
  • Human MNK1/2 Kinases: This underpins its anticancer and chemosensitization properties by inhibiting the phosphorylation of eIF4E, a key factor in oncogenic protein translation [4] [3] [5].

Q2: How should I dissolve and store this compound for in vitro experiments? While the searched literature does not specify a solvent, common practice for such compounds is to dissolve this compound in DMSO to create a stock solution (e.g., 10-100 mM). This stock should be aliquoted and stored at -20°C or -80°C. For cell-based assays, ensure the final DMSO concentration is low enough to avoid cytotoxicity (typically <0.1%).

Q3: We are not seeing synergy in our AML cell models. What could be wrong? Consider these troubleshooting steps:

  • Verify Target Engagement: Use Western blot to confirm that this compound is effectively reducing phospho-eIF4E (Ser209) levels in your specific cell lines [3].
  • Optimize Dosing and Scheduling: The synergistic effect may depend on the order of drug administration or the specific ratio of drug concentrations. Test different schedules (e.g., pre-treatment with this compound vs. concurrent treatment).
  • Check Cell Line Characteristics: The genetic background of the AML cell line can influence response. Ensure your models are relevant (e.g., MV4-11 for FLT3-ITD mutations) [6] [3].

References

troubleshooting cercosporamide kinase inhibition specificity issues

Author: Smolecule Technical Support Team. Date: February 2026

Known Kinase Targets of Cercosporamide

Understanding this compound's primary known targets is the first step in troubleshooting specificity issues. The table below summarizes its key inhibitory activities.

Target Reported IC₅₀ / Potency Primary Context / Assay System Key Cellular Readout
BMPR type I (ALK2, etc.) Potent inhibitor [1] Zebrafish embryo phenotypic screen; mammalian cell-based assays [1] Inhibition of BMP-induced SMAD1/5 phosphorylation; rescue of constitutively active Alk2 effects in zebrafish [1]
Mnk1 / Mnk2 IC₅₀: 116 nM (Mnk1), 11 nM (Mnk2) [2] AML cell lines; HCC cell lines; xenograft models [3] [4] Suppression of eIF4E phosphorylation at Ser209 [3] [4]
JAK3 Potent inhibitor (specific activity not detailed in search results) [2] Kinase panel screening [2] Information missing from search results
Fungal Pkc1 Potent and selective inhibitor [5] Candida albicans Pkc1-based HTS; fungal growth assays [5] Antifungal activity; synergistic with echinocandins [5]

This multi-target profile means that observed phenotypic changes in your experiments could stem from the inhibition of several different pathways.

Signaling Pathways and Experimental Interpretation

This compound can simultaneously influence several critical signaling pathways. The diagram below illustrates the key pathways it modulates and how they can be interrogated experimentally.

G cluster_targets This compound Kinase Targets cluster_pathways Affected Signaling Pathways cluster_readouts Key Experimental Readouts This compound This compound BMPR BMPR Type I (ALK2, ALK3, ALK6) This compound->BMPR Mnk Mnk1 / Mnk2 This compound->Mnk JAK3 JAK3 This compound->JAK3 Pkc1 Fungal Pkc1 This compound->Pkc1 BMP_Signaling BMP/SMAD Signaling BMPR->BMP_Signaling eIF4E_Phos eIF4E Phosphorylation (Ser209) Mnk->eIF4E_Phos JAK3_Signaling JAK-STAT Signaling JAK3->JAK3_Signaling Cell_Wall_Synth Fungal Cell Wall Synthesis Pkc1->Cell_Wall_Synth SMAD_Phos SMAD1/5/8 Phosphorylation BMP_Signaling->SMAD_Phos Zebra_Pheno Zebrafish Phenotype (Loss of ventral fin) SMAD_Phos->Zebra_Pheno ID1_Reporter BMP Reporter Assay (e.g., ID1 response) SMAD_Phos->ID1_Reporter CFU_L Anti-leukemic effects (CFU-L suppression) eIF4E_Phos->CFU_L HCC_Assays HCC Growth/Apoptosis Assays eIF4E_Phos->HCC_Assays Anti_Fungal Antifungal Activity Cell_Wall_Synth->Anti_Fungal

To determine which pathway is being primarily affected in your experiment, you should measure the specific downstream molecular events outlined in the diagram.

Troubleshooting Guide and Experimental Design

The following workflow provides a systematic approach to diagnose the source of your experimental results when using this compound.

G Start Observed Phenotype with this compound Q1 Is p-eIF4E (Ser209) suppressed? Start->Q1 Q2 Is SMAD1/5/8 phosphorylation inhibited? Q1->Q2 No A1 Effect likely mediated by Mnk/eIF4E inhibition Q1->A1 Yes Q3 Working in a fungal system? Q2->Q3 No A2 Effect likely mediated by BMPR inhibition Q2->A2 Yes Q4 Is phenotype rescued under high-osmotic conditions? Q3->Q4 No A3 Effect likely mediated by Pkc1 inhibition Q3->A3 Yes Q4->A3 Yes A4 Phenotype is non-specific or off-target Q4->A4 No

Key Methodologies for Verification
  • Verifying BMP Pathway Inhibition: Use a BMP/SMAD-dependent transcriptional reporter (e.g., ID1 response elements) [1]. In mammalian cells, perform western blotting to detect reductions in BMP-induced SMAD1/5 phosphorylation [1].
  • Verifying Mnk/eIF4E Pathway Inhibition: Use western blot analysis with antibodies specific for eIF4E phosphorylated at Ser209 to confirm target engagement [3] [4].
  • Contextual Controls: In fungal systems, a key control is to test if the antifungal effect of this compound is suppressed under high-osmotic growth conditions (e.g., with sorbitol), which would confirm that the effect is mediated through the Pkc1 cell wall integrity pathway [5].

Key Recommendations for Specific Experiments

  • Use Multiple Assays: Relying on a single readout is insufficient. Combine phenotypic observation with direct measurement of pathway-specific phosphorylation events or reporter assays.
  • Employ Combination Experiments: As demonstrated in leukemia and hepatocellular carcinoma research, the effects of this compound are often enhanced in combination with other agents [3] [4]. If your observed effect is potentiated by a known partner drug, it can help confirm the pathway involved.
  • Consider Structural Derivatives: If specificity for one pathway is absolutely required, consider using dibenzofuran derivatives of this compound, which have been developed to exhibit different kinase inhibition profiles [6].

References

cercosporamide vs chemical fungicides anthracnose control efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide vs. Chemical Fungicides: Efficacy Data

The table below summarizes the available quantitative data on the efficacy of this compound and various chemical fungicide classes against anthracnose pathogens.

Treatment / Fungicide Class Specific Agent Experimental Context Efficacy Metric Key Findings
This compound This compound In vitro vs. Colletotrichum gloeosporioides & C. scovillei (pepper) EC₅₀: 3.8 and 7.0 µg/mL [1] Strong, direct antifungal activity [1].
This compound + Echinocandin This compound & Echinocandin In vitro vs. Candida albicans Synergistic effect (FIC Index) [2] Highly synergistic, enhances cell wall disruption [2].
Strobilurins (QoI) Azoxystrobin Field/Post-harvest Estimated 90-95% control [3] Broad-spectrum, preventive use [3].
Trifloxystrobin Field/Post-harvest Estimated 88-93% control [3]
Pyraclostrobin Field/Post-harvest Estimated 91-95% control [3]
Triazoles (DMI) Propiconazole Field/Post-harvest Estimated 85-92% control [3] Curative & preventive, medium resistance risk [3].
SDHI Fluopyram Field/Post-harvest Estimated 85-90% control [3]
Fluxapyroxad Field/Post-harvest Estimated 88-91% control [3]
Combination Fungicides Natura + Thiram Field trial vs. Sorghum anthracnose Grain Yield: 4614.6 kg/ha [4] Most effective and profitable in field conditions [4].
Yield Loss Mitigation: 61.8% [4]

Detailed Experimental Protocols

For researchers to evaluate and replicate these findings, here are the methodologies from key studies:

  • This compound Production & In-Vitro Antifungal Assay: Phoma sp. NG-25 was cultured in Beef Peptone Dextrose broth, agitated for 18 days [1]. The culture filtrate was extracted with acetone and this compound content was quantified via HPLC [1]. Antifungal activity was tested using a paper disk diffusion assay against plant pathogens, and EC₅₀ values were determined for specific Colletotrichum species [1].
  • Sorghum Anthracnose Field Trial: A randomized complete block design with three replications was used in hotspot regions [4]. Fungicides were applied as seed dressings, foliar sprays, or combinations. Disease severity was recorded using a 1-9 scale, converted to a Percent Severity Index, and the Area Under the Disease Progress Curve was calculated [4]. Yield and thousand seed weight were measured at harvest [4].

Mechanisms of Action

This compound and conventional fungicides work through distinct pathways, which are visualized in the diagram below. This compound's targeted mechanism is a key differentiator.

G cluster_0 This compound Mode of Action cluster_1 Conventional Fungicide Modes of Action Cerc This compound Pkc1 Fungal Pkc1 Kinase Cerc->Pkc1 Inhibits CWS Cell Wall Integrity Signaling Pathway Pkc1->CWS Disrupts Lysis Fungal Cell Lysis CWS->Lysis Synergy Synergistic Effect CWS->Synergy Echo Echinocandin GS β-1,3-Glucan Synthase Echo->GS Inhibits GS->Lysis GS->Synergy Conv Conventional Fungicides Strob Strobilurins (QoI) Conv->Strob Triaz Triazoles (DMI) Conv->Triaz SDHI SDHI Fungicides Conv->SDHI Mito Mitochondrial Respiration Strob->Mito Inhibits Mito->Lysis Memb Cell Membrane Synthesis (Ergosterol) Triaz->Memb Disrupts Memb->Lysis Resp Fungal Respiratory Chain SDHI->Resp Inhibits Resp->Lysis

Key Insights for Research and Development

  • This compound's Niche: Its greatest potential lies in its synergistic relationship with echinocandin-class fungicides [2]. This combination attacks the fungal cell wall through two distinct points, potentially leading to more potent and resilient treatment strategies, especially against resistant strains.
  • Advantage of Targeted Action: As a specific protein kinase inhibitor, this compound represents a modern approach to antifungal development [2]. This targeted mechanism may lead to a better safety profile and lower environmental impact compared to broad-spectrum fungicides.
  • The Resistance Challenge: A major driver for developing new antifungals like this compound is the growing issue of resistance to conventional fungicides, such as benzimidazoles and QoIs (strobilurins), in Colletotrichum populations [5]. Integrating new modes of action is crucial for sustainable disease management.

Conclusion and Research Outlook

For development, the most promising path is as a synergistic agent combined with other cell wall biosynthesis inhibitors or as a targeted therapeutic where its specific mechanism is advantageous. Further research is needed to determine its efficacy in field trials across different crops and its potential for managing fungicide-resistant anthracnose strains.

References

cercosporamide selectivity profile kinase panel screening

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Assays

The primary data on cercosporamide's activity comes from well-established biochemical and cellular assays.

1. Kinase Activity Inhibition Assays

  • Purpose: To measure the direct inhibition of kinase enzyme activity.
  • Typical Protocol: A radiometric protein kinase assay (e.g., the 33PanQinase Activity Assay) is often used. In this assay, the kinase is incubated with its substrate and [γ-³³P]-ATP. The transfer of the radioactive phosphate to the substrate is measured, and the reduction in this signal in the presence of this compound indicates inhibition [1]. Results are expressed as an IC₅₀ value.

2. Cell-Based Target Engagement

  • Purpose: To confirm that this compound engages its target in a live-cell context.
  • Key Readout: Suppression of eIF4E Phosphorylation at Ser209. This is the canonical downstream marker of Mnk1/2 kinase activity [2] [3] [4].
  • Typical Protocol (Western Blot):
    • Treat cancer cell lines (e.g., AML line U937, hepatocellular carcinoma HepG2) with varying doses of this compound for a set time (e.g., 2-24 hours).
    • Lyse cells and separate proteins via gel electrophoresis.
    • Transfer proteins to a membrane and probe with a specific antibody against phosphorylated eIF4E (Ser209).
    • Strip and re-probe the membrane with an antibody against total eIF4E to confirm equal loading. A dose-dependent decrease in the p-eIF4E signal confirms on-target activity [2] [3].

3. Antifungal Activity Assessment

  • Purpose: To evaluate the functional consequence of inhibiting fungal Pkc1.
  • Typical Protocol: The Minimum Inhibitory Concentration (MIC) is determined against fungal pathogens like Candida albicans. This is often done using broth microdilution methods according to established guidelines [5]. Synergy with other antifungals (e.g., echinocandins) can be tested using a checkerboard microtiter assay [5].

Mechanism of Action and Signaling Pathways

This compound's biological effects are mediated through its action on two distinct pathways, depending on the biological context.

The diagram below illustrates the two primary mechanisms of action of this compound.

G cluster_fungal Fungal Antifungal Mechanism cluster_cancer Human Anticancer Mechanism Pkc1 Pkc1 CellWallPathway Cell Wall Integrity & Biosynthesis Pkc1->CellWallPathway Cercosporamide1 This compound Cercosporamide1->Pkc1 Inhibits FungalLysis Fungal Cell Lysis CellWallPathway->FungalLysis Disrupted MNK1_2 MNK1/2 Kinases eIF4E_P p-eIF4E (Ser209) (Active) MNK1_2->eIF4E_P Phosphorylates Cercosporamide2 This compound Cercosporamide2->MNK1_2 Inhibits eIF4E eIF4E (Inactive) eIF4E->eIF4E_P Activation OncogenicTranslation Translation of Oncogenic Proteins (e.g., VEGF, Cyclin D1) eIF4E_P->OncogenicTranslation

Comparative Selectivity and Research Considerations

When comparing this compound to other experimental inhibitors, its profile is characterized by high potency but limited selectivity.

Feature This compound More Selective Inhibitors (e.g., from [6] [1])
Selectivity Low: Potently inhibits Mnk1/2, JAK3, and fungal Pkc1 [7]. High: Designed for mono- or dual-specific Mnk1/2 inhibition to minimize off-target effects [6] [1].
Key Advantage Tool for Pathway Validation: Useful for initial, potent blockade of the Mnk/eIF4E axis and for studying dual antifungal/anticancer action. Tool for Target Deconvolution: Essential for attributing phenotypic effects specifically to Mnk1 or Mnk2 inhibition, reducing interpretational complexity [6].
Research Use Best for proof-of-concept studies on the Mnk pathway and for research exploring its polypharmacology. Critical for detailed mechanistic studies on individual Mnk isoforms and for developing clinical candidates with potentially better safety profiles.

This compound is a powerful tool for researchers, but its activity across multiple kinases is a critical consideration for interpreting experimental results.

References

cercosporamide EC50 values Colletotrichum species comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Activity of Cercosporamide

The table below summarizes the experimentally determined EC50 values of this compound against two Colletotrichum species, as reported in a 2024 study [1].

Colletotrichum Species Host Plant/Disease EC50 (µg/mL)
C. gloeosporioides Pepper anthracnose 3.8 µg/mL
C. scovillei Pepper anthracnose 7.0 µg/mL

This data demonstrates that This compound exhibits strong antifungal activity, particularly against C. gloeosporioides [1].

Experimental Methodology

The 2024 study employed standard and reproducible protocols to generate this data [1]:

  • Fungal Material and Culture: The Colletotrichum test pathogens were cultivated on potato dextrose agar (PDA).
  • This compound Production: The compound was produced by fermenting the endophytic fungus Phoma sp. NG-25 in Beef Peptone Dextrose (BPD) broth for 18 days at 20°C with agitation. The culture filtrate was then extracted with acetone.
  • Antifungal Activity Assay: The inhibitory activity of this compound was evaluated using a poisoned food technique.
    • This compound was mixed with molten PDA to create a medium with the final desired concentration.
    • Mycelial plugs from the actively growing margins of the test pathogen colonies were transferred to the amended PDA plates.
    • The linear growth of the pathogen was measured after incubation.
    • The EC50 values (the effective concentration that inhibits growth by 50%) were calculated by subjecting the growth inhibition data to probit analysis.

Mechanism of Action

This compound is a polyketide-derived fungal metabolite. Its primary molecular target is believed to be Protein Kinase C (PKC) [1]. In fungi, PKC is a crucial regulator of cell wall integrity through a conserved MAP kinase signaling pathway. Inhibition of PKC activity by this compound disrupts this process, ultimately proving detrimental to fungal cell survival [1].

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antifungal effect:

G This compound This compound PKC Fungal Protein Kinase C (PKC) This compound->PKC Inhibits MAPK MAP Kinase Pathway PKC->MAPK Regulates Process Cell Wall Biosynthesis & Integrity MAPK->Process Controls Survival Fungal Cell Survival Process->Survival Maintains

Research Implications and Data Gaps

  • This compound as a Promising Lead: The potent activity against Colletotrichum pathogens, combined with its known synergistic action with echinocandin-class drugs, positions this compound as an excellent candidate for developing new antifungal agents, both in agriculture and medicine [1].
  • Addressing Fungicide Resistance: With resistance to common fungicides increasingly reported in Colletotrichum species, novel mode-of-action compounds like this compound are urgently needed [1].
  • Acknowledging the Data Gap: The available data, while robust, is limited to two species. A comprehensive comparison guide would require data from many more species and other fungicides, which is not currently published in a single study.

To further your research, you might find these approaches helpful:

  • Explore Synergistic Effects: The search results note that this compound acts synergistically with echinocandin-class compounds [1]. Investigating its interaction with other fungicides could be a fruitful research direction.
  • Consult Fungicide Sensitivity Studies: While they don't cover this compound, other studies screen baseline sensitivity of Colletotrichum species to various commercial fungicides (e.g., benzovindiflupyr, fludioxonil, mefentrifluconazole) [2] [3] [4], which can provide useful context for standard efficacy levels.

References

cercosporamide derivatives structure-activity relationship study

Author: Smolecule Technical Support Team. Date: February 2026

Structural Rationale and Key Derivatives

Cercosporamide is a natural product that serves as a lead structure for developing new kinase inhibitors. The table below summarizes the core structural features of this compound and the key modifications made in recent studies to develop new active compounds [1] [2].

Structural Feature (Position) Role in this compound Common Modifications in Derivatives Impact on Activity
Phenol Groups (1 & 3) Potential for hydrogen bonding with kinase ATP-binding site [1]. Methylation (to methoxy groups) [1]. Used to probe the importance of hydrogen-bonding capability; generally decreases activity [1].
Carboxamide Group (4) Important for binding affinity [1]. Various alterations to the amide side chain [1]. Critical for maintaining potency; specific groups can modulate potency and selectivity [1].
Hydroxyl Group (7) Could promote binding to the kinase [1]. Acetylation or removal [1]. Used in Structure-Activity Relationship (SAR) studies to determine importance [1].
Acetyl Group (8) Could promote binding to the kinase [1]. Modification or removal [1]. Used in SAR studies to determine importance [1].
Core Dibenzo[b,d]furan Basic scaffold [1]. Simplification from the complex this compound structure [1]. Retains and can enhance inhibitory activity against Pim and CLK1 kinases [1].

A 2021 study designed a series of simplified dibenzo[b,d]furan derivatives, maintaining the 1,3-dihydroxy and 4-carboxamide groups as crucial for activity while modifying other positions (R2, R3) to explore the structure-activity relationship [1]. Among these, compound 44 emerged as a lead candidate [1].

Comparative Biological Activity Data

The following table summarizes the key experimental data for lead derivative compound 44 compared to the original this compound structure [1].

| Compound | Enzyme Inhibition IC₅₀ (nM) | Cellular Antiproliferative Activity GI₅₀ (μM) | | :--- | :--- | :--- | | | Pim-1 | Pim-2 | CLK1 | MV4-11 (AML) | A549 (NSCLC) | | This compound | Not Primary Focus | Not Primary Focus | Not Primary Focus | Not Reported in Context | Not Reported in Context | | Derivative 44 | 60 nM | 90 nM | 40 nM | 1.7 μM | 7.1 μM |

Key Advantages of Derivative 44:

  • Dual Kinase Inhibition: Potently inhibits both Pim kinases and CLK1, which can be advantageous for overcoming cancer cell resistance [1].
  • Targeted Anticancer Potency: Shows low micromolar potency against the MV4-11 leukemia cell line, which expresses high levels of the Pim kinase targets [1].
  • In Vivo Safety Profile: Demonstrated a good safety profile in acute toxicity testing using Galleria mellonella larvae, indicating a wider therapeutic window [1].

Experimental Protocols for Key Assays

The data presented in the comparison tables were generated using standard and validated experimental protocols.

1. Kinase Inhibition Assay [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against purified kinase enzymes.
  • Methodology: A radiometric assay was used, measuring the transfer of the ³³P-phosphate from [γ-³³P]-ATP to a specific substrate peptide. The reaction was carried out in a buffer optimized for each kinase. The inhibition data was fitted to a sigmoidal dose-response curve to calculate the IC₅₀ values.

2. Cell-based Antiproliferative Assay (MTS Assay) [1]

  • Purpose: To evaluate the compound's ability to inhibit the growth of cancer cell lines in culture, reported as the GI₅₀ (concentration for 50% growth inhibition).
  • Methodology: Cells were seeded in 96-well plates and treated with a range of concentrations of the test compound. After a set incubation period, the cell viability was measured by adding MTS tetrazolium compound. Metabolically active cells reduce MTS into a colored formazan product, the absorbance of which is measured. The GI₅₀ is calculated from the dose-response curve.

Synthetic Pathways for Derivatives

The synthesis of dibenzofuran derivatives like compound 44 often relies on classic organic chemistry methods. The workflow below outlines the two primary strategies used to construct the core dibenzofuran scaffold.

G cluster_path1 Path A: Diaryl Ether Formation & C-C Cyclization cluster_path2 Path B: Intramolecular O-Arylation Start Starting Materials: 2-Nitrophenol Derivatives A1 Ullmann Ether Synthesis (Cu-catalyzed) Start->A1 B1 2-Arylphenol Preparation Start->B1 A2 Nitro Reduction (Zn/NH₄Cl) A1->A2 A3 Diazonium Salt Formation & Radical Cyclization A2->A3 A4 Dibenzofuran Core A3->A4 Note Final Steps: Functional Group Modifications (R groups) A4->Note B2 Intramolecular O-Arylation B1->B2 B3 Dibenzofuran Core B2->B3 B3->Note

The primary challenge in Path A is the sensitivity of the initial Ullmann ether synthesis to steric hindrance near the reaction site [1]. Path B can offer a more direct route but depends on the accessibility of the precursor materials.

Mechanism of Action and Signaling Pathways

This compound and its advanced derivative, compound 44, exert anticancer effects by simultaneously inhibiting multiple kinases. The following diagram illustrates how inhibiting these kinase targets disrupts crucial pro-survival and proliferation signaling pathways in cancer cells.

G cluster_kinases Kinase Targets cluster_effects Cellular Consequences Inhibitor This compound/Derivative 44 Pim Pim Kinases Inhibitor->Pim  Inhibits CLK1 CLK1 Inhibitor->CLK1  Inhibits Mnk Mnk1/2 Inhibitor->Mnk  Inhibits Proliferation Inhibited Proliferation & Cell Survival Pim->Proliferation ProtSynth Altered Protein Synthesis CLK1->ProtSynth Mnk->ProtSynth Apoptosis Promoted Apoptosis (Cell Death) Proliferation->Apoptosis

  • Pim Kinase Inhibition: Pim kinases are overexpressed in many cancers and promote cell survival and proliferation. Inhibiting them directly disrupts these signals, leading to cancer cell death [1].
  • CLK1 Inhibition: CLK1 regulates RNA splicing by phosphorylating proteins in the spliceosome. Inhibition by compound 44 can lead to mis-splicing of key genes, further stressing cancer cells [1].
  • Mnk Inhibition (this compound): this compound potently blocks Mnk kinase activity, preventing the activation of the translation initiation factor eIF4E. This suppresses the production of proteins that drive tumor growth and progression [1] [3].

Conclusion for Researchers

  • Lead Compound 44 represents a significant advance as a dual Pim/CLK1 inhibitor with potent enzyme inhibition, selective anticancer activity against relevant models (like MV4-11 AML cells), and an initial in vivo safety profile [1].
  • The 1,3-dihydroxy and 4-carboxamide groups on the dibenzofuran core are critical for activity, while modifications at other positions (7 and 8) help refine potency and properties [1].

This comparative guide highlights that derivative 44 is a strong candidate for further preclinical development, particularly for hematological malignancies like Acute Myeloid Leukemia.

References

cercosporamide versus other MNK inhibitors cancer cell efficacy

Author: Smolecule Technical Support Team. Date: February 2026

MNK Inhibitors at a Glance

The table below compares Cercosporamide with a novel inhibitor, EB1, based on available preclinical data.

Inhibitor Name Mechanism of Action (MoA) Key Experimental Findings (Efficacy) Cancer Models Studied Reported Selectivity Clinical Status

| This compound [1] [2] [3] | ATP-competitive inhibitor; inhibits MNK1/2 kinase activity to suppress eIF4E phosphorylation (p-eIF4E). [2] | - Overcame chemoresistance to doxorubicin & cisplatin. [1]

  • Augmented chemo efficiency in vitro & in vivo. [1]
  • Suppressed angiogenesis, growth & survival. [4] [3]
  • Inhibited cell growth, migration, induced apoptosis. [1] | Cervical cancer, AML, HCC, melanoma, renal cell carcinoma, NSCLC. [1] [4] [3] | Described as potent & selective for MNK, but also reported to inhibit JAK3. [2] [3] | Preclinical research | | EB1 (Pyrazolo[3,4-b]pyridine-based) [2] | Binds inactive MNK conformation (DFD motif); novel, non-ATP-competitive. [2] | - Inhibited tumor cell growth but not normal cells. [2]
  • Suppressed p-eIF4E in cell-based assays (MDA-MB-231). [2]
  • Overcame paradoxical kinase activation. [2] | Breast cancer (MDA-MB-231 cell line). [2] | Appears superior to ATP-competitive inhibitors; high selectivity suggested. [2] | Preclinical research (early-stage) |

Key Experimental Data and Protocols

Supporting experimental data and detailed methodologies from the cited studies are provided below.

This compound

  • In Vitro Cell Assays: Cell growth, migration, and apoptosis were measured in cervical cancer cell lines. For chemoresistance studies, cells were treated with this compound in combination with chemotherapeutic agents like doxorubicin and cisplatin. Viability was assessed using assays like CellTiter-Glo. [1]
  • In Vivo Mouse Models: Mouse tumour models were used to determine in vivo efficacy. This compound was shown to augment the efficiency of standard chemotherapies. [1]
  • Western Blotting: Used to analyze cell signaling. Key findings showed that this compound treatment suppressed p-eIF4E levels and abolished chemotherapy-induced eIF4E activation. [1]
  • Signaling Pathway in Melanoma: In melanoma models, this compound was found to inhibit a pathway where the CXCR7-Src axis stimulates p-eIF4E, accelerating HIF-1α translation and VEGF secretion, which promotes angiogenesis. [4]

EB1

  • Radiometric Protein Kinase Assay (33PanQinase): This biochemical assay was used for the initial identification and validation of the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold as a core for MNK inhibitors. [2]
  • Cell-Based Signaling Analysis (Western Blot): The direct effect on the MNK/eIF4E pathway was confirmed by treating MDA-MB-231 cells with EB1 and observing a clear inhibition of eIF4E phosphorylation (p-eIF4E). [2]
  • Molecular Modeling: Revealed the novel mechanism of EB1 binding to the inactive conformation of MNK1 and interacting with the specific DFD motif, which is distinct from ATP-competitive inhibitors. [2]

MNK/eIF4E Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway leading to eIF4E phosphorylation and the distinct mechanisms of different MNK inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylates peIF4E p-eIF4E (Active) eIF4E->peIF4E OncogenicTranslation Oncogenic Translation & Tumor Progression peIF4E->OncogenicTranslation This compound This compound (ATP-competitive) This compound->MNK Binds active form EB1 EB1 (Non-ATP-competitive) EB1->MNK Binds inactive form

Key Efficacy Insights for Researchers

  • Overcoming Chemoresistance: A significant finding for this compound is its ability to reverse chemoresistance. Research indicates that chemotherapy can unexpectedly increase p-eIF4E levels, and this compound counteracts this activation, thereby mitigating resistance in cervical cancer models. [1]
  • Novel Mechanism as an Advantage: EB1 represents a next-generation approach to MNK inhibition. By trapping MNK in an inactive state and avoiding the "paradoxical priming" associated with ATP-competitive inhibitors like this compound, it may offer a superior therapeutic profile with potentially fewer compensatory signaling effects. [2]
  • Broad vs. Focused Evidence: The available data for this compound spans multiple cancer types and demonstrates effects on proliferation, survival, angiogenesis, and chemosensitization. [1] [4] [3] In contrast, the evidence for EB1 is promising but currently limited to early-stage in vitro and mechanistic studies in breast cancer models. [2]

References

cercosporamide toxicity comparison Galleria mellonella model

Author: Smolecule Technical Support Team. Date: February 2026

Cercosporamide's Documented Biological Activities

This compound is a natural product with multiple kinase inhibitor activities. The table below summarizes its known molecular targets and biological effects, though specific LD₅₀ values in G. mellonella are not reported in the searched literature [1] [2] [3].

Activity Profile Reported IC₅₀ / EC₅₀ Values Experimental Context / Notes
Antifungal Activity IC₅₀ = 44 nM against Candida albicans CaPkc1 kinase [2] Molecular target; explains antifungal effect [2].
EC₅₀ = 3.8 µg/mL against Colletotrichum gloeosporioides [3] Antifungal activity against plant pathogen [3].
EC₅₀ = 7.0 µg/mL against Colletotrichum scovillei [3] Antifungal activity against plant pathogen [3].
Anticancer Activity "Low micromolar anticancer potency" towards MV4-11 (AML) cell line [1] Cellular assay; expressed high endogenous Pim-1/2 kinases [1].
Kinase Inhibition Potent inhibitor of Pim-1/2 kinases and CLK1 [1] "Lead compound 44" derived from this compound [1].
Inhibitor of Mnk1/2, Jak3, GSK3β, ALK4 [1] Additional kinase targets reported [1].
In Vivo Testing "Galleria mellonella larvae testing for acute toxicity" [1] Protocol performed, but specific quantitative results not provided [1].

The Galleria mellonella Toxicity Model Protocol

The G. mellonella larva is a well-established in vivo model for preclinical toxicity and efficacy testing. Its immune system shares functional similarities with the innate immune system of mammals, and toxicity data from this model often shows a good correlation with data from rodents [4] [5] [6]. The standard workflow for acute toxicity testing is as follows:

G Start Start: Experimental Design A Larval Selection (5th instar, 180-300 mg, creamy color) Start->A B Acclimatization (Incubate at 37°C for 24h without food) A->B C Compound Administration B->C D Incubation & Monitoring (Dark, 37°C for up to 5 days) C->D C1 Injectable Administration (IA) (10 µL into hemocoel via last proleg) C->C1 C2 Topical Administration (TA) (Apply formulation to cuticle) C->C2 (Less common) E Endpoint Assessment (Survival, Melanization, Hemocyte Count) D->E F Data Analysis (LD50 Calculation) E->F E1 Survival Assay (No movement + full melanization = dead) E->E1 E2 Cellular Immune Response (Hemocytes/mL count via Neubauer chamber) E->E2 E3 Humoral Immune Response (Melanization score 0-4) E->E3

Key Experimental Details:

  • Larval Selection and Housing: Larvae are selected in the final instar stage (typically 180-300 mg), with a creamy-white color and no prior melanization. They are housed in the dark at 37°C and often starved for 24 hours before the experiment to standardize their metabolic state [4] [7] [6].
  • Compound Administration: The most common and reliable method is injectable administration (IA). A Hamilton syringe (26-30 gauge) is used to inject a precise volume (usually 10 µL) into the hemocoel through the last left proleg. The compound is dissolved in a non-toxic solvent like PBS or DMSO [4] [6]. Topical administration (TA) is less common but explored for dermal permeation and toxicity studies, involving the application of a formulation directly onto the cuticle [7].
  • Endpoint Assessment: The primary quantitative measure is the LD₅₀ (median lethal dose). Larvae are considered dead when they show no movement in response to touch and have turned completely black [4] [7]. Additional sub-lethal endpoints include:
    • Hemocyte Count: A direct measure of the cellular immune response. Hemolymph is extracted and hemocytes are counted using a hemocytometer [7] [8].
    • Melanization Score: A semi-quantitative measure (e.g., on a scale of 0 to 4) of the humoral immune response, where darkening of the cuticle indicates immune activation or toxicity [7].

Research Implications and Future Directions

For researchers, the key takeaways are:

  • Model Validation: G. mellonella is a validated model for in vivo toxicity that can bridge the gap between in vitro assays and mammalian studies, supporting the 3Rs principles (Replacement, Reduction, Refinement) [5] [9] [8].
  • This compound Potential: this compound is a promising multi-kinase inhibitor. The described protocols provide a clear roadmap for generating the missing comparative toxicity data in G. mellonella.
  • Focus for Future Work: Future studies should aim to establish the specific LD₅₀ of this compound in G. mellonella and correlate it with its antitumor efficacy doses to determine a therapeutic index.

References

cercosporamide BMPR inhibition vs dorsomorphin comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Cercosporamide vs. Dorsomorphin

The table below synthesizes key experimental data from the search results to provide a side-by-side comparison.

Feature This compound Dorsomorphin
Core Target BMPR Type I kinases (ALKs) [1] [2] BMPR Type I kinases (ALK2, ALK3, ALK6) [1]
Key Off-Target Activities Information not fully available in search results AMPK, VEGF receptors, HSF1 [3] [4] [5]
Selectivity for BMP Pathway Demonstrated selectivity in mammalian cell-based assays [1] Lower; multiple AMPK-independent effects reported [3] [4]
In Vivo Model (Zebrafish) Induced lack of ventral fin (BMP inhibition phenotype); rescued defects from constitutively active Alk2 [1] Induced lack of ventral fin (original BMP inhibition phenotype) [1]
In Vitro Model (Mammalian Cells) Blocked BMP-induced SMAD1/5 phosphorylation and transcriptional reporter activity [1] Used as a benchmark BMP inhibitor in comparative studies [1]
Direct Kinase Inhibition Evidence Biochemical assays with purified recombinant kinases [1] Well-established in literature as a starting point for derivative development [1]
Therapeutic Potential Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG) [1] [2] Cancer (as HSF1 inhibitor), inflammatory pain, follicle activation [3] [4] [5]

Detailed Experimental Data & Protocols

For reproducibility and deeper analysis, here are the methodologies from key experiments cited in the comparison.

This compound Experiments
  • Zebrafish Phenotypic Screen [1]:
    • Protocol: Zebrafish embryos were treated with fungal filtrates or purified this compound and observed at 48 hours post-fertilization (hpf). Key phenotypic outcomes like the lack of a ventral fin were recorded.
    • Findings: this compound induced defects nearly identical to known BMP inhibitors (e.g., Dorsomorphin, LDN-193189) and BMP receptor mutants.
  • Mammalian Cell-Based SMAD Phosphorylation Assay [1]:
    • Protocol: Cultured mammalian cells were stimulated with BMP ligands in the presence or absence of this compound. The phosphorylation levels of SMAD1/5 were analyzed via Western blot.
    • Findings: this compound effectively blocked BMP-induced SMAD1/5 phosphorylation.
  • Biochemical Kinase Assay [1]:
    • Protocol: A panel of purified recombinant kinase domains was incubated with this compound. Kinase activity was measured to determine direct inhibition.
    • Findings: this compound directly inhibited the kinase activity of BMPR Type I receptors (ALKs).
Dorsomorphin Experiments
  • Cancer Cell Apoptosis & HSF1 Inhibition [3]:
    • Protocol: Cancer cells (e.g., HCT116, HeLa) were treated with Dorsomorphin. Cell viability (WST-8 assay), apoptosis (flow cytometry), and HSF1 nuclear translocation (immunofluorescence) were assessed.
    • Findings: Dorsomorphin induced apoptosis by inhibiting HSF1 expression and its nuclear translocation, independent of AMPK.
  • Inflammatory Pain Model (Mouse Formalin Test) [4]:
    • Protocol: KM mice received intraperitoneal Dorsomorphin before a formalin injection into the paw. Nociceptive behaviors (licking time) were recorded in two phases (1-10 min, neurogenic; 11-30 min, inflammatory).
    • Findings: Dorsomorphin reduced licking time in the second phase in a dose-dependent manner, indicating anti-inflammatory nociception via p38 MAPK/c-fos signaling.

Signaling Pathways & Mechanisms

The diagram below summarizes the key signaling pathways and cellular processes affected by these inhibitors, based on the experimental findings.

Key Insights for Research Applications

  • For Specific BMP Pathway Inhibition: This compound may be the superior tool compound, as current evidence points to a more selective action on BMPR Type I kinases without the confounding HSF1 and AMPK effects associated with Dorsomorphin [1] [3].
  • For Multi-Target or Novel Applications: Dorsomorphin's broad-spectrum activity makes it useful for investigating crosstalk between BMP signaling and other processes like the heat shock response, inflammation, or metabolism [3] [4] [5]. Its well-documented profile can help probe complex biological systems.

References

×

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

331.06920175 g/mol

Monoisotopic Mass

331.06920175 g/mol

Heavy Atom Count

24

Appearance

Light to dark tan solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Metabolism Metabolites

No information on the metabolism of dibenzofuran in mammalian organisms was found in the available literature. The bacteria Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis degrade dibenzofuran to 2,2',3-trihydroxybiphenyl via dibenzofuran 4,4a-dioxygenase. (L952)

Wikipedia

Cercosporamide

Dates

Last modified: 09-12-2023
[1]. Altman JK, et al. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood. 2013 May 2;121(18):3675-3681.

Explore Compound Types